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  • Product: (3-(Trifluoromethyl)isoxazol-4-yl)methanol
  • CAS: 493019-55-9

Core Science & Biosynthesis

Foundational

Technical Monograph: (3-(Trifluoromethyl)isoxazol-4-yl)methanol

This technical guide details the physicochemical profile, synthetic architecture, and medicinal chemistry applications of (3-(Trifluoromethyl)isoxazol-4-yl)methanol , a critical fluorinated building block. Identity & Phy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic architecture, and medicinal chemistry applications of (3-(Trifluoromethyl)isoxazol-4-yl)methanol , a critical fluorinated building block.

Identity & Physicochemical Profile[1][2][3][4]

The (3-(Trifluoromethyl)isoxazol-4-yl)methanol scaffold represents a specialized class of fluorinated heterocycles. It serves as a bioisostere for ortho-disubstituted benzenes and provides a metabolic "hard spot" via the trifluoromethyl (


) group, blocking CYP450 oxidation at the 3-position while increasing lipophilicity.
Core Identifiers
ParameterDetail
Chemical Name (3-(Trifluoromethyl)isoxazol-4-yl)methanol
CAS Number 493019-55-9
Molecular Formula

Molecular Weight 167.09 g/mol
SMILES OCC1=C(C(F)(F)F)N=OC1
Appearance White to off-white crystalline solid or viscous oil (purity dependent)
Physicochemical Properties (Calculated)
PropertyValueSignificance
cLogP ~0.8 – 1.2Moderate lipophilicity suitable for CNS penetration.
TPSA ~46 ŲFavorable for membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (OH)Versatile handle for hydrogen bonding or derivatization.
pKa ~13 (Alcohol)Neutral at physiological pH.

Synthetic Architecture

The synthesis of the 3-trifluoromethyl-4-substituted isoxazole core is regiochemically challenging. Unlike 5-substituted isoxazoles, which are easily accessible via direct condensation of hydrazine with 1,3-dicarbonyls, the 3-substituted-4-functionalized pattern requires a [3+2] cycloaddition strategy to ensure the


 group is locked at the 3-position.
The Nitrile Oxide Route (Regioselective Protocol)

The most robust synthetic pathway involves the generation of trifluoroacetonitrile oxide in situ and its cycloaddition with an electron-rich dipolarophile.

Pathway Logic
  • Precursor Formation: Trifluoroacetaldehyde oxime is halogenated to form the hydroximoyl bromide.

  • Dipole Generation: Base-mediated dehydrohalogenation generates the transient trifluoroacetonitrile oxide (

    
    ).
    
  • Regiocontrol: Reaction with ethyl 3-(dimethylamino)acrylate (an enamine) directs the carboxylate to the 4-position due to electronic matching. Direct reaction with alkynes often yields the 5-isomer or mixtures.

  • Reduction: The resulting ester is reduced to the target alcohol.

Synthesis Start Trifluoroacetaldehyde oxime Bromide Trifluoroacetohydroximoyl bromide Start->Bromide NBS, DMF rt, 2h Dipole Trifluoroacetonitrile oxide (In Situ) Bromide->Dipole TEA (Base) Ester Ethyl 3-(trifluoromethyl) isoxazole-4-carboxylate (CAS 1076245-97-0) Dipole->Ester + Enamine [3+2] Cycloaddition Regioselective Enamine Ethyl 3-(dimethylamino) acrylate Enamine->Ester Product (3-(Trifluoromethyl) isoxazol-4-yl)methanol (CAS 493019-55-9) Ester->Product LiAlH4 or DIBAL-H THF, 0°C

Figure 1: Regioselective synthesis of the 4-hydroxymethyl core via nitrile oxide cycloaddition.

Detailed Protocol: Ester Reduction

Note: This protocol assumes the starting material is Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate (CAS 1076245-97-0).

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Solvent: Add anhydrous THF (tetrahydrofuran) and cool to 0°C.

  • Reagent: Add

    
     (Lithium Aluminum Hydride, 1.0 M in THF, 1.1 equiv) dropwise.
    
    • Why:

      
       is preferred over 
      
      
      
      for ester reduction; however,
      
      
      (2.2 equiv at -78°C) provides a milder alternative if other sensitive groups are present.
  • Addition: Cannulate a solution of the isoxazole ester in THF into the reaction mixture over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (Hexane:EtOAc 1:1). The alcohol is significantly more polar than the ester.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL).
  • Purification: Filter the aluminum salts through Celite. Concentrate the filtrate. Purify via flash column chromatography (Gradient: 10-40% EtOAc in Hexanes).

Reactivity & Functionalization[1]

The primary alcohol at the C4 position is a versatile "chemical handle." The electron-withdrawing nature of the isoxazole ring and the


 group makes this alcohol slightly more acidic and less nucleophilic than a standard benzyl alcohol, but it remains highly reactive.
Key Transformations
  • Oxidation: Conversion to the aldehyde using Dess-Martin Periodinane (DMP) or MnO₂ . (Swern oxidation is also effective but requires cryogenic conditions).

    • Application: Reductive amination to install amine side chains.

  • Activation: Conversion to a mesylate (MsCl/TEA) or bromide (PBr₃).

    • Application:

      
       displacement by amines, thiols, or phenoxides.
      
  • Etherification: Mitsunobu reaction with phenols.

Reactivity Center (3-(Trifluoromethyl) isoxazol-4-yl)methanol Aldehyde Aldehyde (Reductive Amination Precursor) Center->Aldehyde DMP or MnO2 Halide Alkyl Bromide/Mesylate (Electrophile for Sn2) Center->Halide PBr3 or MsCl/TEA Ether Isoxazolyl Ether (Via Mitsunobu) Center->Ether R-OH, PPh3, DIAD

Figure 2: Divergent synthetic utility of the alcohol handle.

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Design
  • Metabolic Stability: The

    
     group at position 3 blocks metabolic oxidation. In contrast to a methyl group, which is a "soft spot" for CYP450, the 
    
    
    
    confers high stability.
  • Dipole Modulation: The isoxazole ring possesses a significant dipole moment. The 3-

    
     group enhances this, potentially strengthening 
    
    
    
    interactions or dipole-dipole interactions within a binding pocket.
  • Fragment-Based Drug Discovery (FBDD): This molecule is an ideal fragment. The

    
     group serves as a sensitive NMR handle (
    
    
    
    NMR) for screening binding affinity against protein targets.
Target Classes
  • GABA-A Agonists: Isoxazoles are classic bioisosteres for the carboxylate group in GABA. The 4-hydroxymethyl group can mimic the distal H-bond donor/acceptor features of neurotransmitters.

  • Kinase Inhibitors: Used as a hinge-binding scaffold or a solvent-exposed tail to modulate solubility.

Safety & Handling

  • Fluorinated Intermediates: While the final alcohol is stable, the precursors (trifluoroacetohydroximoyl bromide) are lachrymators and skin irritants.

  • Energetic Hazards: The in situ generation of nitrile oxides involves exothermic steps. Hydroxylamine derivatives (used in precursor synthesis) are potentially explosive upon heating; never distill the hydroximoyl bromide residue to dryness.

  • Storage: Store the alcohol (CAS 493019-55-9) at 2-8°C under inert gas. It is hygroscopic.

References

  • Accela Chem. (n.d.). Ethyl 3-(Trifluoromethyl)isoxazole-4-carboxylate Product Page. Retrieved from [Link]

  • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[1] Current Organic Chemistry, 9(10), 925-958. (General reference for nitrile oxide cycloaddition regioselectivity).

  • Sloop, J. C. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Retrieved from [Link]

Sources

Exploratory

(3-(Trifluoromethyl)isoxazol-4-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of (3-(Trifluoromethyl)isoxazol-4-yl)methanol .

CAS Registry Number: 493019-55-9 Formula: C₅H₄F₃NO₂ Molecular Weight: 167.09 g/mol [1][2][3][4]

Executive Summary

(3-(Trifluoromethyl)isoxazol-4-yl)methanol is a high-value heterocyclic building block used primarily in the design of agrochemicals and pharmaceutical agents.[1][2][3][4] Its core structure features an isoxazole ring substituted at the 3-position with a trifluoromethyl (CF₃) group and at the 4-position with a hydroxymethyl moiety.[1][2][3][4]

This scaffold is prized in medicinal chemistry for two reasons:

  • Bioisosterism: The 3,4-disubstituted isoxazole ring serves as a non-classical bioisostere for ortho-disubstituted phenyl rings or amide bonds, providing rigid geometric control.[1][2][3]

  • Metabolic Stability: The electron-withdrawing CF₃ group blocks metabolic oxidation at the C3 position and modulates the lipophilicity (LogP) of the molecule, enhancing membrane permeability compared to non-fluorinated analogs.[3]

Physicochemical Profile

The presence of the trifluoromethyl group significantly alters the electronic landscape of the isoxazole ring, reducing the electron density and making the hydroxyl proton slightly more acidic than in non-fluorinated benzyl alcohol analogs.[3]

PropertyValue / DescriptionSignificance
Physical State Solid (Low melting point)Easy handling in solid-phase synthesis.[1][2][3]
Boiling Point ~230 °C (Predicted)High thermal stability for standard reactions.[1][2][3]
pKa (Alcohol) ~13.5 (Predicted)Slightly more acidic than benzyl alcohol due to the electron-deficient heterocycle.[1][2][3]
LogP ~1.1Moderate lipophilicity; favorable for CNS penetration and oral bioavailability.[1][2][3]
H-Bond Donors 1 (OH)Critical for active site binding interactions.[1][2][3]
H-Bond Acceptors 3 (N, O, F)The isoxazole nitrogen and oxygen can serve as weak acceptors.[3]

Synthetic Pathways[1][3][6]

The synthesis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol typically proceeds via the reduction of its corresponding ester precursor.[1][2][3] This route is preferred for its scalability and regiochemical fidelity.[2][3]

Primary Route: Ester Reduction

The most robust method involves the reduction of Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate using a hydride reducing agent.[1][2][3]

Synthesis Precursor Ethyl 4,4,4-trifluoroacetoacetate (Starting Material) Intermediate Ethyl 3-(trifluoromethyl) isoxazole-4-carboxylate Precursor->Intermediate 1. Triethyl orthoformate, Ac2O 2. NH2OH·HCl, cyclization Product (3-(Trifluoromethyl) isoxazol-4-yl)methanol Intermediate->Product DIBAL-H or LiAlH4 THF, 0°C to RT

Figure 1: Synthetic workflow for the production of (3-(Trifluoromethyl)isoxazol-4-yl)methanol.

Mechanistic Insight[3][7]
  • Cyclization: The formation of the isoxazole ring is achieved by condensing ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate to form an enol ether, which then undergoes cyclization with hydroxylamine.[3] The CF₃ group directs the regiochemistry, ensuring the carboxylate ends up at the 4-position.[3]

  • Reduction: The ester at position 4 is reduced to the primary alcohol.[2][3] DIBAL-H (Diisobutylaluminum hydride) is often preferred over LiAlH₄ in large-scale operations to prevent over-reduction or ring opening, although LiAlH₄ is effective on a laboratory scale.[1][2][3]

Reactivity & Functionalization[3]

The hydroxymethyl group at the 4-position is the primary handle for derivatization.[2][3] The electron-withdrawing nature of the CF₃ group and the isoxazole ring makes the resulting carbocations (at the benzylic-like position) destabilized, meaning S_N1 reactions are slower; S_N2 pathways are preferred.[3]

Functionalization Logic
  • Oxidation: Can be oxidized to the aldehyde (using Dess-Martin Periodinane or Swern conditions) or the carboxylic acid (using KMnO₄ or Jones reagent).[1][2][3]

  • Activation: Conversion of the alcohol to a leaving group (Mesylate, Tosylate, or Halide) allows for nucleophilic substitution, enabling the attachment of the isoxazole core to larger drug scaffolds.[3]

Reactivity Core (3-(Trifluoromethyl) isoxazol-4-yl)methanol Aldehyde Aldehyde Derivative (Bioactive Linker) Core->Aldehyde Oxidation (DMP or Swern) Halide Alkyl Halide/Mesylate (Electrophile for Coupling) Core->Halide Activation (SOCl2 or MsCl/Et3N) Ether Ether Derivative (Solubility Modulator) Core->Ether Alkylation (NaH, R-X)

Figure 2: Divergent reactivity profile of the 4-hydroxymethyl group.[1][2][3]

Medicinal Chemistry Applications

Bioisosterism and Pharmacophore Design

In drug discovery, this scaffold is frequently used to replace ortho-substituted benzyl alcohols or heteroaryl amides .[2][3]

  • Nav1.8 Modulators: Derivatives of 3-(trifluoromethyl)isoxazole-4-carboxylic acid (oxidized form of the methanol) have been identified as potent modulators of Nav1.8 channels, used in treating neuropathic pain.[1][2][3]

  • IL-17A Modulators: The scaffold appears in small molecule inhibitors of IL-17A, where the isoxazole ring provides a rigid linker that orients the CF₃ group into a hydrophobic pocket, enhancing binding affinity.[3]

Structural Advantages[3][5]
  • Dipole Moment: The isoxazole ring has a strong dipole, which can participate in pi-dipole interactions within a protein binding pocket.[3]

  • Metabolic Block: The CF₃ group prevents metabolic attack at the 3-position (a common soft spot in non-fluorinated isoxazoles), extending the half-life (

    
    ) of the drug candidate.[1][2][3]
    

Experimental Protocols

Protocol A: Synthesis via Ester Reduction (Laboratory Scale)

Objective: Convert Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate to (3-(Trifluoromethyl)isoxazol-4-yl)methanol.

Reagents:

  • Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate (1.0 equiv)[1][2][3]

  • LiAlH₄ (1.0 M in THF, 1.2 equiv) or DIBAL-H (1.0 M in Toluene, 2.2 equiv)[1][3]

  • Anhydrous THF (Solvent)[1][2][3]

  • Rochelle’s Salt (Potassium sodium tartrate) for workup[1][2][3]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add anhydrous THF and cool to 0°C.

  • Addition: Add the reducing agent (LiAlH₄ or DIBAL-H) dropwise.[1][2][3]

  • Substrate Addition: Dissolve the ester in a minimal amount of anhydrous THF and add it slowly to the reducing agent solution at 0°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (EtOAc/Hexane) for disappearance of the ester spot.[2][3]

  • Quench (Critical):

    • If using LiAlH₄: Fieser workup (Water, 15% NaOH, Water).[3]

    • If using DIBAL-H: Dilute with ether, then slowly add saturated Rochelle’s salt solution. Stir vigorously for 1-2 hours until two clear layers form (breaking the aluminum emulsion).

  • Isolation: Extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude alcohol is typically pure enough for the next step.[2][3] If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).[2][3]

Safety Note: LiAlH₄ is pyrophoric.[1][2][3] Handle under inert atmosphere. Ensure all glassware is dry.[2][3]

Safety & Handling

Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is stable but should be protected from strong oxidizing agents.[2][3]

References

  • CymitQuimica. (2024).[2][3][5] 4-Isoxazolemethanol, 3-(trifluoromethyl)- Product Entry. Retrieved from

  • Vertex Pharmaceuticals. (2008).[2][3] Nav1.8 Channel Modulators. Patent WO2008135830A1.[2][3] Retrieved from

  • Eli Lilly and Company. (2024).[2][3] Imidazotriazine IL-17A Modulators. Patent WO2024173173A1.[2][3] Retrieved from

  • AK Scientific. (2024).[2][3] Product Catalog: (3-(Trifluoromethyl)isoxazol-4-yl)methanol. Retrieved from [1][2][3]

  • Royal Society of Chemistry. (2022).[2][3] Design and synthesis of isoxazole-based anti-cancer agents. RSC Advances. Retrieved from [1][2][3]

Sources

Foundational

(3-(Trifluoromethyl)isoxazol-4-yl)methanol: Structural & Synthetic Guide

The following technical guide details the structural characteristics, synthesis, and applications of (3-(Trifluoromethyl)isoxazol-4-yl)methanol , a critical fluorinated building block in medicinal chemistry. [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthesis, and applications of (3-(Trifluoromethyl)isoxazol-4-yl)methanol , a critical fluorinated building block in medicinal chemistry.

[1]

Executive Summary: The Fluorinated Isoxazole Core

(3-(Trifluoromethyl)isoxazol-4-yl)methanol represents a specialized heterocyclic scaffold used primarily in the design of metabolically stable pharmacophores.[1] Unlike its more common 5-substituted regioisomers, the 3,4-substitution pattern offers unique geometric vectors for drug-target interactions.[1] The trifluoromethyl group (


) at the C3 position imparts significant lipophilicity and metabolic resistance, while the hydroxymethyl group (

) at C4 serves as a versatile handle for further diversification (e.g., conversion to aldehydes, halides, or ethers).[1][2]

Key Molecular Features:

  • Regiochemistry: 3,4-disubstituted isoxazole (distinct from the thermodynamically favored 3,5-isomers formed via standard alkyne cycloadditions).[1]

  • Electronic Profile: The electron-withdrawing

    
     group lowers the 
    
    
    
    of the isoxazole ring and adjacent functional groups, modulating H-bond donor capability.[1]
  • Application: Bioisostere for ortho-disubstituted benzenes or heteroaromatics in kinase inhibitors and nuclear receptor modulators (e.g., ROR

    
    t).[1][2]
    

Structural Characterization & Physicochemical Properties[1][3][4]

The molecule consists of an isoxazole ring substituted at the 3-position with a trifluoromethyl group and at the 4-position with a hydroxymethyl group.[1]

Electronic & Steric Parameters
PropertyValue (Approx.)Mechanistic Implication
Molecular Weight 181.11 g/mol Fragment-based drug discovery (FBDD) compliant.[1]
LogP (Calc) ~1.2 - 1.5

increases lipophilicity compared to the methyl analog, aiding membrane permeability.[1]
H-Bond Donors 1 (OH)Critical for active site anchoring.[1]
H-Bond Acceptors 4 (N, O, F atoms)Fluorine atoms can act as weak acceptors; Ring N/O are primary acceptors.[1][2]
Topological PSA ~43 ŲFavorable for CNS penetration and oral bioavailability.[1]
Regiochemical Stability

The 3,4-substitution pattern is synthetically challenging because the standard [3+2] cycloaddition of nitrile oxides with terminal alkynes regioselectively yields the 5-substituted product.[1] Accessing the 4-substituted core requires specific dipolarophiles (enamines or beta-keto ester equivalents) to reverse this selectivity.[1]

Synthetic Methodology: The "Enamine Route"[1][2]

To synthesize (3-(Trifluoromethyl)isoxazol-4-yl)methanol , one cannot simply react a nitrile oxide with propargyl alcohol (which yields the 5-isomer).[1] Instead, the protocol must proceed through an isoxazole-4-carboxylate intermediate, followed by reduction.[1]

Reaction Pathway Visualization[1][2]

SynthesisPathway Figure 1: Regioselective Synthesis of the 3,4-Disubstituted Isoxazole Core Precursor Trifluoroacetaldehyde Oxime NitrileOxide Trifluoroacetonitrile Oxide (In Situ) Precursor->NitrileOxide NCS / Base (Chlorination/Elimination) Intermediate Ethyl 3-(trifluoromethyl) isoxazole-4-carboxylate NitrileOxide->Intermediate [3+2] Cycloaddition Regioselective Dipolarophile Ethyl 3-(dimethylamino) acrylate Dipolarophile->Intermediate Reagent Target (3-(Trifluoromethyl) isoxazol-4-yl)methanol Intermediate->Target Reduction (LiAlH4 or DIBAL-H)

[1][3][4][5]

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate

  • Principle: The use of an enamine ester (Ethyl 3-(dimethylamino)acrylate) directs the cycloaddition to place the ester group at position 4, overcoming the natural bias for position 5.[1][2]

  • Reagents:

    • Trifluoroacetaldehyde oxime (Precursor)[1][2]

    • N-Chlorosuccinimide (NCS) (Chlorinating agent)[1]

    • Ethyl 3-(dimethylamino)acrylate (Dipolarophile)[1]

    • Triethylamine (

      
      ) (Base)[1][2]
      
    • Dichloromethane (DCM) or DMF (Solvent)[1][2]

Protocol:

  • Chlorination: Dissolve trifluoroacetaldehyde oxime (1.0 eq) in DMF. Add NCS (1.05 eq) portion-wise at 0°C. Stir at room temperature for 2–4 hours to generate trifluoroacetohydroximoyl chloride. Confirm conversion by TLC.

  • Cycloaddition: Cool the solution to 0°C. Add Ethyl 3-(dimethylamino)acrylate (1.1 eq). Slowly add

    
     (1.2 eq) dropwise (exothermic). The base generates the nitrile oxide in situ, which immediately reacts with the enamine.[2]
    
  • Workup: Stir overnight. Dilute with water and extract with Ethyl Acetate.[2] Wash organic layer with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc) yields Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate (CAS 1076245-97-0).[1]

Phase 2: Reduction to the Alcohol

  • Principle: Selective reduction of the ester to the primary alcohol without affecting the isoxazole ring or the

    
     group.[2]
    
  • Reagents:

    • Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate (from Phase 1)[1]

    • 
       (Lithium Aluminum Hydride) or DIBAL-H[1]
      
    • Dry THF

Protocol:

  • Setup: Under

    
     atmosphere, dissolve the ester in anhydrous THF and cool to 0°C.
    
  • Reduction: Add

    
     (1.0 M in THF, 1.1 eq) dropwise. Maintain temperature < 5°C.
    
  • Monitoring: Stir for 1–2 hours. Monitor disappearance of ester by TLC.

  • Quench: Carefully quench with Fieser method (Water, 15% NaOH, Water) or Glauber’s salt. Filter the aluminum salts.[2][6]

  • Isolation: Concentrate the filtrate to obtain (3-(Trifluoromethyl)isoxazol-4-yl)methanol .

Reactivity Profile & Applications

Functional Group Interconversions

The C4-hydroxymethyl group is a "pivot point" for divergent synthesis.[1]

  • Oxidation: Treatment with Dess-Martin Periodinane or

    
     yields the aldehyde , a precursor for reductive amination (common in kinase inhibitor design).[2]
    
  • Halogenation: Reaction with

    
     or 
    
    
    
    yields the alkyl halide , enabling
    
    
    coupling with amines or phenols.[2]
Medicinal Chemistry Utility

This scaffold is frequently employed to improve the metabolic stability of drug candidates.[7] The


 group blocks metabolic oxidation at the C3 position and increases the lipophilicity of the core, often improving potency against hydrophobic binding pockets (e.g., Nuclear Receptors like ROR

t).[2]

Reactivity Figure 2: Divergent Synthesis from the Alcohol Core Center (3-CF3-isoxazol-4-yl) methanol Aldehyde Aldehyde (Reductive Amination) Center->Aldehyde Oxidation (DMP) Halide Alkyl Halide (SN2 Coupling) Center->Halide SOCl2 / PBr3 Ether Ether (Solubility/Linker) Center->Ether NaH / R-X

[1][2]

References

  • Regioselective Synthesis of Isoxazole-4-carboxylates

    • Title: Synthesis of 3-trifluoromethyl-4-isoxazolylmethanol derivatives.[1]

    • Context: Establishes the use of enamine-esters to direct nitrile oxide cycloaddition to the 4-position.[1]

    • Source:J. Org.[6] Chem. (General methodology for 3,4-disubstituted isoxazoles via enamines).[1][2]

  • Intermediate Identification

    • Title: Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate.[1][8]

    • CAS Registry:1076245-97-0 .[1][8]

    • Source:[1][2][9]

  • Medicinal Chemistry Applic

    
    t): 
    
    • Title: Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel

      
      t.[1]
      
    • Source:J. Med. Chem. (Demonstrates the utility of the 4-hydroxymethyl isoxazole handle).
    • URL:[2]

  • General Isoxazole Synthesis

    • Title: Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation.[1]

    • Source:Organic Chemistry Portal (Contrasts 4-CF3 synthesis with 3-CF3 synthesis).[1]

    • URL:[1][2]

Sources

Exploratory

Introduction: The Significance of the Trifluoromethyl Isoxazole Scaffold

An In-depth Technical Guide to the Synthesis Precursors of (3-(Trifluoromethyl)isoxazol-4-yl)methanol The (3-(Trifluoromethyl)isoxazol-4-yl)methanol moiety is a highly valued structural motif in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis Precursors of (3-(Trifluoromethyl)isoxazol-4-yl)methanol

The (3-(Trifluoromethyl)isoxazol-4-yl)methanol moiety is a highly valued structural motif in modern medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds can dramatically alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The isoxazole ring itself is a versatile bioisostere for amide bonds and participates in crucial hydrogen bonding interactions. Consequently, this specific building block serves as a critical intermediate in the synthesis of a wide range of pharmacologically active compounds, including selective allosteric ligands for nuclear receptors like RORγt, which are targets for autoimmune diseases[1].

This guide provides a detailed exploration of the primary synthetic strategies and key precursors used to construct (3-(Trifluoromethyl)isoxazol-4-yl)methanol. We will delve into the chemical logic underpinning each route, present comparative analyses, and provide actionable experimental protocols for researchers in drug discovery and development.

Core Synthetic Strategies: A Comparative Overview

The synthesis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol can be broadly categorized into three primary strategies, each defined by its core precursor and the stage at which the key functional groups are introduced.

G cluster_0 Synthetic Strategies A Strategy 1: Cycloaddition Target (3-(Trifluoromethyl)isoxazol-4-yl)methanol A->Target [3+2] Cycloaddition B Strategy 2: Acyclic Condensation B->Target Ring Formation & Functionalization C Strategy 3: Late-Stage Reduction C->Target Direct Precursor Reduction

Caption: Overview of the three main synthetic routes to the target molecule.

  • Strategy 1: [3+2] Cycloaddition: Building the isoxazole ring from a trifluoromethylated C1N dipole and a C3 alkyne synthon.

  • Strategy 2: Condensation of Acyclic Precursors: Constructing the isoxazole core from a trifluoromethyl β-ketoester and hydroxylamine, followed by C4 functionalization.

  • Strategy 3: Late-Stage Functional Group Interconversion: Modifying a pre-existing, fully substituted 3-(trifluoromethyl)isoxazole derivative, typically via reduction.

Strategy 1: Synthesis via [3+2] Cycloaddition

This elegant approach relies on the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. It is a powerful method for directly assembling the isoxazole core.

Core Precursors:

  • Trifluoroacetaldehyde Oxime: This serves as the precursor to the key reactive intermediate, trifluoromethyl nitrile oxide (CF3-CNO). The nitrile oxide is typically generated in situ via oxidation to prevent its dimerization into a furoxan.[2][3]

  • Propargyl Alcohol or Protected Derivatives: This three-carbon alkyne provides the backbone that will become the C4 and C5 atoms of the isoxazole ring, along with the required hydroxymethyl group at the C4 position.

Mechanistic Rationale: The synthesis of the highly reactive trifluoromethyl nitrile oxide is critical. Slow, controlled generation is necessary to ensure it reacts with the intended alkyne rather than dimerizing[4][5]. Oxidants like diacetoxyiodobenzene (DIB) under mild conditions have proven effective for this in situ generation from the aldoxime[2][3]. The subsequent cycloaddition with an alkyne like propargyl alcohol is highly regioselective, yielding the desired 3,4-disubstituted isoxazole.

G cluster_0 Step 1: In Situ Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition Precursor1 CF3CH=NOH (Trifluoroacetaldehyde Oxime) Intermediate [ CF3-C≡N+-O- ] (Trifluoromethyl Nitrile Oxide) Precursor1->Intermediate Oxidant (e.g., DIB) Product Target Molecule Intermediate->Product Precursor2 HC≡C-CH2OH (Propargyl Alcohol) Precursor2->Product G cluster_0 Protocol: Late-Stage Reduction A 1. Dissolve Ester in Anhydrous EtOH B 2. Add NaBH4 at 0°C A->B C 3. Stir at RT Monitor by TLC B->C D 4. Quench with aq. NH4Cl C->D E 5. Extract with EtOAc D->E F 6. Purify via Chromatography E->F G Final Product F->G

Sources

Foundational

The Trifluoromethylated Isoxazole Scaffold: A Technical Primer on a Privileged Core in Drug Discovery

Abstract The isoxazole ring is a cornerstone of medicinal chemistry, present in a range of clinically approved drugs.[1] Its value is significantly amplified when decorated with a trifluoromethyl (CF₃) group, a moiety re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a cornerstone of medicinal chemistry, present in a range of clinically approved drugs.[1] Its value is significantly amplified when decorated with a trifluoromethyl (CF₃) group, a moiety renowned for its ability to enhance crucial pharmacological parameters.[2] The incorporation of the CF₃ group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated isoxazoles a highly sought-after scaffold in modern drug development.[3][4] This guide provides an in-depth technical analysis of the diverse biological activities exhibited by this compound class, explores the mechanistic underpinnings of their actions, presents detailed protocols for their evaluation, and discusses future perspectives for researchers in the field.

Introduction: The Strategic Value of Trifluoromethylation

The five-membered isoxazole heterocycle offers a versatile and synthetically accessible framework for drug design.[5][6] However, it is the strategic incorporation of the trifluoromethyl (CF₃) group that often unlocks superior biological performance. The CF₃ group is not merely a bulky substituent; its unique electronic properties impart significant advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3][4] This often translates to improved pharmacokinetic profiles, including longer half-life and increased bioavailability.

  • Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.[3][4] This property is critical for oral bioavailability and distribution into tissues, including the central nervous system.

  • Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ moiety can lower the pKa of nearby acidic or basic functional groups, altering ionization states at physiological pH and potentially improving target engagement.[7]

  • Unique Binding Interactions: The CF₃ group can participate in dipole-dipole, ion-dipole, and orthogonal multipolar interactions with protein targets, which are distinct from those formed by its hydrocarbon analogue, the methyl group.[2]

These combined effects have established trifluoromethylated isoxazoles as a "privileged scaffold" in medicinal chemistry, with demonstrated efficacy across a wide range of therapeutic areas.

Key Biological Activities and Mechanistic Insights

Trifluoromethylated isoxazoles have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects.[5][8]

Anticancer Activity

A significant body of research highlights the potential of trifluoromethylated isoxazoles as anticancer agents.[9] Studies have shown that the addition of a CF₃ group can dramatically enhance cytotoxic activity compared to non-fluorinated analogues.[9][10]

For instance, the compound 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) was found to be approximately eight times more potent against the MCF-7 human breast cancer cell line than its non-trifluoromethylated counterpart, with an IC₅₀ value of 2.63 µM.[10]

Causality of Action: The anticancer effects of these compounds are often multifactorial. Mechanistic studies on active compounds have revealed the induction of apoptosis, confirmed through cell cycle analysis and nuclear staining.[9][10] Some isoxazole derivatives have been shown to function as inhibitors of crucial oncogenic proteins like HSP90, which is responsible for stabilizing a wide array of proteins involved in tumor growth and survival.[11] Others have been found to target peroxiredoxin 1 (PRDX1), inhibiting its antioxidant function and leading to an accumulation of reactive oxygen species (ROS) that triggers apoptotic cell death.[12]

Table 1: Anticancer Activity of Representative Trifluoromethylated Isoxazoles

Compound IDStructureCell LineIC₅₀ (µM)Reference
2g 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-72.63[10]
5 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazoleMCF-73.09[10]
Anti-inflammatory Properties

The isoxazole scaffold is famously represented in the anti-inflammatory class by drugs like the COX-2 inhibitor Celecoxib and the disease-modifying antirheumatic drug (DMARD) Leflunomide.[13][14]

  • Celecoxib: While Celecoxib itself contains a pyrazole ring, its structural similarity and mechanism of action have inspired the development of numerous isoxazole-based COX-2 inhibitors.[15][16] The trifluoromethyl group on Celecoxib is crucial for its selective binding to the COX-2 enzyme.[13]

  • Leflunomide: This isoxazole-based drug, with its characteristic trifluoromethylphenyl moiety, is used to treat rheumatoid arthritis.[14][17] It undergoes in-vivo ring-opening to its active metabolite, A771726, which inhibits the enzyme dihydroorotate dehydrogenase, thereby arresting the proliferation of activated lymphocytes.[14][18][19] The trifluoromethyl group is a key component of the active pharmacophore.[17]

The anti-inflammatory mechanism of novel isoxazole derivatives often involves the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[17]

Antimicrobial and Other Activities

The versatility of the trifluoromethylated isoxazole core extends to other therapeutic areas:

  • Antimicrobial Activity: Various derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][8][20] The lipophilicity imparted by the CF₃ group can aid in penetrating the complex cell walls of microorganisms.[21]

  • Antidiabetic and Anti-Obesity: Trifluoromethylated flavonoid-isoxazole hybrids have been synthesized and shown to be effective inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.[13][22] One lead compound exhibited an IC₅₀ of 12.6 µM, comparable to the positive control, acarbose.[22] Molecular docking studies suggest these molecules bind effectively to key catalytic residues in the enzyme's active site.[13]

  • Herbicidal Activity: The trifluoromethyl group is a common feature in agrochemicals due to its ability to enhance potency and metabolic stability.[23][24] Certain trifluoromethylated isoxazole derivatives have shown promising herbicidal activity, warranting further investigation in this area.[24]

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, the evaluation of trifluoromethylated isoxazoles requires robust and well-validated experimental protocols.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of a test compound on a cancer cell line. The assay measures the metabolic activity of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylated isoxazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality Note: This incubation period allows for sufficient formazan crystal formation within viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.[1]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Pathways and Workflows

Apoptotic Pathway Induced by a Trifluoromethylated Isoxazole

Many anticancer isoxazoles function by inducing apoptosis. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The diagram below illustrates a generalized intrinsic pathway.

Apoptosis_Pathway cluster_workflow Cellular Response to Trifluoromethylated Isoxazole TFMI Trifluoromethylated Isoxazole ROS Increased ROS Production TFMI->ROS Inhibits PRDX1 Mito_Stress Mitochondrial Stress ROS->Mito_Stress Bax_Bak Bax/Bak Activation Mito_Stress->Bax_Bak Cyto_C Cytochrome c Release Bax_Bak->Cyto_C Apoptosome Apoptosome Formation (Apaf-1, Cas9, Cyto c) Cyto_C->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway initiated by a trifluoromethylated isoxazole.

Drug Discovery Workflow

The process of identifying and optimizing a lead compound involves a structured workflow, from initial screening to lead optimization.

Drug_Discovery_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Identifies Active Compounds Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Validates & Prioritizes Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Improves Potency & PK Properties Preclinical Preclinical Candidate Lead_Opt->Preclinical Selects Best Candidate

Caption: A typical workflow for identifying a preclinical drug candidate.

Future Perspectives and Conclusion

The trifluoromethylated isoxazole scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Multi-Targeted Agents: Designing single molecules that can modulate multiple targets simultaneously holds promise for treating complex diseases like cancer and neurodegenerative disorders.[5]

  • Novel Synthetic Methodologies: The development of more efficient, regioselective, and sustainable methods for synthesizing these scaffolds will accelerate the discovery process.[25][26][27]

  • Target Deconvolution: For compounds identified through phenotypic screening, elucidating the precise molecular target remains a critical and challenging step that will be aided by advances in chemical biology and proteomics.

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Exploratory

Technical Safety Guide: (3-(Trifluoromethyl)isoxazol-4-yl)methanol

Executive Summary (3-(Trifluoromethyl)isoxazol-4-yl)methanol is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1] Its structure features a triflu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-(Trifluoromethyl)isoxazol-4-yl)methanol is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1] Its structure features a trifluoromethyl (


) group at the C3 position, which imparts significant lipophilicity and metabolic stability, and a hydroxymethyl group at C4, serving as a versatile handle for further functionalization.[1]

This guide provides a comprehensive safety and handling framework. Due to the limited toxicological data available for this specific CAS entry, this protocol enforces Universal Precautions for "Novel/Research-Grade" organic fluorines. The primary hazards identified involve potential skin/eye irritation and the energetic nature of isoxazole synthesis precursors (nitrile oxides).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The physicochemical profile dictates the engineering controls required. The presence of the


 group lowers the pKa of the isoxazole ring protons (if any were present) and increases the compound's volatility relative to non-fluorinated analogs.

Table 1: Chemical Specifications

PropertySpecification
Chemical Name (3-(Trifluoromethyl)isoxazol-4-yl)methanol
CAS Number 493019-55-9
Molecular Formula

Molecular Weight 167.09 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low solubility in water.
Melting Point 44–48 °C (Predicted/Analogous range)
SMILES OCC1=C(C(F)(F)F)N=O1
Structural Alerts Isoxazole ring (latent N-O bond reactivity), Trifluoromethyl group (lipophilicity).

Hazard Identification & Toxicology (GHS)

As a research chemical, specific toxicological endpoints (LD50) may not be established. The following classifications are presumptive based on Structure-Activity Relationship (SAR) analysis of analogous trifluoromethyl-isoxazoles.

Presumptive GHS Classification
  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Critical Structural Hazards
  • Isoxazole Ring Stability: While generally stable, the N-O bond can cleave under strong reducing conditions (e.g.,

    
    , 
    
    
    
    ) or intense UV irradiation, potentially yielding reactive amino-enones.
  • Fluorine Content: Thermal decomposition releases Hydrogen Fluoride (HF) and fluorophosgene (

    
    ). Do not heat above 200°C without closed-system safety validation. 
    

Synthesis & Reaction Safety

The synthesis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol typically involves a [3+2] dipolar cycloaddition. This pathway presents specific high-energy hazards that researchers must mitigate.

Primary Synthetic Pathway Hazards

The most common route involves generating Trifluoroacetonitrile oxide in situ from trifluoroacetyl hydroximoyl chloride (or bromide) and reacting it with propargyl alcohol.

  • Hazard: Nitrile oxides are unstable and can dimerize to furoxans exothermically.

  • Control: Maintain low stationary concentrations of the nitrile oxide by adding the base slowly to the mixture of the precursor and the dipolarophile (propargyl alcohol).

Workflow Visualization

The following diagram outlines the safety logic for the synthesis and workup of this compound.

SynthesisSafety cluster_checks Critical Safety Checks Start Start: Synthesis Planning Precursor Precursor: Trifluoroacetyl Hydroximoyl Chloride Start->Precursor InSitu In-Situ Generation: Trifluoroacetonitrile Oxide Precursor->InSitu Add Base (Slowly) Control Exotherm Cycloadd [3+2] Cycloaddition (with Propargyl Alcohol) InSitu->Cycloadd Trapping Agent Present (Propargyl Alcohol) Check1 Ensure < 0°C for Base Addition InSitu->Check1 Quench Quench & Workup (Destruction of excess Nitrile Oxide) Cycloadd->Quench Check for Dimerization Product Product Isolation: (3-(Trifluoromethyl)isoxazol-4-yl)methanol Quench->Product Extraction (DCM/EtOAc) Waste Waste: Fluorinated Organics Quench->Waste Aqueous Layer Check2 Ventilation for NOx/HF trace Quench->Check2

Figure 1: Safety workflow for the synthesis of trifluoromethyl isoxazoles via nitrile oxide cycloaddition.

Safe Handling & Storage Protocols

Engineering Controls
  • Primary: All handling of the solid powder or concentrated solutions must occur within a certified Chemical Fume Hood .

  • Secondary: Local exhaust ventilation (LEV) is required for rotary evaporation or vacuum drying steps to capture volatile fluorinated impurities.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile rubber (minimum thickness 0.11 mm) is sufficient for incidental contact. For prolonged immersion or synthesis workup, use Laminate (Silver Shield) gloves due to the permeation potential of halogenated solvents used in its synthesis.

  • Eye Protection: Chemical safety goggles. Face shield required if handling >5g in synthesis.

  • Body: Lab coat (cotton/polyester blend) and closed-toe shoes.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential is unknown but likely; store under Argon or Nitrogen atmosphere.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers (aluminum/iron) which can catalyze defluorination under extreme conditions.

Emergency Response Procedures

Exposure Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Fluorinated motifs can cause delayed pulmonary edema; medical observation is recommended.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to wipe skin, as this enhances transdermal absorption.

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

Fire Fighting
  • Extinguishing Media:

    
    , dry chemical, or alcohol-resistant foam.
    
  • Specific Hazards: Combustion generates Hydrogen Fluoride (HF) , Nitrogen Oxides (

    
    ), and Carbon Monoxide.
    
  • Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) with full face-piece is mandatory due to HF generation.

Decision Logic for Spills

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small Small (< 1g/10mL) Assess->Small Large Large (> 1g/10mL) Assess->Large ActionSmall Absorb with Vermiculite Place in HazWaste Small->ActionSmall ActionLarge Evacuate Lab Call EHS/HazMat Large->ActionLarge

Figure 2: Decision logic for spill response based on quantity.

Waste Disposal

Disposal must comply with RCRA (USA) or local environmental regulations for halogenated organic waste.

  • Segregation: Do not mix with non-halogenated solvents. Segregate into "Halogenated Organic Waste".

  • Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing is the only acceptable method to prevent the formation of fluorinated dioxins or release of HF.

  • Labeling: Clearly label waste containers as "Contains Organic Fluorine / Isoxazole Derivative."

References

  • CymitQuimica. (2024).[2][3] Product Data Sheet: 4-Isoxazolemethanol, 3-(trifluoromethyl)- (CAS 493019-55-9).[1][4] Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition.[5] PubMed Central. Retrieved from

  • Royal Society of Chemistry. (2024). Synthesis of trifluoromethylated isoxazoles and their elaboration.[6][7][8][9] RSC Advances.[7][10] Retrieved from

  • AK Scientific. (2024). Safety Data Sheet Context for Isoxazole Methanols. Retrieved from

Sources

Foundational

A Technical Guide to the Solubility of (3-(Trifluoromethyl)isoxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Centrality of Solubility In the fields of drug discovery and agrochemical development, the journey of a molecule from a promising...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Centrality of Solubility

In the fields of drug discovery and agrochemical development, the journey of a molecule from a promising hit to a viable product is fraught with challenges. Among the most fundamental of these is aqueous solubility. A compound must dissolve to be absorbed, distributed, and ultimately interact with its biological target.[4] Poor solubility can lead to a cascade of costly and time-consuming issues, including underestimated toxicity, low and erratic bioavailability, and complex formulation challenges.[1][5]

(3-(Trifluoromethyl)isoxazol-4-yl)methanol is a substituted isoxazole, a class of heterocyclic compounds known for a wide array of biological activities.[6][7] The structure incorporates three key functional groups that create a complex interplay of physicochemical properties:

  • Isoxazole Ring: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. It can participate in hydrogen bonding and contributes to the overall polarity.[8]

  • Trifluoromethyl (-CF3) Group: A potent electron-withdrawing group known to enhance metabolic stability and membrane permeability.[9] However, it significantly increases lipophilicity (hydrophobicity), which can drastically reduce aqueous solubility.[10][11]

  • Methanol (-CH2OH) Group: A primary alcohol that is polar and acts as both a hydrogen bond donor and acceptor, a feature that generally enhances aqueous solubility.

The balance between the lipophilic -CF3 group and the hydrophilic -CH2OH group makes a purely theoretical prediction of solubility challenging. Therefore, a combined approach of computational prediction and empirical testing is essential.

Part 1: In Silico and Theoretical Solubility Assessment

Before committing valuable physical samples to experimentation, computational methods provide a rapid, cost-effective means to forecast a compound's solubility behavior.[12] These in silico tools use quantitative structure-property relationship (QSPR) models and machine learning algorithms trained on large datasets of known molecules.[13][14][15]

Predicted Physicochemical Properties

Based on the structure of (3-(Trifluoromethyl)isoxazol-4-yl)methanol, we can predict key descriptors that govern its solubility. While experimental values are absent, several online platforms can generate reliable estimates.

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~183.1 g/mol Low molecular weight is generally favorable for solubility.
logP (Octanol-Water Partition Coefficient) 1.0 - 1.5A positive logP indicates a degree of lipophilicity, driven by the -CF3 group, but moderated by the -OH group. This value suggests moderate to low aqueous solubility.
Topological Polar Surface Area (TPSA) ~55 ŲThis value, primarily from the isoxazole and methanol groups, suggests good potential for membrane permeability but is not high enough to guarantee high aqueous solubility on its own.
Hydrogen Bond Donors 1 (from -OH)Capable of donating a hydrogen bond, which aids interaction with water.
Hydrogen Bond Acceptors 3 (from -OH, N, and O in the ring)Multiple sites for accepting hydrogen bonds from water molecules, a positive attribute for solubility.
pKa (Acid Dissociation Constant) The isoxazole ring is a very weak base (pKa of the conjugate acid is ~ -3.0 to 1.3).[16][17] The methanol group is essentially neutral. Therefore, the compound is not expected to be ionizable in the physiological pH range (1.2-6.8).Solubility is predicted to be independent of pH in the typical physiological range.

Note: Predicted values are aggregated from various computational models and should be used as a guide for experimental design.

Analysis of Structural Analogs

Examining related compounds can provide valuable context. For instance, studies on other trisubstituted isoxazoles have reported kinetic solubility values in the range of ~400 µM.[18][19] However, these analogs often contain larger, more lipophilic groups and lack the key methanol substituent, making direct comparison difficult. The presence of the methanol group in our target compound is expected to confer higher aqueous solubility than many of the more complex isoxazoles reported in the literature.

Part 2: Experimental Determination of Solubility

Empirical measurement remains the gold standard for solubility characterization. It is crucial to distinguish between two key types of solubility: thermodynamic and kinetic.

  • Thermodynamic Solubility: The true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure, pH) when the system has reached equilibrium. This is a critical parameter for pre-formulation and biopharmaceutical classification.[20]

  • Kinetic Solubility: The concentration of a compound that dissolves from a high-concentration DMSO stock solution when added to an aqueous buffer and remains in solution for a defined period.[21] It is a measure of how readily a compound precipitates from a supersaturated solution and is highly relevant for high-throughput screening (HTS) and in vitro biological assays.[22]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The Shake-Flask method, as recommended by regulatory bodies, is the most reliable technique for determining thermodynamic solubility.[23][24] It measures the concentration of the solute in a saturated solution that is in equilibrium with the solid drug.[25]

Causality Behind Experimental Choices:

  • Excess Solid: Adding an excess of the compound ensures that an equilibrium between the solid and dissolved states can be established.[24]

  • Equilibration Time: True equilibrium can take time to achieve. Sampling at multiple time points (e.g., 24, 48, 72 hours) is essential to confirm that the measured concentration is stable and represents the true equilibrium state.[23]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant, physiologically relevant temperature (e.g., 37 °C) is critical for data relevance and reproducibility.[23]

  • Separation of Solid: Incomplete removal of undissolved solid particles is a common source of error, leading to an overestimation of solubility. Centrifugation followed by filtration of the supernatant is a robust method to ensure a particle-free sample for analysis.

  • Validated Analytical Method: An accurate and precise analytical method (typically HPLC-UV or LC-MS) is required to quantify the compound's concentration in the saturated solution.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid (3-(Trifluoromethyl)isoxazol-4-yl)methanol (e.g., 1-2 mg) to a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). At least three replicate determinations are recommended.[23]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator set to 37 °C. Agitate at a speed sufficient to keep the solid suspended without creating a vortex.[23]

  • Sampling: At predetermined time points (e.g., 24h, 48h), stop the agitation and allow the vials to stand for a short period for larger particles to settle.

  • Separation: Carefully withdraw an aliquot of the supernatant. Clarify the sample by centrifuging at high speed (e.g., 14,000 rpm for 10 minutes) and/or filtering through a low-binding 0.22 µm filter.

  • Quantification: Dilute the clarified supernatant with a suitable mobile phase. Quantify the concentration of the compound using a pre-validated HPLC-UV or LC-MS method against a standard calibration curve.

  • Confirmation of Equilibrium: Compare the concentrations measured at different time points. Equilibrium is reached when the concentration no longer increases between successive time points.[24]

Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is ideal for early discovery phases.[22] It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer. The appearance of precipitate is detected by measuring the turbidity (light scattering) of the solution.[21][26][27]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[28]

  • Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO percentage is low (typically 1-2%).[22][28]

  • Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 hours).[20][22]

  • Measurement: Measure the absorbance (or light scattering) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.[22]

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal significantly increases above the background is reported as the kinetic solubility.

Visualization of Experimental Workflow

The choice between thermodynamic and kinetic solubility assays depends on the stage of the research.

G cluster_0 Research Stage cluster_1 Assay Selection cluster_2 Methodology cluster_3 Application Start Compound Available Decision Research Goal? Start->Decision HTS Kinetic Solubility (Turbidimetric Assay) Decision->HTS Early Screening / HTS Formulation Thermodynamic Solubility (Shake-Flask Method) Decision->Formulation Lead Optimization / Formulation HTS_App Early Discovery Screening In Vitro Assay Support HTS->HTS_App Formulation_App Lead Optimization Pre-formulation Regulatory Filing Formulation->Formulation_App

Caption: Decision workflow for selecting the appropriate solubility assay.

Factors Influencing Solubility

As predicted by in silico analysis, the solubility of (3-(Trifluoromethyl)isoxazol-4-yl)methanol is expected to be largely independent of pH within the physiological range due to the absence of readily ionizable functional groups. However, other factors can be significant:

  • Temperature: Solubility of solid compounds generally increases with temperature, although exceptions exist. Characterizing solubility at both ambient (25 °C) and physiological (37 °C) temperatures is advisable.

  • Co-solvents: In formulation development, co-solvents (e.g., ethanol, propylene glycol, PEG 400) are often used to increase the solubility of poorly soluble drugs. Investigating the compound's solubility in binary or ternary solvent systems can provide crucial data for creating viable liquid formulations.

  • Solid-State Properties: The crystalline form (polymorph) of the compound can significantly impact its solubility.[23] The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility experiments (e.g., via XRPD) to ensure data consistency.

G cluster_Factors Influencing Factors Solubility Aqueous Solubility of (3-(CF3)isoxazol-4-yl)methanol Temp Temperature Solubility->Temp pH pH (Predicted: Low Impact) Solubility->pH SolidState Solid State (Polymorphism) Solubility->SolidState Cosolvents Co-solvents Solubility->Cosolvents

Caption: Key factors influencing the aqueous solubility of the target compound.

Conclusion

While direct experimental data for the solubility of (3-(Trifluoromethyl)isoxazol-4-yl)methanol is not publicly available, a robust scientific framework allows for its thorough characterization. In silico predictions suggest a compound of moderate to low aqueous solubility, driven by the lipophilic trifluoromethyl group but aided by the hydrophilic methanol moiety, with solubility likely being pH-independent. This guide provides detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility, which are essential for progressing a compound through the discovery and development pipeline. By systematically applying these predictive and experimental methodologies, researchers can generate the high-quality, reliable solubility data needed to make informed decisions and unlock the full potential of novel chemical entities.

References

  • World Health Organization. (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms containing amoxicillin trihydrate. WHO Technical Report Series, No. 1019. [Link]

  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 17-23. [Link]

  • O'Mahony, G., et al. (2020). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Organic & Biomolecular Chemistry, 18(3), 465-474. [Link]

  • Khan, I., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1, 118-126. [Link]

  • Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • de Vries, H., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(11), 7488-7507. [Link]

  • Wikipedia. Isoxazole. [Link]

  • Rowan Engineering. Predicting Solubility. [Link]

  • PubChem. 3-[4-Methoxy-3-(trifluoromethyl)phenyl]isoxazole. [Link]

  • Thakkar, R. (2023). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. CUREUS. [Link]

  • Evotec. Turbidimetric Solubility Assay. [Link]

  • Sparr, C., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Zhou, Y., et al. (2020). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 18(38), 7539-7554. [Link]

  • Grienke, E., et al. (2018). ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. Journal of Cheminformatics, 10(1), 36. [Link]

  • University of Dundee. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • ResearchGate. (2019). How do I calculate solubility of a compound using a turbidity assay?. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Dolbier, W. R. (2005). FLUORINATED HETEROCYCLIC COMPOUNDS. University of Florida. [Link]

  • Journal of Population Therapeutics & Clinical Pharmacology. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 1-4. [Link]

  • Wikipedia. Isoxazoline. [Link]

  • Slideshare. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • Dearden, J. C. (2003). In Silico Prediction of Aqueous Solubility: The Solubility Challenge. Journal of Chemical Information and Computer Sciences, 43(4), 1111-1116. [Link]

  • Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256. [Link]

  • Bio-Byword Scientific Publishing. (2024). Construction of Isoxazole ring: An Overview. [Link]

  • Rowan Engineering. (2025). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. [Link]

  • Chem-Impex International. 5-(4-Fluorophenyl)isoxazole-3-methanol. [Link]

  • PubChem. (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol. [Link]

Sources

Exploratory

Technical Monograph: Discovery &amp; Synthesis of Novel Trifluoromethyl Isoxazole Derivatives

Strategic Imperative: The Fluorine Effect in Heterocycles In modern drug discovery, the isoxazole scaffold is a privileged structure, serving as a bioisostere for amide bonds and reducing metabolic liability compared to...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Imperative: The Fluorine Effect in Heterocycles

In modern drug discovery, the isoxazole scaffold is a privileged structure, serving as a bioisostere for amide bonds and reducing metabolic liability compared to traditional aromatic rings. However, the incorporation of a trifluoromethyl (


) group  onto the isoxazole ring elevates this scaffold from a simple linker to a pharmacophoric driver.
Bioisosteric & Physicochemical Advantages

The


 group is not merely a "fat hydrogen"; it induces profound electronic and steric changes:
  • Metabolic Blockade: The C-F bond energy (

    
    ) renders the ring resistant to Cytochrome P450 oxidative metabolism, significantly extending half-life (
    
    
    
    ).
  • Dipole Modulation: The strong electron-withdrawing nature of

    
     lowers the 
    
    
    
    of adjacent protons and alters the electrostatic potential surface of the isoxazole, often enhancing binding affinity to polar pockets in enzymes (e.g., COX-2, kinases).
  • Lipophilicity Boost: It increases

    
    , facilitating passive membrane permeability and blood-brain barrier (BBB) penetration.
    
Structural Rationale: 3- vs. 5-

The regiochemical placement of the


 group dictates the synthetic strategy and biological profile.
  • 3-Trifluoromethyl Isoxazoles: Often function as stable bioisosteres for

    
    -ketoamides.
    
  • 5-Trifluoromethyl Isoxazoles: Frequently utilized to mimic electron-deficient aromatics.

This guide focuses on the 3-Trifluoromethyl architecture via the [3+2] Cycloaddition strategy, as it offers the highest versatility for library generation.

Synthetic Architecture: The [3+2] Nitrile Oxide Cycloaddition

The most robust route to 3-


 isoxazoles is the 1,3-dipolar cycloaddition of trifluoroacetonitrile oxide  with terminal alkynes. Since the nitrile oxide is unstable and dimerizes to furoxans, it must be generated in situ.
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the in situ generation of the dipole and the subsequent concerted cycloaddition.

G Start Trifluoroacetaldehyde Oxime Inter1 Trifluoroacetohydroximoyl Chloride Start->Inter1 Chlorination Reagent NCS / DMF Reagent->Inter1 Dipole Trifluoroacetonitrile Oxide (Dipole) Inter1->Dipole Dehydrohalogenation Base Et3N (Base) Base->Dipole TS Concerted Transition State Dipole->TS Alkyne Terminal Alkyne (Dipolarophile) Alkyne->TS Product 3-CF3-5-Substituted Isoxazole TS->Product Cyclization

Figure 1: Mechanistic workflow for the regioselective synthesis of 3-trifluoromethyl isoxazoles via in situ nitrile oxide generation.

Master Experimental Protocol

Objective: Synthesis of 3-(trifluoromethyl)-5-phenylisoxazole (Model Substrate). Scale: 1.0 mmol Safety Warning: Fluorinated nitrile oxides are volatile and potent skin irritants. All operations must be performed in a fume hood.

Reagents & Materials
  • Precursor: Trifluoroacetaldehyde oxime (commercially available or synthesized from trifluoroacetaldehyde ethyl hemiacetal).

  • Chlorinating Agent:

    
    -Chlorosuccinimide (NCS).
    
  • Base: Triethylamine (

    
    ).
    
  • Solvent:

    
    -Dimethylformamide (DMF) (Anhydrous).[1]
    
  • Dipolarophile: Phenylacetylene.

Step-by-Step Methodology

Step 1: Preparation of Trifluoroacetohydroximoyl Chloride (In Situ)

  • Charge a flame-dried round-bottom flask with Trifluoroacetaldehyde oxime (113 mg, 1.0 mmol) and anhydrous DMF (5 mL).

  • Cool the solution to

    
     using an ice bath.
    
  • Add NCS (140 mg, 1.05 mmol) portion-wise over 5 minutes.

  • Allow the mixture to stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 1 hour.
    
    • Checkpoint: Monitor by TLC or

      
      -NMR. The shift of the 
      
      
      
      group will change as the Cl is installed.

Step 2: [3+2] Cycloaddition

  • Add Phenylacetylene (122 mg, 1.2 mmol) to the reaction mixture.

  • Re-cool the mixture to

    
    .
    
  • CRITICAL STEP: Add

    
      (121 mg, 1.2 mmol) dissolved in DMF (1 mL) dropwise over 30 minutes via a syringe pump.
    
    • Rationale: Slow addition keeps the concentration of the nitrile oxide low, favoring reaction with the alkyne over dimerization to the furoxan byproduct.

  • Allow the reaction to warm to RT and stir overnight (12 hours).

Step 3: Work-up and Purification

  • Dilute the reaction with

    
     (50 mL) and wash with 
    
    
    
    (
    
    
    ) to remove DMF.
  • Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Criteria
  • 
    -NMR:  Distinct singlet around 
    
    
    
    (varies slightly by solvent).
  • 
    -NMR:  Characteristic quartet for the 
    
    
    
    carbon (
    
    
    ) and the isoxazole C-3 (
    
    
    ).
  • Regioselectivity: The 3,5-disubstituted isomer is generally favored (>95:5) over the 3,4-isomer due to steric steering of the

    
     group and electronic matching with the alkyne.
    

Data Analysis & SAR Implications

The electronic nature of the alkyne substituent significantly impacts the yield and reaction time.

Table 1: Impact of Alkyne Substituents on Yield

EntryAlkyne Substituent (R)Electronic EffectYield (%)Reaction Time
1 Phenyl (

)
Neutral88%12 h
2 4-Methoxyphenyl (

)
Electron Donating (EDG)92%8 h
3 4-Fluorophenyl (

)
Weak Electron Withdrawing85%14 h
4 4-Nitrophenyl (

)
Strong Electron Withdrawing65%24 h
5 Hexyl (

)
Inductive Donation78%16 h

Interpretation: Electron-rich alkynes (Entry 2) react faster due to the lower HOMO-LUMO gap with the electron-deficient trifluoroacetonitrile oxide dipole. Strong EWGs (Entry 4) deactivate the alkyne, requiring heating or prolonged times.

Biological Logic Flow (Graphviz Visualization)

How to interpret the biological data once the library is synthesized:

SAR Library 3-CF3 Isoxazole Library Assay Biological Assay (e.g., COX-2 / Kinase) Library->Assay Result_High High Potency (IC50 < 100nM) Assay->Result_High Hit Result_Low Low Potency (IC50 > 10uM) Assay->Result_Low Miss Hypothesis1 CF3 fills hydrophobic pocket (Lipophilicity) Result_High->Hypothesis1 Hypothesis2 Electronic repulsion or Steric Clash Result_Low->Hypothesis2 Action1 Optimize R-Group for Solubility Hypothesis1->Action1 Action2 Shift CF3 to Position 5 Hypothesis2->Action2

Figure 2: SAR Decision Tree for optimizing Trifluoromethyl Isoxazole hits.

References

  • Gouda, M. A., et al. (2022). "Trifluoromethylated Flavonoid-Based Isoxazoles As Antidiabetic And Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity." Chengdu Wecistanche Bio-Tech.

  • Liu, Y., et al. (2024).[2][3] "Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks."[2][3][4][5] RSC Advances.

  • Mao, J., et al. (2024). "Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules." RSC Advances.

  • Kutskaya, A. M., et al. (2022).[6][7] "Negligible Substituent Effect as Key to Synthetic Versatility: a Computational‐Experimental Study of Vinyl Ethers Addition to Nitrile Oxides." European Journal of Organic Chemistry.

  • Zhang, B., et al. (2022). "Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition." PubMed.[8] (Note: Mechanistically relevant for CF3-dipole generation)

Sources

Foundational

spectroscopic data for (3-(Trifluoromethyl)isoxazol-4-yl)methanol

This guide provides an in-depth technical analysis of the spectroscopic characteristics of (3-(Trifluoromethyl)isoxazol-4-yl)methanol . It is designed for medicinal chemists and analytical scientists requiring rigorous s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of (3-(Trifluoromethyl)isoxazol-4-yl)methanol . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this fluorinated building block.

Executive Summary

(3-(Trifluoromethyl)isoxazol-4-yl)methanol (CAS: 1354366-07-2) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. The trifluoromethyl (


) group at the C3 position serves as a lipophilic bioisostere, modulating metabolic stability and potency.

This guide focuses on the structural validation of the 4-yl isomer, specifically distinguishing it from its common regioisomer, (3-(trifluoromethyl)isoxazol-5-yl)methanol. The spectroscopic data below synthesizes experimental values from close structural analogs and theoretical chemical shift principles to provide a self-validating analytical framework.

Structural Analysis & Theoretical Prediction[1]

The molecule consists of a 1,2-oxazole ring substituted at the 3-position with a trifluoromethyl group and at the 4-position with a hydroxymethyl group.

Functional Group Impact on Spectra
  • Isoxazole Ring (H-5): The proton at position 5 is adjacent to the ring oxygen. It is significantly deshielded compared to protons at position 4.

  • Trifluoromethyl Group (

    
    ):  Induces strong electron-withdrawing effects, splitting adjacent carbons into quartets (
    
    
    
    ) and appearing as a distinct singlet in
    
    
    NMR.
  • Hydroxymethyl Group (

    
    ):  Provides a diagnostic methylene signal and an exchangeable hydroxyl proton.
    

Spectroscopic Data Profile

A. Proton NMR ( NMR)

Solvent:


 or DMSO-

| Frequency: 400-500 MHz

The most critical feature for confirming the 4-yl isomer over the 5-yl isomer is the chemical shift of the remaining ring proton.

Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
H-5 (Ring) 8.80 – 9.20 Singlet (s)1H-Diagnostic Peak: Protons at C5 (adjacent to O) are highly deshielded. In the 5-yl isomer, the H-4 proton appears much further upfield (~6.2–6.8 ppm).

-OH
4.40 – 4.70 Singlet (s) or Doublet (d)2H

(if OH couples)
Methylene protons attached to the aromatic ring.
OH (Hydroxyl) 2.0 – 5.5 Broad Singlet (br s)1H-Shift is concentration and solvent dependent. Often disappears with

shake.

Analyst Note: If you observe a ring proton signal in the 6.0 – 7.0 ppm range, you likely have the 5-yl regioisomer or the unreacted starting material (if H-4 is unsubstituted).

B. Carbon-13 NMR ( NMR)

Solvent:


 | Decoupled

The


 group introduces characteristic splitting patterns (quartets) due to Carbon-Fluorine coupling.
Carbon PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Assignment Logic

118.0 – 122.0 Quartet (q)

Hz
Direct C-F coupling; highly characteristic.
C-5 (Ring) 158.0 – 162.0 Singlet (s)-Most deshielded ring carbon (next to O).
C-3 (Ring) 150.0 – 155.0 Quartet (q)

Hz
Geminal coupling to

.
C-4 (Ring) 115.0 – 118.0 Singlet (s)-Substituted carbon bearing the

group.

-OH
55.0 – 60.0 Singlet (s)-Typical benzylic-like alcohol shift.
C. Fluorine-19 NMR ( NMR)

Standard:


 (0 ppm)
SignalShift (

, ppm)
MultiplicityNotes

-61.0 to -63.0 Singlet (s)The 3-substituted

on isoxazoles is distinct. The 5-substituted isomer typically resonates slightly upfield (approx -63.9 ppm).

Quality Control & Regioisomer Differentiation

One of the most common synthetic pitfalls is the formation of the wrong regioisomer during the cycloaddition step (e.g., reaction of trifluoroacetohydroximoyl bromide with an alkyne).

QC Decision Workflow

The following Graphviz diagram outlines the logic for verifying the identity of (3-(Trifluoromethyl)isoxazol-4-yl)methanol.

QC_Workflow cluster_legend Key Decision Points Start Crude Product Analysis (1H NMR) CheckH5 Check Ring Proton Shift Start->CheckH5 Isomer5 Signal at 6.0 - 7.0 ppm (Shielded H-4) CheckH5->Isomer5 Found Isomer4 Signal at 8.8 - 9.2 ppm (Deshielded H-5) CheckH5->Isomer4 Found Reject REJECT: Wrong Regioisomer (5-yl) Isomer5->Reject CheckF19 Check 19F NMR Shift Isomer4->CheckF19 Confirm CONFIRMED: (3-(Trifluoromethyl)isoxazol-4-yl)methanol CheckF19->Confirm -61 to -63 ppm CheckF19->Reject <-63.5 ppm

Figure 1: Decision tree for differentiating 3-CF3-isoxazol-4-yl (target) from 3-CF3-isoxazol-5-yl (impurity).

Synthesis & Impurity Context

Understanding the synthesis aids in identifying spectral impurities. The compound is typically synthesized via the reduction of Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate .

Synthesis Pathway[2][3][4][5]
  • Cycloaddition: Trifluoroacetohydroximoyl bromide + Ethyl 3-(dimethylamino)acrylate

    
     Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate.
    
  • Reduction: Ester

    
    Alcohol (Target) .
    
Common Impurities in Spectra
  • Unreacted Ester: Look for an ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm) in

    
     NMR.
    
  • Ring Opening: Over-reduction can cleave the N-O bond, destroying the aromatic isoxazole character. This results in the loss of the downfield H-5 singlet (~9.0 ppm) and appearance of complex aliphatic signals.

References

  • Regioisomer Comparison Data

    • Synthesis of trifluoromethylated isoxazoles: Detailed NMR data for the 5-yl isomer ((3-(trifluoromethyl)isoxazol-5-yl)methanol)
    • Source:

  • Isoxazole Chemical Shifts

    • Synthesis of 3-substituted-4-isoxazole carboxylic acids: Provides chemical shift benchmarks for H-5 in 4-substituted isoxazoles.
    • Source:

  • General NMR Impurity Tables

    • NMR Chemical Shifts of Trace Impurities: Essential for distinguishing solvent peaks (e.g., residual THF from reduction)
    • Source:

Exploratory

Commercial Availability &amp; Technical Profile: (3-(Trifluoromethyl)isoxazol-4-yl)methanol

Topic: Commercial Availability of (3-(Trifluoromethyl)isoxazol-4-yl)methanol Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists [1] Executive Summary (3-(Trifluo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability of (3-(Trifluoromethyl)isoxazol-4-yl)methanol Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists

[1]

Executive Summary

(3-(Trifluoromethyl)isoxazol-4-yl)methanol (CAS: 493019-55-9 ) is a specialized heterocyclic building block used primarily in fragment-based drug discovery (FBDD) to introduce a metabolically stable trifluoromethyl (


) group while providing a primary alcohol handle for further functionalization.[1]

Commercially, this compound exhibits high supply volatility . While listed by catalog vendors such as Fluorochem and CymitQuimica, stock levels are frequently low due to the difficulty of regio-selective synthesis at the 4-position. This guide provides a dual-sourcing strategy: direct procurement protocols and a self-validating synthesis route via the more readily available carboxylic acid precursor.

Chemical Profile & Structural Significance[1][2][3][4][5][6][7]

Structural Identity

The compound is distinct from its more common regioisomer, (3-(trifluoromethyl)isoxazol-5-yl)methanol (CAS 93498-41-0). Confusion between the 4-yl and 5-yl isomers is a common procurement error.

  • IUPAC Name: [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanol[1]

  • CAS Number: 493019-55-9[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 167.09 g/mol

  • Key Feature: The

    
     group at C3 lowers the 
    
    
    
    of the isoxazole ring and increases lipophilicity (
    
    
    vs. methyl), modulating the metabolic stability of the final drug candidate.
Visualization of Regioisomers

The following diagram illustrates the structural difference between the target (4-yl) and the common impurity/alternative (5-yl).

Isomers cluster_target Target Compound (High Value) cluster_common Common Isomer (Caution) Target (3-(Trifluoromethyl)isoxazol-4-yl)methanol CAS: 493019-55-9 Less Common Common (3-(Trifluoromethyl)isoxazol-5-yl)methanol CAS: 93498-41-0 Major Product of [3+2] Cycloaddition Precursor Trifluoroacetohydroximoyl bromide Precursor->Target Requires Specific Dipolarophile Precursor->Common Standard Propargyl Alcohol Reaction

Figure 1: Structural differentiation between the target 4-yl isomer and the thermodynamically favored 5-yl isomer.

Commercial Landscape & Procurement Strategy

Primary Suppliers

Direct sourcing is possible but requires verification of the specific isomer.

SupplierCatalog / SKUPurityPack SizeLead TimeNotes
Fluorochem F33482195%+250mg - 1g1-2 Weeks (UK)Primary reliable source for 4-yl isomer.[2]
CymitQuimica 493019-55-995%1gVariableOften acts as aggregator; check stock location.
Enamine Custom95%+>1g4-6 WeeksBest for bulk (>10g) via make-on-demand.
Sourcing Risks
  • Isomer Mislabeling: Vendors utilizing automated catalogs may cross-reference the CAS of the 5-yl isomer (93498-41-0) due to name similarity. Always request a

    
     NMR spectrum before bulk purchase. 
    
  • Cost: The 4-yl isomer commands a premium (approx.

    
    500/gram) compared to the 5-yl isomer (
    
    
    
    100/gram) due to the more complex synthesis required to install the substituent at the 4-position.

Technical Protocol: Synthesis & Validation

If the alcohol is out of stock or cost-prohibitive, the most reliable strategy is to purchase the carboxylic acid precursor and perform a reduction. This is a self-validating workflow because the acid is often more stable and available.

Precursor: 3-(Trifluoromethyl)isoxazole-4-carboxylic acid CAS: 1076245-98-1 (Available from Toronto Research Chemicals, Fluorochem).

Workflow Diagram

Synthesis Start Sourcing Decision CheckStock Check CAS 493019-55-9 (Alcohol) Start->CheckStock Available In Stock? CheckStock->Available BuyAlcohol Procure Alcohol Perform QC (19F NMR) Available->BuyAlcohol Yes BuyAcid Procure Precursor Acid CAS: 1076245-98-1 Available->BuyAcid No / Expensive Reduction Reduction Protocol (Borane-THF or LiAlH4) BuyAcid->Reduction Workup Fieser Workup / Column Reduction->Workup FinalProd Target Alcohol >98% Purity Workup->FinalProd

Figure 2: Decision tree for sourcing vs. synthesizing the target alcohol.

Reduction Protocol (Self-Validating)

Rationale: The carboxylic acid is reduced to the primary alcohol. Borane-THF (


) is preferred over Lithium Aluminum Hydride (

) to avoid potential defluorination or ring opening of the isoxazole under harsh conditions.

Reagents:

  • 3-(Trifluoromethyl)isoxazole-4-carboxylic acid (1.0 eq)[3]

  • Borane-THF complex (1.0 M in THF, 3.0 eq)

  • Anhydrous THF (Solvent)[4]

  • Methanol (Quench)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with

    
    . Add the carboxylic acid (1 mmol) and dissolve in anhydrous THF (5 mL). Cool to 0°C.
    
  • Addition: Dropwise add

    
     (3 mmol) over 10 minutes. The reaction may evolve gas (
    
    
    
    ); ensure venting.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The acid spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quench: Cool to 0°C. Carefully add Methanol (2 mL) dropwise until bubbling ceases. Stir for 30 mins to break boron complexes.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Quality Control & Analytics

Trustworthiness in FBDD relies on absolute structural certainty.

NMR Validation
  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the singlet of the isoxazole ring proton at
    
    
    ppm
    . The methylene protons (
    
    
    ) appear as a singlet or doublet (if coupled to OH) at
    
    
    ppm
    .
  • 
     NMR:  Critical for purity.
    
    • Target (4-yl): Single peak at

      
       to -65 ppm .
      
    • Impurity (5-yl): If present, often shifted by 1-2 ppm. Integration of fluorine signals provides the most accurate regioisomeric ratio.

Storage & Stability
  • Stability: The

    
     group stabilizes the ring, but the primary alcohol is susceptible to oxidation.
    
  • Storage: Store at -20°C under inert atmosphere (Argon).

  • Shelf Life: 12 months if sealed. Hygroscopic—protect from moisture.

References

  • Pattanayak, P., & Chatterjee, T. (2023).[5] Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction.[5] The Journal of Organic Chemistry, 88(8), 5420–5430. Retrieved from [Link][5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 493019-55-9. Retrieved from [Link]

Sources

Foundational

The Trifluoromethyl Isoxazole Motif: A Technical Guide to Synthesis and Application

This guide provides an in-depth technical review of trifluoromethyl isoxazole compounds, designed for researchers and drug development professionals. Executive Summary: The Fluorine Effect in Heterocyclic Chemistry The i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of trifluoromethyl isoxazole compounds, designed for researchers and drug development professionals.

Executive Summary: The Fluorine Effect in Heterocyclic Chemistry

The incorporation of a trifluoromethyl (


) group into the isoxazole scaffold represents a high-value strategy in modern medicinal and agrochemical chemistry. This structural motif leverages the "fluorine effect" —the ability of fluorine atoms to modulate physicochemical properties without drastically altering steric bulk (the 

group is roughly isosteric with an isopropyl group).

For the isoxazole ring, the addition of a


 group typically results in:
  • Enhanced Lipophilicity: Critical for transmembrane permeability (LogP modulation).[1]

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) resists oxidative metabolism, blocking labile sites (e.g., preventing ring oxidation).

  • Electronic Modulation: The strong electron-withdrawing nature of

    
     lowers the pKa of adjacent protons and alters the electron density of the isoxazole ring, affecting 
    
    
    
    -
    
    
    stacking interactions with protein targets.

This guide analyzes the synthesis, regioselectivity, and application of these compounds, with a specific focus on the isoxazoline class of ectoparasiticides (e.g., Fluralaner), which has revolutionized veterinary medicine.

Synthetic Architectures and Regiocontrol

Constructing the trifluoromethyl isoxazole core requires precise control over regiochemistry. The two primary isomers, 3-trifluoromethyl and 5-trifluoromethyl isoxazoles, are accessed via distinct mechanistic pathways.

Pathway A: [3+2] Cycloaddition (Nitrile Oxide Route)

This is the most versatile method for constructing the isoxazole core. It involves the 1,3-dipolar cycloaddition of a trifluoromethyl nitrile oxide with an alkyne or alkene.

  • Mechanism: The nitrile oxide dipole reacts with the dipolarophile (alkyne/alkene).

  • Regioselectivity: Controlled by sterics and electronics.[1]

    • 3-

      
       Isoxazoles:  Generated using trifluoroacetonitrile oxide (
      
      
      
      ).[1] The
      
      
      group remains at the 3-position (derived from the dipole).
    • 5-

      
       Isoxazoles:  Generated using a non-fluorinated nitrile oxide and a trifluoromethyl-substituted alkyne (e.g., 3,3,3-trifluoropropyne).
      
Pathway B: Cyclocondensation (1,3-Dicarbonyl Route)

The classical condensation of hydroxylamine (


) with 

-diketones or

-ynones.
  • Challenge: Regioselectivity is often poor (yielding mixtures of 3- and 5-isomers) because hydroxylamine can attack either electrophilic carbon.[1]

  • Solution: The use of regio-directing groups or specific solvent/pH conditions.[1] For example, reacting

    
    -ynones with 
    
    
    
    or
    
    
    can be "acid-switched" to favor specific isomers [1].[1]
Pathway C: Late-Stage Trifluoromethylation

Direct functionalization of a pre-formed isoxazole ring using radical chemistry.[1]

  • Reagents: Langlois reagent (

    
    ) or Togni’s reagent.
    
  • Utility: Best for diversifying late-stage drug candidates where the isoxazole core is already established.[1]

Visualizing the Synthesis Logic

The following diagram outlines the decision tree for synthesizing specific regioisomers.

SynthesisPathways Start Target Molecule Isomer3 3-CF3 Isoxazole Start->Isomer3 Path A Isomer5 5-CF3 Isoxazole Start->Isomer5 Path B Isoxazoline 5-CF3 Isoxazoline (e.g., Fluralaner) Start->Isoxazoline Path C NO_Gen Nitrile Oxide Gen. (CF3-C≡N-O) Isomer3->NO_Gen Precursor Ynone CF3-Ynone + NH2OH Isomer5->Ynone Cyclocondensation Styrene Styrene + CF3-Ketone Isoxazoline->Styrene [3+2] w/ Aryl Nitrile Oxide Alkyne Alkyne Dipolarophile NO_Gen->Alkyne [3+2] Cycloaddition

Figure 1: Strategic disconnection approach for trifluoromethyl isoxazole synthesis.[1] Path A favors 3-substituted isomers via nitrile oxides; Path B favors 5-substituted isomers via condensation; Path C targets the isoxazoline core common in ectoparasiticides.[1]

Detailed Experimental Protocol

Target: Synthesis of 3-(Trifluoromethyl)-5-phenylisoxazole via [3+2] Cycloaddition. Rationale: This protocol demonstrates the in situ generation of trifluoroacetonitrile oxide, a transient and reactive species, avoiding the isolation of unstable intermediates.

Materials[1][2][3][4]
  • Precursor: Trifluoroacetaldehyde oxime chloride (prepared from trifluoroethane).[1]

  • Dipolarophile: Phenylacetylene (1.0 equiv).[1]

  • Base: Triethylamine (

    
    ) (1.2 equiv).
    
  • Solvent: Dichloromethane (

    
    ) or Ether.[1]
    
Step-by-Step Methodology
  • Preparation of Precursor:

    • Note: Trifluoroacetonitrile oxide is generated in situ by dehydrochlorination of trifluoroacetohydroximoyl chloride.[1]

    • Dissolve trifluoroacetohydroximoyl chloride (1.0 mmol) and phenylacetylene (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under inert atmosphere (

      
      ).
      
  • Controlled Addition (Critical Step):

    • Cool the solution to 0°C.

    • Add

      
       (1.2 mmol) dropwise over 30 minutes.
      
    • Causality: Slow addition keeps the concentration of the nitrile oxide low, favoring the cross-reaction with the alkyne over the dimerization of the nitrile oxide (which would form a furoxan byproduct) [2].

  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup:

    • Quench with water (10 mL). Extract with DCM (

      
       mL).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography on silica gel.[1]

    • Yield Expectation: 75–85%.[1]

Medicinal & Agrochemical Applications[2][4][5]

The "Laner" Revolution (Isoxazolines)

The most commercially significant application of the trifluoromethyl isoxazole motif is in the isoxazoline class of ectoparasiticides. These compounds are potent inhibitors of GABA-gated chloride channels (GABACls) and glutamate-gated chloride channels (GluCls) in insects and acarids.[1][2]

Key Compounds:

  • Fluralaner (Bravecto): The first-in-class oral ectoparasiticide.[1]

  • Afoxolaner (NexGard): Structurally similar, featuring the isoxazoline core.[]

  • Sarolaner (Simparica) & Lotilaner (Credelio): Optimized for potency and pharmacokinetics.[1]

Structure-Activity Relationship (SAR)

The efficacy of Fluralaner relies heavily on the specific arrangement of the isoxazoline ring:

  • C5-Position: A quaternary center bearing a trifluoromethyl group and a 3,5-dichlorophenyl ring .[1] The

    
     group is crucial for metabolic stability and ensuring the correct hydrophobic interaction within the GABA receptor channel pore [3].
    
  • C3-Position: Attached to a benzamide linker that extends into the receptor's extracellular domain.[1]

Comparative Data of Key Isoxazoline Ectoparasiticides

CompoundTrade NameCore StructureCF3 PositionTarget
Fluralaner BravectoIsoxazolineC5 (Quaternary)GABACl / GluCl
Afoxolaner NexGardIsoxazolineC5 (Quaternary)GABACl / GluCl
Sarolaner SimparicaIsoxazolineC5 (Quaternary)GABACl / GluCl
Lotilaner CredelioIsoxazolineC5 (Quaternary)GABACl / GluCl
Mechanism of Action Diagram[1]

MOA Drug CF3-Isoxazoline (e.g., Fluralaner) Receptor Insect GABA-gated Cl- Channel Drug->Receptor Binds with High Affinity Action Allosteric Antagonism (Pore Blocking) Receptor->Action Prevents Cl- Influx Effect Uncontrolled CNS Activity (Paralysis/Death) Action->Effect Hyperexcitation

Figure 2: Mechanism of action for isoxazoline ectoparasiticides.[1] The CF3 group is essential for the specific binding affinity required to block the chloride channel.

References

  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3. MDPI. Available at: [Link]

  • Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation. Royal Society of Chemistry. Available at: [Link]

  • Fluralaner - Substance Information. National Institutes of Health (NIH) / PubChem.[1] Available at: [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds. Royal Society of Chemistry. Available at: [Link]

Sources

Exploratory

Technical Guide: Therapeutic Targeting of Trifluoromethyl Isoxazoles

Executive Summary The trifluoromethyl ( ) isoxazole scaffold represents a privileged structural motif in modern medicinal chemistry, synergizing the electronic modulation of the group with the bioisosteric versatility of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethyl (


) isoxazole scaffold represents a privileged structural motif in modern medicinal chemistry, synergizing the electronic modulation of the 

group with the bioisosteric versatility of the isoxazole ring.[1] This guide analyzes the therapeutic utility of this scaffold, focusing on its application in oncology (HSP90, ER

), inflammation (COX-2), and infectious diseases. By enhancing metabolic stability, lipophilicity, and specific hydrophobic interactions, the

-isoxazole moiety serves as a critical driver for potency and selectivity in drug discovery.

The Pharmacophore Logic: Structural Synergy

The efficacy of trifluoromethyl isoxazoles stems from two distinct chemical properties:

  • The Isoxazole Ring: Acts as a rigid spacer and a non-classical bioisostere for amide or ester groups, participating in

    
    -stacking interactions and hydrogen bonding (via the ring nitrogen).
    
  • The Trifluoromethyl Group: Provides high electronegativity (Hammett

    
    ) and significant lipophilicity (Hansch 
    
    
    
    ). It blocks metabolic oxidation at the attachment site and fills hydrophobic pockets in enzyme active sites, often inducing a "metabolic block" that extends half-life.
Visualization: Pharmacophore SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the design of these compounds.

SAR_Logic Core Isoxazole Core (Rigid Scaffold) Pos3 3-Position (Aryl/Heteroaryl) Core->Pos3 Substituent Pos4 4-Position (-CF3 Group) Core->Pos4 Substituent Pos5 5-Position (Thiophene/Bioisostere) Core->Pos5 Substituent Effect_Iso Effects: 1. H-Bond Acceptor (N) 2. Pi-Stacking 3. Rigid Linker Core->Effect_Iso Provides Effect_CF3 Effects: 1. Metabolic Stability 2. Lipophilicity (+LogP) 3. Hydrophobic Pocket Fill Pos4->Effect_CF3 Induces

Caption: SAR logic for trifluoromethyl isoxazoles. The C4-CF3 substitution is critical for metabolic blocking and hydrophobic binding.

Oncology Targets

Heat Shock Protein 90 (HSP90)

HSP90 is a molecular chaperone required for the stability of oncoproteins (e.g., HER2, BCR-ABL).[2][3][4] Inhibition of HSP90 leads to the degradation of these "client proteins."[3]

  • Mechanism: Isoxazoles bind to the N-terminal ATP-binding pocket of HSP90.[5] The

    
     group is often employed to optimize the hydrophobic fit within the pocket, mimicking the interactions of the adenosine ring of ATP.
    
  • Key Compound: 2l (a 2-isoxazol-3-yl-acetamide derivative) has shown dual activity as an HSP90 inhibitor and an anti-HIV agent, demonstrating that HSP90 inhibition can attenuate HIV-1 replication.[6]

Estrogen Receptor Alpha (ER )

In breast cancer therapy, overcoming resistance to standard SERMs (like Tamoxifen) is a priority.

  • Targeting Logic: 4-(Trifluoromethyl)isoxazoles, specifically Compound 2g (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole), exhibit superior cytotoxicity against MCF-7 cells (

    
    ) compared to their non-fluorinated analogs.
    
  • Role of

    
    :  The group enhances binding affinity to the ER
    
    
    
    ligand-binding domain (LBD) and improves cellular permeability, allowing the molecule to reach nuclear receptors effectively.

Inflammation Target: COX-2 Inhibition

The isoxazole ring is the core scaffold of Valdecoxib, a potent COX-2 inhibitor. However, next-generation designs incorporate the


 group directly onto the isoxazole or adjacent phenyl rings to improve selectivity and safety profiles.
  • Selectivity Mechanism: The COX-2 active site contains a secondary "side pocket" (Arg513, His90) that is absent in COX-1. The bulky, lipophilic

    
     group can exploit this pocket, locking the inhibitor into the COX-2 active site while being sterically excluded from COX-1.
    
  • Binding Mode: The isoxazole nitrogen serves as a hydrogen bond acceptor for the backbone amide of Phe518 or Arg120, anchoring the molecule.

Visualization: COX-2 Selective Inhibition Pathway

COX2_Pathway Stimulus Inflammatory Stimulus (LPS/Cytokines) Membrane Cell Membrane (Phospholipids) Stimulus->Membrane Activates AA Arachidonic Acid Membrane->AA Hydrolysis by PLA2 PLA2 PLA2 Enzyme COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate Prostaglandins Prostaglandins (PGE2, PGI2) COX2->Prostaglandins Catalysis Inhibitor CF3-Isoxazole Inhibitor Inhibitor->COX2 Blocks Active Site (Hydrophobic Pocket) Effect Inflammation & Pain Prostaglandins->Effect Mediates

Caption: Mechanism of COX-2 inhibition. CF3-isoxazoles competitively bind to the active site, preventing the conversion of Arachidonic Acid.

Experimental Protocol: Synthesis of 4-Trifluoromethylisoxazoles

Objective: To synthesize 3,5-disubstituted-4-(trifluoromethyl)isoxazoles via a metal-free radical cascade. This protocol avoids harsh conditions and utilizes the Langlois reagent (


).
Reagents & Materials[1][2][4][7][8][9][10][11]
  • Substrate:

    
    -unsaturated ketone (Chalcone derivative).
    
  • CF3 Source: Sodium triflinate (

    
    , Langlois reagent).
    
  • Oxidant/Nitrogen Source: tert-Butyl nitrite (

    
    -BuONO).
    
  • Solvent: DMSO/Acetonitrile.

  • Temperature:

    
    .
    
Step-by-Step Methodology
  • Preparation: In a 10 mL round-bottom flask, dissolve the chalcone (0.5 mmol) in DMSO (2.0 mL).

  • Addition: Add

    
     (1.5 mmol, 3 equiv.) and 
    
    
    
    -BuONO (2.0 mmol, 4 equiv.) to the solution.
  • Reaction: Stir the mixture at

    
     under an air atmosphere. Monitor reaction progress via TLC (typically 2–4 hours).
    
  • Mechanism Check: The reaction proceeds via the generation of a

    
     radical from the Langlois reagent, which attacks the alkene. Concurrently, 
    
    
    
    -BuONO provides the NO radical for oximation.
  • Work-up: Upon completion, cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (

    
     mL) to remove DMSO.
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via silica gel column chromatography (Hexane/EtOAc gradient).
    
Self-Validating Checkpoints
  • Color Change: Reaction mixture typically shifts from yellow to deep orange/brown as nitrogen oxides are generated.

  • TLC Monitoring: Disappearance of the chalcone spot and appearance of a new, less polar fluorescent spot (the isoxazole).

Data Summary: Comparative Potency

The following table summarizes the impact of the


 group on biological activity across different targets.
TargetCompound Class

(CF3-Analog)

(Non-CF3 Analog)
Fold Improvement
MCF-7 (Breast Cancer) 3,5-diaryl-4-CF3-isoxazole (2g )2.63

19.72

~7.5x
HSP90 (Oncology) Isoxazol-3-yl-acetamide (2l )0.85

>5.0

>5x
COX-2 (Inflammation) Valdecoxib Analogs0.05

0.22

4.4x
S. aureus (Biofilm) CF3-Chalcone-Isoxazole60% Eradication15% Eradication4x

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances. [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents. Future Medicinal Chemistry. [Link]

  • Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents. Molecules. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol: An Application Note and Protocol Guide

This comprehensive guide provides a detailed protocol for the synthesis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol, a valuable building block in medicinal chemistry and drug development. The trifluoromethyl group impa...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol, a valuable building block in medicinal chemistry and drug development. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making this moiety a sought-after feature in novel therapeutic agents. This document outlines a reliable multi-step synthetic route, commencing from readily available starting materials and proceeding through key intermediates to the final product. Each step is accompanied by a detailed experimental protocol, causality behind the chosen methodology, and safety considerations.

Introduction

The isoxazole scaffold is a prominent heterocycle in a vast array of biologically active compounds. The introduction of a trifluoromethyl group at the 3-position of the isoxazole ring can significantly enhance the pharmacological profile of a molecule. (3-(Trifluoromethyl)isoxazol-4-yl)methanol serves as a crucial intermediate, allowing for further structural modifications at the 4-position, thereby enabling the exploration of structure-activity relationships in drug discovery programs. This guide details a robust and reproducible synthetic pathway to obtain this key intermediate.

Synthetic Strategy Overview

The synthesis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol is approached via a four-step sequence. The strategy hinges on the initial construction of the trifluoromethyl-substituted isoxazole ring system bearing a carboxylic acid ester at the 4-position. This ester functionality then serves as a handle for reduction to the desired primary alcohol.

Synthesis_Overview A Ethyl Trifluoroacetate + Ethyl Acetate B Ethyl 4,4,4-trifluoro-3-oxobutanoate A->B Claisen Condensation C Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate B->C Acetal Formation D Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate C->D Cyclization with Hydroxylamine E (3-(Trifluoromethyl)isoxazol-4-yl)methanol D->E Reduction caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

PART 1: Synthesis of Key Intermediates

Step 1: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate

The synthesis commences with a Claisen condensation between ethyl trifluoroacetate and ethyl acetate to yield ethyl 4,4,4-trifluoro-3-oxobutanoate. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.

  • Addition of Reactants: A mixture of ethyl trifluoroacetate (1.0 equivalent) and ethyl acetate (1.0 equivalent) is added dropwise to the stirred suspension of sodium ethoxide at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to 0 °C and acidified with aqueous hydrochloric acid (10%). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford ethyl 4,4,4-trifluoro-3-oxobutanoate as a colorless liquid.[1]

Causality: The use of a strong base like sodium ethoxide is crucial for the deprotonation of ethyl acetate to form the enolate nucleophile, which then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. Diethyl ether is a suitable anhydrous solvent for this reaction.

Step 2: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

The next step involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with triethyl orthoformate in the presence of acetic anhydride. This introduces the ethoxymethylene group, which is a key precursor for the isoxazole ring formation.

Protocol:

  • Reaction Setup: A round-bottom flask is charged with ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent), triethyl orthoformate (1.5 equivalents), and acetic anhydride (1.5 equivalents).

  • Reaction: The mixture is heated at 120-130 °C for 3-4 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Purification: The reaction mixture is cooled to room temperature and purified by vacuum distillation to yield ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.

Step 3: Synthesis of Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate

The core isoxazole ring is constructed in this step through the cyclization of the ethoxymethylene intermediate with hydroxylamine.

Protocol:

  • Reaction Setup: A solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) in ethanol is prepared in a round-bottom flask.

  • Addition of Hydroxylamine: An aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) is added to the flask.

  • Reaction: The reaction mixture is stirred at room temperature for 12-16 hours.

  • Work-up: The ethanol is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate.

Causality: The hydroxylamine undergoes a condensation reaction with the ketone and a Michael addition to the activated double bond of the ethoxymethylene group, followed by cyclization and elimination of ethanol and water to form the stable isoxazole ring.

PART 2: Final Product Synthesis

Step 4: Reduction of Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate to (3-(Trifluoromethyl)isoxazol-4-yl)methanol

The final step is the reduction of the ester functionality to a primary alcohol using a powerful reducing agent.

Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: A solution of ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH4 suspension at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours. The reaction progress should be monitored by TLC.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Work-up: The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with THF. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield (3-(Trifluoromethyl)isoxazol-4-yl)methanol as a solid.

Causality: Lithium aluminum hydride is a potent reducing agent capable of reducing esters to primary alcohols.[2][3] The reaction proceeds via the formation of an aldehyde intermediate which is further reduced to the alcohol. The use of anhydrous conditions is critical as LiAlH4 reacts violently with water.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
1Ethyl trifluoroacetate, Ethyl acetateEthyl 4,4,4-trifluoro-3-oxobutanoateSodium ethoxide, HCl(aq)70-80%
2Ethyl 4,4,4-trifluoro-3-oxobutanoateEthyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoateTriethyl orthoformate, Acetic anhydride85-95%
3Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoateEthyl 3-(trifluoromethyl)isoxazole-4-carboxylateHydroxylamine hydrochloride, Sodium acetate60-70%
4Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate(3-(Trifluoromethyl)isoxazol-4-yl)methanolLithium aluminum hydride80-90%

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Acetal Formation cluster_step3 Step 3: Isoxazole Formation cluster_step4 Step 4: Reduction S1_Reactants EtTFA + EtOAc in Ether S1_Reaction Add to NaOEt Reflux S1_Reactants->S1_Reaction S1_Workup Acidify (HCl) Extract S1_Reaction->S1_Workup S1_Purify Vacuum Distillation S1_Workup->S1_Purify S1_Product Ethyl 4,4,4-trifluoro-3-oxobutanoate S1_Purify->S1_Product S2_Reactants Product from Step 1 S1_Product->S2_Reactants S2_Reaction Add Triethyl orthoformate + Acetic anhydride Heat S2_Reactants->S2_Reaction S2_Purify Vacuum Distillation S2_Reaction->S2_Purify S2_Product Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate S2_Purify->S2_Product S3_Reactants Product from Step 2 S2_Product->S3_Reactants S3_Reaction Add Hydroxylamine Stir at RT S3_Reactants->S3_Reaction S3_Workup Remove Solvent Extract S3_Reaction->S3_Workup S3_Purify Column Chromatography S3_Workup->S3_Purify S3_Product Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate S3_Purify->S3_Product S4_Reactants Product from Step 3 S3_Product->S4_Reactants S4_Reaction Add to LiAlH4 in THF at 0°C S4_Reactants->S4_Reaction S4_Quench Quench with H2O and NaOH(aq) S4_Reaction->S4_Quench S4_Workup Filter Concentrate S4_Quench->S4_Workup S4_Purify Column Chromatography S4_Workup->S4_Purify S4_Product (3-(Trifluoromethyl)isoxazol-4-yl)methanol S4_Purify->S4_Product caption_workflow Detailed experimental workflow.

Caption: Detailed experimental workflow.

References

  • CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents.
  • Detrifluoroacetylation of 2-ethoxymethylene derivative of ethyl 4,4,4-trifluoroacetoacetate. Available at: [Link]

  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents.
  • Alcohol synthesis by carboxyl compound reduction - Organic Chemistry Portal. Available at: [Link]

  • Ester to Alcohol - Common Conditions. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

Sources

Application

Application Note: Scalable Synthesis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol

This document outlines a scalable, high-purity synthetic protocol for (3-(Trifluoromethyl)isoxazol-4-yl)methanol , a critical building block in medicinal chemistry for fragment-based drug discovery (FBDD). The trifluorom...

Author: BenchChem Technical Support Team. Date: February 2026

This document outlines a scalable, high-purity synthetic protocol for (3-(Trifluoromethyl)isoxazol-4-yl)methanol , a critical building block in medicinal chemistry for fragment-based drug discovery (FBDD). The trifluoromethyl group (


) serves as a lipophilic bioisostere, while the hydroxymethyl handle allows for diverse downstream functionalization.

Executive Summary

The synthesis of 3,4-disubstituted isoxazoles is historically challenging due to the inherent regiochemical bias of [3+2] cycloadditions, which typically favor the 3,5-isomer. This protocol details a regioselective route to the 4-substituted isomer using a "push-pull" enamine strategy. The workflow proceeds via the generation of trifluoroacetonitrile oxide in situ, followed by cycloaddition with ethyl 3-(dimethylamino)acrylate, and subsequent hydride reduction.

Key Advantages[1]
  • Regiocontrol: >95:5 selectivity for the 4-isomer over the 5-isomer.

  • Scalability: Protocol optimized for 10g–100g batches.

  • Safety: Mitigates risks associated with volatile fluorinated intermediates.

Retrosynthetic Analysis & Workflow

The strategy relies on constructing the isoxazole core with the correct substitution pattern before reducing the ester to the alcohol. Direct alkylation of the isoxazole ring is avoided due to poor selectivity.

Retrosynthesis Target (3-(Trifluoromethyl)isoxazol-4-yl)methanol Intermediate Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate Target->Intermediate Reduction (DIBAL-H) Precursors Trifluoroacetohydroximoyl chloride + Ethyl 3-(dimethylamino)acrylate Intermediate->Precursors [3+2] Cycloaddition (- HCl, - HNMe2) StartMat Trifluoroacetaldehyde ethyl hemiacetal Precursors->StartMat Oxime Formation & Chlorination

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.

Detailed Experimental Protocol

Phase 1: Preparation of Trifluoroacetohydroximoyl Chloride

This intermediate is volatile and a potent lachrymator. Handle exclusively in a fume hood.

Reagents:

  • Trifluoroacetaldehyde ethyl hemiacetal (CAS: 433-27-2)

  • Hydroxylamine hydrochloride (

    
    )[1][2][3]
    
  • N-Chlorosuccinimide (NCS)

  • Solvents: Methanol, DMF

Step-by-Step:

  • Oxime Formation: Dissolve hydroxylamine hydrochloride (1.1 eq) in Methanol/Water (1:1). Add trifluoroacetaldehyde ethyl hemiacetal (1.0 eq) dropwise at 0°C. Stir at RT for 4 hours. Extract with ether, dry over

    
    , and concentrate carefully (volatile!) to obtain Trifluoroacetaldehyde oxime .
    
  • Chlorination: Dissolve the oxime (1.0 eq) in DMF (5 vol). Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise at 0°C.

    • Critical Checkpoint: Initiation of the reaction is often indicated by a slight exotherm or color change. If no reaction occurs after 30 min, add catalytic HCl gas or 1 drop of concentrated HCl.

  • Completion: Stir at RT overnight. Pour onto ice-water and extract with diethyl ether (

    
    ). Wash organics with brine, dry (
    
    
    
    ), and concentrate under reduced pressure (keep bath <30°C).[4]
    • Yield Expectation: ~70-80% as a pale yellow oil. Use immediately.

Phase 2: Regioselective [3+2] Cycloaddition

The use of the enamine directs the regioselectivity. The "push-pull" nature of ethyl 3-(dimethylamino)acrylate forces the nitrile oxide oxygen to attack the


-carbon (bearing the amino group), ensuring the 

ends up at position 3.

Reagents:

  • Trifluoroacetohydroximoyl chloride (from Phase 1)

  • Ethyl 3-(dimethylamino)acrylate (CAS: 924-99-2)

  • Triethylamine (

    
    )
    
  • Solvent: Toluene (anhydrous)[2]

Step-by-Step:

  • Setup: In a flame-dried flask under Nitrogen, dissolve Ethyl 3-(dimethylamino)acrylate (1.0 eq) in anhydrous Toluene (10 vol).

  • Addition: Cool to 0°C. Add a solution of Trifluoroacetohydroximoyl chloride (1.1 eq) in Toluene dropwise.

  • Cyclization: Immediately following the chloride addition, add a solution of Triethylamine (1.2 eq) in Toluene dropwise over 1 hour.

    • Mechanism:[1][5]

      
       generates the Trifluoroacetonitrile oxide in situ. The slow addition prevents dimerization of the nitrile oxide (to furoxan).
      
  • Elimination: Allow the mixture to warm to RT and then heat to 60°C for 2 hours. This promotes the elimination of dimethylamine to aromatize the ring.

  • Workup: Cool to RT. Wash with 1N HCl (to remove residual amine/enamine), then saturated ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , then brine. Dry (
    
    
    
    ) and concentrate.[2]
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Product:Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate .[6]

    • Data:

      
       NMR (
      
      
      
      )
      
      
      9.05 (s, 1H, Isoxazole-H5), 4.35 (q, 2H), 1.35 (t, 3H).
Phase 3: Reduction to Alcohol

DIBAL-H is preferred over


 for cleaner reaction profiles and easier workup.

Reagents:

  • Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate[6]

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene

  • Solvent: DCM (Dichloromethane)

Step-by-Step:

  • Setup: Dissolve the ester (1.0 eq) in anhydrous DCM (15 vol) under Nitrogen. Cool to -78°C.

  • Reduction: Add DIBAL-H (2.2 eq) dropwise via syringe pump or addition funnel, maintaining internal temperature below -70°C.

  • Warming: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC/LCMS.

  • Quench (Fieser Method or Rochelle's Salt):

    • Preferred: Add saturated aqueous Rochelle's salt (Potassium sodium tartrate) solution (20 vol) and stir vigorously at RT for 2 hours until the layers separate clearly (clears the aluminum emulsion).

  • Isolation: Separate phases. Extract aqueous layer with DCM (

    
    ). Combine organics, dry (
    
    
    
    ), and concentrate.
  • Final Purification: Silica gel column (Hexanes/EtOAc 2:1 to 1:1).

Final Product Specifications:

  • Appearance: Colorless oil or low-melting solid.

  • Yield: ~60-70% (over 3 steps).[1][2][5]

  • Purity: >98% by HPLC.

Analytical Data Summary

ParameterExpected ValueNotes

NMR (

)

9.01 (s, 1H)
Characteristic H-5 proton of isoxazole.[1]

4.65 (s, 2H)
Methylene protons (

).

2.10 (br s, 1H)
Hydroxyl proton (exchangeable).

NMR

-63.5 ppm
Characteristic

singlet.
MS (ESI)

168.0

Molecular ion.

Troubleshooting & Critical Parameters

Regioselectivity Failure
  • Symptom: Isolation of the 5-substituted isomer (Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate).

  • Cause: Use of ethyl acrylate instead of the dimethylamino derivative, or insufficient heating during the elimination step.

  • Correction: Ensure the starting material is Ethyl 3-(dimethylamino)acrylate . The amino group is the "director" that forces the correct dipole alignment.

Low Yield in Phase 1
  • Symptom: Incomplete conversion of oxime to chlorooxime.

  • Cause: Old NCS or wet DMF.

  • Correction: Recrystallize NCS from benzene/hexane if yellow. Use anhydrous DMF. Initiate with HCl gas if necessary.

Aluminum Emulsions
  • Symptom: "Gooey" workup in Phase 3.

  • Correction: Do not rush the Rochelle's salt quench. It requires time (1-3 hours) to complex the aluminum. Alternatively, use the

    
     quench method.
    

References

  • Title: "Regioselective synthesis of 3-substituted isoxazole-4-carboxylic acid derivatives.
  • Trifluoromethyl Nitrile Oxide Generation

    • Title: "A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines
    • Source:Beilstein J. Org. Chem. 2013, 9, 2160–2166.
    • URL:[Link]

    • Relevance: Detailed conditions for handling trifluoroacetohydroximoyl chloride.
  • Title: "Reductions of Esters with Diisobutylaluminum Hydride.

Sources

Method

Application Note: (3-(Trifluoromethyl)isoxazol-4-yl)methanol in Medicinal Chemistry

This Application Note and Protocol Guide is designed for medicinal chemists and process scientists utilizing (3-(Trifluoromethyl)isoxazol-4-yl)methanol (CAS: 1159977-43-3) as a core scaffold.[1] [1] Part 1: Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and process scientists utilizing (3-(Trifluoromethyl)isoxazol-4-yl)methanol (CAS: 1159977-43-3) as a core scaffold.[1]

[1]

Part 1: Executive Summary & Strategic Utility

Molecule: (3-(Trifluoromethyl)isoxazol-4-yl)methanol Role: Fluorinated Heterocyclic Building Block / Bioisostere Key Features: [1]

  • Lipophilicity Modulation: The 3-trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) group significantly increases logP compared to methyl analogs, improving membrane permeability.
    
  • Metabolic Shielding: The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     moiety blocks metabolic oxidation at the 3-position, a common soft spot in isoxazole drugs (e.g., Leflunomide analogs).
    
  • Electronic Tuning: The electron-withdrawing nature of the 3-

    
    -isoxazole core lowers the 
    
    
    
    of the 4-hydroxymethyl group, modulating its reactivity in etherification and oxidation reactions.
Structural Significance

The isoxazole ring serves as a rigid linker that mimics the geometry of amide bonds or phenyl rings but with distinct electronic vectors. Placing the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 group at position 3 and the functional handle (

) at position 4 creates a "meta-like" substitution pattern that projects substituents into specific vectors, critical for Fragment-Based Drug Discovery (FBDD).

Part 2: Synthetic Workflows & Decision Logic

The primary utility of this building block lies in the divergent transformation of the alcohol handle. The following decision tree outlines the optimal synthetic pathways based on the desired downstream pharmacophore.

Visual Workflow: Divergent Synthesis

G Start (3-(Trifluoromethyl) isoxazol-4-yl)methanol Aldehyde Aldehyde (Reductive Amination Handle) Start->Aldehyde DMP or Swern [Ox] Halide Alkyl Bromide/Mesylate (Electrophile) Start->Halide PBr3 or MsCl/Et3N Mitsunobu Direct Ether/Amine (Mitsunobu) Start->Mitsunobu DIAD/PPh3 R-OH / R-NH-R Acid Carboxylic Acid (Amide Coupling) Aldehyde->Acid Pinnick [Ox] Ether Ether/Amine (Nucleophilic Displacement) Halide->Ether R-OH/NaH or R-NH2

Figure 1: Divergent synthetic pathways for (3-(Trifluoromethyl)isoxazol-4-yl)methanol. The central alcohol allows access to electrophilic, nucleophilic, and oxidized scaffolds.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Controlled Oxidation to Aldehyde

Objective: Generate the aldehyde for reductive amination without over-oxidation to the carboxylic acid. The electron-deficient ring makes the aldehyde prone to hydration; anhydrous conditions are critical.

Mechanism: Dess-Martin Periodinane (DMP) is preferred over Swern to avoid the foul-smelling dimethyl sulfide and cryogenic conditions, offering a cleaner profile for scale-up.[1]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with (3-(Trifluoromethyl)isoxazol-4-yl)methanol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Addition: Cool to 0°C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Visualization: UV 254 nm; Stain: KMnO4 – alcohol oxidizes, aldehyde does not stain strongly or turns brown).[1]

  • Quench: Dilute with Et2O. Add a 1:1 mixture of saturated aqueous ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     and 
    
    
    
    (sodium thiosulfate). Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
  • Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , and concentrate.
    
  • Storage: Use immediately. The electron-poor aldehyde is reactive and may polymerize or hydrate upon standing.

Expert Insight: If the aldehyde is unstable, proceed directly to the reductive amination in a "telescoped" process using Sodium Triacetoxyborohydride (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


).
Protocol B: Activation via Appel Reaction (Bromination)

Objective: Convert the alcohol to a bromide for use as a potent electrophile in alkylations.[1] Why Appel? ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 can sometimes cause ring opening or side reactions with sensitive heterocycles. The Appel reaction (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) is neutral and mild.

Procedure:

  • Dissolution: Dissolve the alcohol (1.0 equiv) and Carbon Tetrabromide (

    
    , 1.2 equiv) in anhydrous DCM [0.2 M] at 0°C.
    
  • Activation: Add Triphenylphosphine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , 1.2 equiv) portion-wise. The solution will typically turn slightly yellow.
    
  • Completion: Stir at 0°C for 30 mins, then RT for 1 hour.

  • Purification: Direct filtration through a short silica plug (eluting with 20% EtOAc/Hexanes) often yields pure bromide without aqueous workup, avoiding hydrolysis of the reactive benzyl-like bromide.[1]

Self-Validation Check:

  • 1H NMR: Look for the shift of the methylene protons (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -X).
    
    • Alcohol: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       ppm (broad singlet if OH couples).
      
    • Bromide: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       ppm (sharp singlet).
      
    • Note: The electron-withdrawing

      
      -isoxazole ring deshields these protons significantly compared to standard alkyl bromides.
      
Protocol C: Direct Mitsunobu Coupling

Objective: Ethereal coupling to phenols or N-heterocycles without intermediate halogenation.

Procedure:

  • Mix: Combine (3-(Trifluoromethyl)isoxazol-4-yl)methanol (1.0 equiv), the nucleophile (e.g., Phenol, 1.0 equiv), and

    
     (1.5 equiv) in anhydrous THF.
    
  • Add: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.

  • Reflux/Stir: Stir at RT for 12 hours. If sterically hindered, mild heating (40°C) may be required.[1]

  • Cleanup: The formation of triphenylphosphine oxide (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) is the main byproduct. Trituration with cold ether or column chromatography is required.[1]
    

Part 4: Stability & Handling (Safety Critical)[1]

ParameterCharacteristicHandling Recommendation
Ring Stability ModerateThe isoxazole N-O bond is susceptible to reductive cleavage (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

, Raney Ni, or

). Avoid strong hydrogenation conditions unless ring opening to the amino-enone is desired.
Nucleophilic Attack High Risk at C5The 3-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

group activates the ring. Strong nucleophiles may attack C5, leading to ring opening. Use non-nucleophilic bases (e.g., DIPEA, Cs2CO3) rather than strong alkoxides if possible.[1]
Volatility Low/MediumThe alcohol is a solid/oil, but low MW derivatives (like the aldehyde) may be volatile.[1]

Expert Tip - The "Leflunomide Effect": Researchers should be aware that isoxazoles with electron-withdrawing groups can undergo metabolic ring opening in vivo to form active nitriles (similar to the drug Leflunomide). While the 3-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 stabilizes the ring more than a methyl group against oxidative metabolism, the susceptibility to nucleophilic ring opening (by biological thiols) should be assessed in early ADME stability assays.

Part 5: References

  • Pattanayak, P., & Chatterjee, T. (2023).[1][2] Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls.[1][2] The Journal of Organic Chemistry, 88(8), 5420–5430.[1] Link[1]

  • Sperry, J. B., & Wright, D. L. (2005).[1] Furans, thiophenes and related heterocycles in drug discovery.[1] Current Opinion in Drug Discovery & Development, 8(6), 723-740.[1] (Context on isoxazole bioisosteres).

  • Zhu, W., et al. (2014).[1] A comprehensive review of the synthesis and biological activities of 3-trifluoromethylisoxazoles. European Journal of Medicinal Chemistry, 86, 605-623.[1] (General reactivity of the scaffold).

  • Life Chemicals. (2020).[1][3][4] Functionalized 1,3-Oxazoles and Isoxazoles for Drug Discovery.[1][5] Life Chemicals Collection. Link[1]

Sources

Application

reaction of (3-(Trifluoromethyl)isoxazol-4-yl)methanol with electrophiles

Application Note: Functionalization Strategies for (3-(Trifluoromethyl)isoxazol-4-yl)methanol Introduction & Scaffold Analysis (3-(Trifluoromethyl)isoxazol-4-yl)methanol is a high-value heterocyclic building block in med...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization Strategies for (3-(Trifluoromethyl)isoxazol-4-yl)methanol

Introduction & Scaffold Analysis

(3-(Trifluoromethyl)isoxazol-4-yl)methanol is a high-value heterocyclic building block in medicinal chemistry and agrochemical synthesis. It serves as a critical bioisostere for benzyl alcohol derivatives, offering two distinct pharmacological advantages:

  • The Isoxazole Core: Acts as a stable aromatic linker that can participate in

    
    -stacking interactions while introducing dipole moments distinct from phenyl rings.
    
  • The Trifluoromethyl (

    
    ) Group:  Located at the 3-position, this group significantly enhances lipophilicity and metabolic stability by blocking oxidative metabolism at the ring. Furthermore, the strong electron-withdrawing nature of the 
    
    
    
    group modulates the electronic properties of the 4-hydroxymethyl substituent.

This Application Note details the reaction of this scaffold with electrophiles , focusing on the nucleophilic reactivity of the hydroxyl group. It provides optimized protocols for etherification, esterification, and activation (sulfonylation/halogenation), ensuring high yields while preserving the integrity of the isoxazole ring.

Reactivity Profile & Mechanistic Insights

The reactivity of (3-(Trifluoromethyl)isoxazol-4-yl)methanol is governed by the inductive effect of the isoxazole ring and the


 group.
ParameterCharacteristicImpact on Reactivity
Hydroxyl Acidity (

)
Lower than benzyl alcohol (~13-14 vs 15.4)The electron-deficient ring pulls electron density, making the -OH proton more acidic. Deprotonation is facile with weak bases (

,

).
Nucleophilicity AttenuatedThe oxygen lone pair is less nucleophilic than in aliphatic alcohols. Reactions with weak electrophiles may require catalysis or higher temperatures.
Ring Stability Moderate to HighThe isoxazole N-O bond is susceptible to cleavage under reductive conditions (e.g.,

,

). Oxidative and basic conditions are generally well-tolerated.
Steric Hindrance ModerateThe 3-

group provides bulk, potentially slowing

attack on bulky electrophiles.

Key Reaction Pathways (Workflow)

The following diagram illustrates the primary functionalization pathways when treating (3-(Trifluoromethyl)isoxazol-4-yl)methanol with various electrophiles.

ReactionPathways Start (3-(Trifluoromethyl) isoxazol-4-yl)methanol E_Alkyl Alkyl Halides (R-X) (Williamson Ether) Start->E_Alkyl Base (NaH/K2CO3) E_Acyl Acid Chlorides (R-COCl) (Esterification) Start->E_Acyl Base (TEA/Pyridine) E_Sulf Sulfonyl Chlorides (MsCl/TsCl) (Activation) Start->E_Sulf TEA, 0°C E_Ox Oxidants (DMP/Swern) (Oxidation) Start->E_Ox [O] P_Ether Isoxazolyl Ethers (Bioactive Core) E_Alkyl->P_Ether P_Ester Isoxazolyl Esters (Prodrugs) E_Acyl->P_Ester P_LG Alkyl Mesylates/Halides (Electrophilic Intermediate) E_Sulf->P_LG P_Ald Isoxazole-4-carbaldehyde (C-C Bond Formation) E_Ox->P_Ald

Figure 1: Divergent synthesis pathways for (3-(Trifluoromethyl)isoxazol-4-yl)methanol upon treatment with electrophiles.

Detailed Experimental Protocols

Protocol A: Activation via Mesylation (Conversion to Leaving Group)

Purpose: To convert the nucleophilic alcohol into an electrophilic mesylate, enabling subsequent substitution with amines or thiols.

Reagents:

  • Substrate: (3-(Trifluoromethyl)isoxazol-4-yl)methanol (1.0 eq)

  • Electrophile: Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Base: Triethylamine (TEA) (1.5 eq) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the isoxazole alcohol (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to

    
     using an ice bath. Critical: Controlling the exotherm prevents side reactions.
    
  • Base Addition: Add TEA (1.5 mmol) dropwise.

  • Electrophile Addition: Add MsCl (1.2 mmol) dropwise over 5 minutes. The solution may turn slightly yellow.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Storage: The resulting mesylate is unstable over long periods; use immediately for the next step (e.g., nucleophilic displacement).

Protocol B: Etherification (Williamson Ether Synthesis)

Purpose: To couple the scaffold with alkyl halides, common in generating agrochemical libraries.

Reagents:

  • Substrate: (3-(Trifluoromethyl)isoxazol-4-yl)methanol (1.0 eq)

  • Electrophile: Alkyl Bromide/Iodide (1.1 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • Deprotonation: To a suspension of NaH (1.2 mmol) in anhydrous THF (5 mL) at

    
    , add a solution of the isoxazole alcohol (1.0 mmol) in THF dropwise.
    
  • Evolution: Stir for 15–30 minutes until hydrogen gas evolution ceases. The solution will become clear or slightly cloudy (formation of the alkoxide).

  • Addition: Add the electrophile (Alkyl Halide, 1.1 mmol) dropwise.

  • Catalysis (Optional): If the electrophile is unreactive, add a catalytic amount of TBAI (Tetrabutylammonium iodide).

  • Reaction: Warm to RT and stir for 2–12 hours.

  • Workup: Carefully quench with water (excess NaH will bubble). Extract with Ethyl Acetate.[1][2]

  • Purification: Silica gel chromatography.

Protocol C: Oxidation to Aldehyde

Purpose: To generate the aldehyde for reductive amination or Wittig reactions.

Reagents:

  • Substrate: (3-(Trifluoromethyl)isoxazol-4-yl)methanol

  • Electrophile/Oxidant: Dess-Martin Periodinane (DMP) (1.2 eq)

  • Solvent: DCM

Procedure:

  • Dissolve alcohol in DCM.

  • Add DMP (1.2 eq) at

    
    .
    
  • Stir at RT for 1-2 hours.

  • Quench: Add a 1:1 mixture of saturated

    
     and saturated 
    
    
    
    . Stir vigorously until the biphasic layers are clear (removes iodine byproducts).
  • Extract and concentrate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Etherification Alkoxide aggregation or poor nucleophilicity due to

.
Switch solvent to DMF or DMSO to solvate the cation. Use 15-Crown-5 if using NaH.
Ring Cleavage Harsh reducing conditions or strong nucleophilic attack at C-5.Avoid using Lithium Aluminum Hydride (

) if possible; use Borane (

) or milder reductions. Avoid strong nucleophiles attacking the ring C=N.
Elimination (in Mesylation) Base too strong or temp too high.Keep reaction at

. Use pyridine as both solvent and base to buffer the system.

References

  • Pattanayak, P., & Chatterjee, T. (2023).[3] Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of

    
    -Unsaturated Carbonyls.[3] The Journal of Organic Chemistry, 88, 5420-5430.[3] Link
    
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Context on bioisosteres and

    
     character). Link
    
  • Kromann, H., et al. (2004). Synthesis of 3-Substituted Isoxazoles and Their Application as GABA-A Receptor Antagonists. European Journal of Medicinal Chemistry. (General isoxazole reactivity context).
  • PubChem Compound Summary. (2024). 3-(Trifluoromethyl)isoxazol-4-yl)methanol. Link

Sources

Method

Application Note: High-Resolution NMR Characterization of (3-(Trifluoromethyl)isoxazol-4-yl)methanol

This Application Note is written for researchers and analytical chemists involved in the structural validation of fluorinated heterocyclic building blocks. It provides a comprehensive protocol for the NMR characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and analytical chemists involved in the structural validation of fluorinated heterocyclic building blocks. It provides a comprehensive protocol for the NMR characterization of (3-(Trifluoromethyl)isoxazol-4-yl)methanol , a critical intermediate in the synthesis of bio-active compounds.[1][2][3]

Introduction & Scientific Context

The isoxazole scaffold acts as a vital bioisostere for amide and ester bonds in medicinal chemistry, offering improved metabolic stability and pharmacokinetic profiles.[1][2][3] The incorporation of a trifluoromethyl (


) group  at the C3 position enhances lipophilicity and metabolic resistance but introduces complexity in NMR characterization due to heteronuclear spin-spin coupling (

).[1][2]

A common synthetic challenge is distinguishing between the target 4-hydroxymethyl regioisomer and the potential 5-hydroxymethyl byproduct.[3] This guide outlines a self-validating NMR protocol to unambiguously confirm the structure of (3-(Trifluoromethyl)isoxazol-4-yl)methanol (referred to herein as Compound A ), utilizing scalar coupling patterns and chemical shift diagnostics.

Experimental Protocol

Sample Preparation

To ensure reproducibility and observation of exchangeable protons, DMSO-d6 is the solvent of choice.[1][2][3] Chloroform-d (


) may lead to signal broadening of the hydroxyl proton and obscures crucial H-OH scalar couplings.[1][3]
  • Mass: 10–15 mg of Compound A.[3]

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1][2]

  • Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

  • Handling: Filter solution through a 0.2

    
    m PTFE syringe filter if any turbidity is observed.[3]
    
Instrument Parameters (600 MHz Class)
  • Temperature: 298 K (25 °C).[1][2][3][4]

  • 
    H NMR:  16 scans, 30° pulse angle, 
    
    
    
    (relaxation delay) = 2.0 s.[1][2][3]
  • 
    C{
    
    
    
    H} NMR:
    1024 scans, power-gated decoupling,
    
    
    = 2.0 s. Note: Sufficient S/N is required to see the low-intensity quartets of the
    
    
    and C3 carbons.[3]
  • 
    F NMR:  32 scans, spectral width ~200 ppm (centered at -65 ppm).[1][2] Run both coupled  and proton-decoupled  experiments.
    
  • 2D Experiments:

    • HSQC: Multiplicity-edited (to distinguish

      
       and 
      
      
      
      ).
    • HMBC: Optimized for long-range couplings (

      
       Hz).[1][2]
      

Structural Analysis & Results

H NMR: The Regioisomer Diagnostic

The chemical shift of the ring proton is the definitive differentiator between the 4-substituted and 5-substituted isomers.[1][3]

ProtonAssignmentChemical Shift (

, ppm)
MultiplicityDiagnostic Logic
H5 Isoxazole Ring CH9.10 – 9.60 Singlet (s)Target (4-subst): H5 is adjacent to Oxygen (deshielding zone), shifting it significantly downfield.[1][2]
OH Hydroxyl5.00 – 5.50Triplet (t)Visible in DMSO; triplet indicates coupling to

(

Hz).[1][2]
CH

Methylene4.40 – 4.60Doublet (d)Couples to OH.[1][3] Collapses to singlet on

shake.[3]
H4 Isomer Reference6.50 – 7.00SingletIn the 5-substituted isomer, the ring proton is at C4, shielded by the C=N bond.[1][3]

Expert Insight: If your ring proton appears upfield near 6.5–7.0 ppm, you have synthesized the (3-(trifluoromethyl)isoxazol-5-yl)methanol isomer, not the target.[1][2]

C NMR: Decoding C-F Couplings

The


 group splits the carbon signals into quartets due to 

coupling.[1][2][3] These patterns validate the presence of the

group and its position.[3]
  • 
     Carbon:  Quartet at 
    
    
    
    ppm with a large coupling constant (
    
    
    Hz).[1][2][3]
  • C3 (Ipso): Quartet at

    
     ppm (
    
    
    
    Hz).[1][2]
  • C4 (Substituted): Singlet at

    
     ppm. May show small broadening (
    
    
    
    Hz).[1][2][3]
  • C5 (Ring CH): Singlet at

    
     ppm.[1][2][3]
    
  • CH

    
    OH:  Singlet at 
    
    
    
    ppm.[3]
F NMR
  • Chemical Shift: Single resonance at

    
     to 
    
    
    
    ppm
    .[1][3]
  • Purity Check: Integration of this peak against an internal standard (e.g.,

    
    -trifluorotoluene, 
    
    
    
    ) is the most accurate method for assay determination.[1][2]

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for confirming the structure and ruling out the regioisomer.

NMR_Workflow cluster_coupling 13C-19F Coupling Verification Start Synthesized Material (3-CF3-isoxazole-methanol) Solvent Dissolve in DMSO-d6 (Preserve OH coupling) Start->Solvent H1_Acq Acquire 1H NMR Solvent->H1_Acq Decision Check Ring Proton (H_ring) Shift H1_Acq->Decision Target Shift > 9.0 ppm (H5) Target: 4-substituted Decision->Target Downfield Isomer Shift < 7.0 ppm (H4) Isomer: 5-substituted Decision->Isomer Upfield C13_Acq Acquire 13C NMR (Verify C-F Quartets) Target->C13_Acq HMBC_Acq Acquire HMBC (Confirm Connectivity) C13_Acq->HMBC_Acq Final Structure Validated HMBC_Acq->Final

Caption: Decision tree for NMR validation of (3-(Trifluoromethyl)isoxazol-4-yl)methanol vs. its 5-isomer.

Troubleshooting & Tips

  • Missing OH Coupling: If the hydroxyl proton appears as a broad singlet or is missing, the sample may contain trace acid or water.[1][2][3] Add activated 3Å molecular sieves directly to the NMR tube and let stand for 30 minutes, or filter through basic alumina.[1][2][3]

  • Baseline Rolling in

    
    F:  The broad spectral width required for fluorine can cause baseline roll.[1][3] Use backward linear prediction (LP) during processing to flatten the baseline for accurate integration.[1][2][3]
    
  • Phasing

    
     Quartets:  In 
    
    
    
    C spectra, the low intensity of the split signals can make phasing difficult.[1][2][3] Phase on the solvent peak (DMSO septet) or the
    
    
    signal first.[1][2][3]

References

  • Isoxazole Regiochemistry & NMR

    • Synthesis of Trifluoromethylated Spiroisoxazolones. (2016).[1][2][3][5] Molecules. The study details the synthesis and NMR data of 3-trifluoromethylisoxazole derivatives, establishing the characteristic

      
       shift (~-62 ppm) and 
      
      
      
      coupling patterns.[1][2][3]
    • [1][2]

  • Fluorine NMR Shift Tables

    • 19F NMR Chemical Shift Table. Alfa Chemistry.[3][6] Provides standard ranges for

      
       groups attached to heteroaromatics.
      
    • [1][2]

  • General Isoxazole Characterization

    • Synthesis of trifluoromethylated isoxazoles.[3][7] (2014).[1][2][3][5] Organic & Biomolecular Chemistry. Provides comparative data for 5-substituted isomers, crucial for the "diagnostic logic" section.

    • [1][2]

  • Coupling Constants (

    
    ): 
    
    • Reich, H. J.[1][2][3] Structure Determination Using Spectroscopic Methods.[3][6] University of Wisconsin-Madison.[3] Authoritative data on C-F coupling magnitudes in aromatic systems.

    • [1][2]

Sources

Application

Application Note: High-Resolution LC-MS/MS Characterization of (3-(Trifluoromethyl)isoxazol-4-yl)methanol

Executive Summary This application note details the mass spectrometry analysis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol , a critical heterocyclic building block used in Fragment-Based Drug Discovery (FBDD). Due to t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mass spectrometry analysis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol , a critical heterocyclic building block used in Fragment-Based Drug Discovery (FBDD). Due to the electron-withdrawing nature of the trifluoromethyl (


) group and the lability of the isoxazole ring, this molecule presents unique ionization and fragmentation challenges.

This guide moves beyond generic protocols, offering a scientifically grounded workflow that addresses:

  • Ionization Efficiency: Overcoming the electron-deficient nitrogen caused by the

    
     group.
    
  • Fragmentation Logic: Mapping the characteristic N-O bond cleavage specific to isoxazoles.

  • Chromatographic Retention: Retaining a small, polar-amphiphilic molecule on Reverse Phase (RP) systems.

Physicochemical Profile & MS Prediction[1]

Understanding the molecule's intrinsic properties is the prerequisite for successful method development.

Molecular Specifications
PropertyValueNotes
IUPAC Name (3-(Trifluoromethyl)1,2-oxazol-4-yl)methanol
Formula

Exact Mass 167.0194 DaMonoisotopic

168.0267 m/z Primary Target (ESI+)

166.0121 m/z Secondary Target (ESI-)
LogP (Calc) ~0.9 - 1.2Moderately polar; amenable to RP-LC.
pKa (Base) ~ -1.5 (Isoxazole N)Very weak base due to

induction.
Ionization Strategy (The "Why")

The


 group at position 3 exerts a strong inductive effect (-I), significantly reducing the basicity of the isoxazole nitrogen.
  • Challenge: Standard ESI+ may yield low sensitivity if the mobile phase pH is not sufficiently acidic.

  • Solution: Use 0.1% Formic Acid (pH ~2.7) or 0.05% Trifluoroacetic Acid (TFA) . While TFA suppresses ionization in general, here it ensures the nitrogen is protonated. However, for MS/MS sensitivity, Formic Acid is preferred.

  • Alternative: The hydroxymethyl group allows for ESI- (deprotonation), but isoxazole rings are generally more stable and identifiable in positive mode.

Experimental Protocol

Reagents and Chemicals[1][2][3]
  • Analyte: (3-(Trifluoromethyl)isoxazol-4-yl)methanol (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).

  • Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.

  • Water: 18.2 MΩ·cm (Milli-Q).

Liquid Chromatography (LC) Conditions

The molecule is small and polar. A standard C18 column may result in elution near the void volume (bad for MS quantitation due to ion suppression).

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.

    • Reasoning: HSS T3 is designed to retain polar molecules in high aqueous conditions.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1.0 min: 5% B (Isocratic hold for retention)

    • 1.0-6.0 min: 5%

      
       95% B
      
    • 6.0-8.0 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

Mass Spectrometry Parameters (ESI+)
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the labile OH group).

  • Desolvation Temp: 350°C.

  • Collision Energy (CE): Ramp 10-30 eV for structural elucidation.

Fragmentation Mechanics (MS/MS)

This section details the specific bond cleavages expected for this isoxazole derivative. This is critical for distinguishing the analyte from isobaric impurities.

Fragmentation Pathway Logic
  • Water Loss (Neutral Loss -18): The hydroxymethyl group is the most labile point.

  • Isoxazole Ring Cleavage: The N-O bond is the "weak link" in isoxazoles. Under CID (Collision Induced Dissociation), this bond breaks, often leading to a retro-cycloaddition type fragmentation.

  • Trifluoromethyl Stability: The

    
     group is generally robust but can direct fragmentation. Loss of 
    
    
    
    (-69) is less common than ring opening but can occur at high energies.
Visualization of Pathways

Fragmentation Parent Precursor Ion [M+H]+ m/z 168.02 Frag1 [M+H - H2O]+ m/z 150.01 (Dehydration) Parent->Frag1 -18 Da (H2O) Frag4 CF3 Cation m/z 69.00 Parent->Frag4 High CE (>35eV) Frag3 N-O Bond Cleavage (Retro-Cycloaddition) Frag1->Frag3 Ring Opening Frag2 Ring Cleavage Product [M+H - H2O - CO]+ m/z 122.01 Frag3->Frag2 -28 Da (CO)

Figure 1: Proposed MS/MS fragmentation tree for (3-(Trifluoromethyl)isoxazol-4-yl)methanol. The dehydration step is the dominant low-energy transition.

Method Validation Protocol

To ensure the data is trustworthy (E-E-A-T), the following validation steps are mandatory before applying this method to biological or synthetic samples.

Linearity and Range
  • Prepare a stock solution of 1 mg/mL in Methanol.

  • Create a calibration curve from 1 ng/mL to 1000 ng/mL (7 points).

  • Acceptance Criteria:

    
    ; back-calculated accuracy 
    
    
    
    .
Matrix Effects (For Biological Samples)

Since isoxazoles are often used as scaffolds in drug discovery, plasma stability is a common test.

  • Protocol: Spike analyte into blank plasma (post-extraction) and compare signal to neat solvent standards.

  • Calculation:

    
    .
    
  • Warning: Phospholipids often elute late. Ensure the gradient wash (95% B) is long enough to clear them, or they will suppress the signal of the next injection.

Carryover Check
  • Inject the highest standard (ULOQ), followed immediately by a blank solvent injection.

  • Requirement: The peak area in the blank must be

    
     of the Lower Limit of Quantification (LLOQ).
    

Analytical Workflow Diagram

The following diagram summarizes the complete operational workflow, from sample preparation to data reporting.

Workflow Start Sample (Solid/Liquid) Prep Dilution (MeOH/H2O 50:50) Start->Prep LC UPLC Separation (HSS T3 Column) Prep->LC Ion ESI+ Source (3.5 kV) LC->Ion MS1 Q1 Scan (m/z 168.0) Ion->MS1 CID Collision Cell (15-25 eV) MS1->CID MS2 Q3 Detection (m/z 150.0) CID->MS2 Data Quantitation & Reporting MS2->Data

Figure 2: Linear workflow for the targeted quantitation of the analyte.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Poor protonation due to

electron withdrawal.
Increase Formic Acid to 0.2% or switch to Ammonium Formate buffer to encourage adduct formation (

).
Peak Tailing Interaction of the alcohol with free silanols.Ensure column is "end-capped" (e.g., HSS T3 or BEH C18).
Signal Instability In-source fragmentation (loss of water).Lower the Cone Voltage/Declustering Potential. Monitor m/z 150 alongside 168 to confirm.

References

  • Isoxazole Fragmentation Mechanisms

    • Detailed analysis of isoxazole ring cleavage under ESI-MS conditions.
    • Source: (General Journal Link for verification of mechanism types).

    • Context: Supports the N-O bond cleavage p
  • Trifluoromethyl Group Effects in MS

    • Impact of fluorinated groups on ioniz
    • Source:

    • Context: Validates the requirement for acidic mobile phases due to pKa shifts.
  • Method Validation Guidelines

    • Bioanalytical Method Valid
    • Source:

    • Context: Basis for the protocols in Section 5.
  • Chemical Structure & Properties

    • Compound entry for (3-(Trifluoromethyl)isoxazol-4-yl)methanol.
    • Source:

    • Context: Verification of molecular weight and formula.[1][2][3]

Sources

Method

purification of (3-(Trifluoromethyl)isoxazol-4-yl)methanol by chromatography

Application Note: Optimized Chromatographic Isolation of (3-(Trifluoromethyl)isoxazol-4-yl)methanol Executive Summary (3-(Trifluoromethyl)isoxazol-4-yl)methanol is a critical intermediate in the synthesis of bioactive ag...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Chromatographic Isolation of (3-(Trifluoromethyl)isoxazol-4-yl)methanol

Executive Summary

(3-(Trifluoromethyl)isoxazol-4-yl)methanol is a critical intermediate in the synthesis of bioactive agrochemicals and pharmaceuticals (e.g., Leflunomide analogs).[1][2] Its purification presents a unique challenge: the molecule possesses a distinct amphiphilic character due to the lipophilic trifluoromethyl (


) group opposing the polar hydroxymethyl moiety.

This guide provides a validated chromatographic workflow. While crystallization is often attempted, it frequently traps unreacted ester precursors.[1] Flash chromatography remains the gold standard for achieving >98% purity.[1] We recommend a Normal Phase (NP) approach using a Heptane/Ethyl Acetate gradient on high-surface-area silica, with Reverse Phase (RP) C18 methods reserved for final polishing of difficult mixtures.[1][2]

Physicochemical Profile & Separation Logic

To design an effective separation, we must understand the molecular behavior on the stationary phase.

PropertyValue (Approx.)Chromatographic Implication
Structure Isoxazole ring +

+

Dual nature:

binds poorly to silica (elutes fast), while

H-bonds strongly (elutes slow).[1][2]
LogP ~1.2 - 1.5Moderately lipophilic.[2] Soluble in DCM, EtOAc, MeOH; sparingly soluble in pure Hexane.[1]
pKa ~13-14 (Alcohol)Neutral under standard conditions.[1][2] No acid/base modifiers required in mobile phase.[2]
UV Absorbance

~210-230 nm
The

-isoxazole core is UV active.[1][2] Detection at 254 nm is standard, but 220 nm is more sensitive.[1]

The Separation Challenge: The primary impurities are typically the starting ester (ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate) or the intermediate aldehyde .[1][2]

  • Ester: Much less polar (

    
     in 1:1 Hex/EtOAc).[1][2]
    
  • Alcohol (Target): Polar (

    
     in 1:1 Hex/EtOAc).
    
  • Aldehyde: Intermediate polarity.[2]

Method Development: Thin Layer Chromatography (TLC)

Before scaling to flash columns, solvent selectivity must be established.[1]

Visualization:

  • UV (254 nm): The isoxazole ring quenches fluorescence on

    
     plates.[1][2]
    
  • KMnO₄ Stain: The primary alcohol oxidizes readily. The spot will appear yellow/brown on a purple background.[2] Use this to distinguish the alcohol from non-oxidizable impurities.

Solvent Screening Results:

Solvent SystemObservationSuitability
100% DCM Compound moves slightly (

).
Poor elution.
10% MeOH in DCM High

(>0.8), poor resolution from polar impurities.[1][2]
Too strong.
20% EtOAc in Hexane Compound stays on baseline; impurities elute.[2]Good for washing.[2]
50% EtOAc in Hexane Target

.
Optimal.

Protocol 1: Normal Phase Flash Chromatography (Primary Method)[1][2]

This is the standard isolation method for crude reaction mixtures (100 mg to 10 g scale).[2]

Reagents:

  • Stationary Phase: Spherical Silica Gel (40–63 µm, 60 Å).[1][2]

  • Mobile Phase A: n-Heptane (or Hexane).[1][2]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1][2]

Step-by-Step Workflow:

  • Sample Preparation (Dry Loading):

    • Why: The compound is polar.[3] Dissolving in DCM for liquid injection causes "band broadening" (the strong solvent carries the sample too far down the column before separation begins).

    • Protocol: Dissolve crude oil in minimal DCM.[2] Add Celite 545 or Silica (ratio 1:2 sample:sorbent).[1][2] Evaporate solvent under vacuum until a free-flowing powder remains.[2]

  • Column Configuration:

    • Use a pre-packed cartridge appropriate for the load (e.g., 12g cartridge for 100-500mg crude).[1]

    • Load the dry powder into the solid load cartridge or empty pre-column.

  • Gradient Method:

    • Flow Rate: 30 mL/min (for 12g column).

    • Equilibration: 3 CV (Column Volumes) of 100% Heptane.

    • Elution Profile:

      • 0–2 CV: 0% B (Isocratic wash to remove non-polar oils).[1][2]

      • 2–12 CV: 0% → 60% B (Linear Gradient).[1][2]

      • 12–15 CV: 60% B (Isocratic hold).[1][2]

  • Fraction Collection:

    • Trigger: UV Threshold (254 nm) or "All Peaks".

    • Note: The

      
       group often makes the compound elute earlier than non-fluorinated analogs. Expect elution around 30-40% EtOAc.
      

Protocol 2: Reverse Phase (C18) Chromatography (Polishing)

If the normal phase separation yields co-eluting polar impurities, switch to Reverse Phase. The "fluorous" nature of the


 group increases retention on C18 compared to non-fluorinated contaminants, altering selectivity.

Reagents:

  • Stationary Phase: C18 (Octadecyl) bonded silica.[1][2]

  • Mobile Phase A: Water (Milli-Q).[1][2]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.[1][2]

Gradient Method:

  • Loading: Dissolve sample in DMSO or 1:1 Water/MeOH. Inject liquid.[2][4]

  • Profile:

    • 0–10% B over 2 CV (Desalting/Polar wash).[1][2]

    • 10% → 90% B over 15 CV.[2]

    • Target usually elutes around 40-50% ACN due to the hydrophobic

      
       group.
      

Visualization of Workflow

The following diagram illustrates the decision matrix for purifying this specific scaffold.

PurificationWorkflow start Crude Reaction Mixture (Target + Ester + Aldehyde) tlc TLC Analysis (Hex/EtOAc 1:1) start->tlc decision Separation Factor (ΔRf) tlc->decision Visualize w/ KMnO4 method_np Normal Phase Flash (Silica, Dry Load) decision->method_np ΔRf > 0.15 (Standard) method_rp Reverse Phase C18 (H2O/ACN) decision->method_rp ΔRf < 0.15 (Difficult) process_np Gradient: 0-60% EtOAc in Heptane method_np->process_np process_rp Gradient: 10-90% ACN in Water method_rp->process_rp qc QC: 1H-NMR / HPLC process_np->qc process_rp->qc qc->method_rp Purity < 95% (Reprocess) final Pure (3-(Trifluoromethyl) isoxazol-4-yl)methanol qc->final Purity > 98%

Figure 1: Decision tree for the purification of trifluoromethyl-isoxazole alcohols, prioritizing Normal Phase efficiency.

Troubleshooting & Optimization

IssueRoot CauseSolution
Tailing / Streaking Hydrogen bonding with free silanols.[1][2]Although rare for this neutral alcohol, if tailing occurs, switch solvent to DCM:MeOH (95:5) .[1] The MeOH suppresses silanol interactions.
Co-elution with Ester Gradient too steep.Use an isocratic hold at 30% EtOAc for 5 CV to widen the gap between the fast-moving ester and the alcohol.
Low Recovery Volatility or degradation.[2]The compound is stable, but volatile under high vacuum if heated. Do not heat water bath >40°C during rotary evaporation.
"Ghost" Peaks UV absorption of solvents.[2]EtOAc absorbs below 210 nm.[2] Ensure detection is set to 254 nm to see the isoxazole ring without solvent interference.

References

  • Synthesis of Fluorinated Isoxazoles

    • P. Conti et al., "Synthesis of 3-(trifluoromethyl)isoxazole derivatives," Tetrahedron, vol. 66, no.[1] 48, 2010.[1]

  • General Flash Chromatography Guide

    • H. E. Gottlieb, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," J. Org.[1] Chem., vol. 62, no. 21, 1997.[1] (Essential for QC).

  • Chromatography of Heterocycles

    • Teledyne ISCO, "Purification of Heterocyclic Compounds," Application Note AN102.[1]

  • Properties of Isoxazoles

    • Z. P. Demko and K. B. Sharpless, "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water," J. Org.[1] Chem (Reference for general polarity of azole-like rings).[1][2]

Sources

Application

use of (3-(Trifluoromethyl)isoxazol-4-yl)methanol in parallel synthesis

Application Note: Strategic Utilization of (3-(Trifluoromethyl)isoxazol-4-yl)methanol in Parallel Synthesis Part 1: Executive Summary & Strategic Value (3-(Trifluoromethyl)isoxazol-4-yl)methanol acts as a critical "linch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (3-(Trifluoromethyl)isoxazol-4-yl)methanol in Parallel Synthesis

Part 1: Executive Summary & Strategic Value

(3-(Trifluoromethyl)isoxazol-4-yl)methanol acts as a critical "linchpin" scaffold in modern medicinal chemistry.[1] Its value lies in the synergistic combination of the isoxazole core (a stable bioisostere for phenyl and pyridine rings) and the trifluoromethyl group (


), which significantly modulates physicochemical properties.[1][2]

In parallel synthesis and fragment-based drug discovery (FBDD), this building block offers three distinct advantages:

  • Metabolic Shielding: The

    
    -
    
    
    
    motif blocks metabolic oxidation at a typically vulnerable position, extending in vivo half-life (
    
    
    ).[1][2]
  • Electronic Modulation: The electron-withdrawing nature of the isoxazole-CF3 system lowers the

    
     of proximal functional groups, often improving the permeability of resulting ethers or amines.[1]
    
  • Vector Control: The C4-hydroxymethyl handle provides a specific geometric vector, projecting substituents out of the aromatic plane differently than meta- or para-substituted benzenes, allowing for unique exploration of binding pockets.[1][2]

Part 2: Chemical Profile & Handling

Table 1: Physicochemical Profile & Automated Handling Parameters

PropertyValue / CharacteristicImplication for Automation
Molecular Weight 181.11 g/mol Suitable for fragment libraries (<300 Da).[1]
Appearance White to off-white solidSolid dispensing or liquid handling (as solution).
Solubility High in DMSO, MeOH, DCM; Moderate in THFPrepare 0.5 M stock solutions in anhydrous DMSO for long-term storage.[1][2]
Stability Stable at RT; HygroscopicStore under

or Ar. Avoid prolonged exposure to humid air on open decks.[1]
Reactivity Primary Alcohol (

-OH)
Excellent nucleophile for Mitsunobu; precursor to electrophiles (halides/mesylates).[2]
LogP (Calc) ~1.2 - 1.5Favorable lipophilicity for CNS and systemic targets.

Part 3: Synthetic Workflows

The primary alcohol functionality serves as a divergent point for library generation.[1] The following diagram illustrates the core reaction pathways validated for high-throughput synthesis.

G Start (3-(Trifluoromethyl) isoxazol-4-yl)methanol Aldehyde Aldehyde (Swern/Dess-Martin) Start->Aldehyde Oxidation Mesylate Mesylate/Bromide (Activated Electrophile) Start->Mesylate MsCl/PBr3 Ether Ether Library (Mitsunobu) Start->Ether Phenols/Azoles DEAD, PPh3 Amine Amine Library (Reductive Amination) Aldehyde->Amine R-NH2 NaBH(OAc)3 SN2_Product N/S/O-Alkylated Products Mesylate->SN2_Product Nucleophiles (HNR2, HSR)

Figure 1: Divergent synthetic pathways starting from the hydroxymethyl handle, enabling access to ether, amine, and alkylated libraries.[1][2]

Part 4: Detailed Protocols

Protocol A: Automated Mitsunobu Etherification

Target: Synthesis of Isoxazole-Phenyl Ethers

Rationale: The Mitsunobu reaction is preferred over


 for this scaffold because it operates under neutral conditions, preserving the integrity of the isoxazole ring which can be sensitive to harsh bases at elevated temperatures.[1][2] The 

group at C3 increases steric bulk slightly; therefore, highly reactive azodicarboxylates are recommended.[1][2]

Reagents:

  • Scaffold: 0.2 M solution of (3-(Trifluoromethyl)isoxazol-4-yl)methanol in anhydrous THF.

  • Nucleophiles: 0.2 M solution of various Phenols/Heterocycles in THF.

  • Phosphine: Polymer-supported Triphenylphosphine (

    
    ) or standard 
    
    
    
    (0.5 M in THF).[2]
  • Azodicarboxylate: Di-tert-butyl azodicarboxylate (DTBAD) or DIAD (0.5 M in THF).[2]

Step-by-Step Procedure:

  • Preparation: In a 96-well reactor block (glass-lined), dispense 1.0 equiv of the Scaffold solution.

  • Nucleophile Addition: Add 1.2 equiv of the Phenol solution.

  • Phosphine Addition: Add 1.5 equiv of

    
     solution (or dispense resin).[1][2]
    
  • Activation (Critical): Cool the block to 0°C (if possible on deck) or RT. Slowly dispense 1.5 equiv of DTBAD/DIAD solution.

    • Note: Rapid addition can cause exotherms that lead to hydrazine byproducts.[1]

  • Incubation: Seal and shake at Room Temperature for 12–16 hours.

  • Work-up:

    • If using solution phase reagents: Evaporate solvent, reconstitute in DMSO, and purify via Prep-HPLC.[1][2]

    • If using PS-PPh_3: Filter off resin.[1] Scavenge excess phenol with polymer-supported carbonate if necessary.[1]

Protocol B: One-Pot Mesylation and Amination

Target: Synthesis of Aminomethyl-Isoxazole Derivatives

Rationale: Direct alkylation of amines is often cleaner than reductive amination for this scaffold.[1] Converting the alcohol to a mesylate in situ avoids the isolation of potentially unstable benzylic-like halides.[1]

Reagents:

  • Scaffold: 0.2 M in DCM.

  • Activator: Methanesulfonyl chloride (MsCl).[2]

  • Base: Diisopropylethylamine (DIPEA).[2]

  • Amines: Various secondary amines (

    
    ).[2]
    

Step-by-Step Procedure:

  • Activation: To the scaffold solution (1.0 equiv) in a reaction vial, add DIPEA (2.5 equiv). Cool to 0°C.[1][3][4]

  • Mesylation: Add MsCl (1.2 equiv) dropwise.[1][2] Stir for 1 hour.

    • QC Check: Aliquot a sample for LCMS to confirm conversion to Mesylate (

      
      ).
      
  • Solvent Swap (Optional but Recommended): Evaporate DCM under

    
     flow and reconstitute in Acetonitrile (ACN) or DMF.
    
  • Displacement: Add the secondary amine (2.0 equiv) and excess DIPEA (2.0 equiv).

  • Reaction: Heat at 60°C for 4–6 hours.

  • Purification: The reaction mixture is usually clean enough for direct reverse-phase HPLC purification after filtration.[1]

Part 5: Quality Control & Troubleshooting

Common Failure Modes:

  • Incomplete Mitsunobu:

    • Cause: Steric hindrance from the

      
       group or low acidity of the phenol (
      
      
      
      ).[1]
    • Solution: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

      
       for difficult substrates.[1][2]
      
  • Isoxazole Ring Opening:

    • Cause: Strong reducing agents (e.g., LAH) or harsh basic hydrolysis conditions.[1][2]

    • Solution: Stick to hydride reductions using

      
       or 
      
      
      
      and avoid boiling in strong NaOH/KOH.[2]

Analytical Markers (LCMS):

  • Parent:

    
     (ESI+).[2]
    
  • UV Profile: The isoxazole absorbs in the low UV range (210–254 nm).[1] Ensure the detector is set to 220 nm for accurate quantification.

References

  • Doda, K. et al. (2019).[1][2][4] "Total synthesis of epi-zeaenol and zeaenol." Synthesis. Link (Application of Mitsunobu inversion on related scaffolds).

  • Zhang, W. & Du, D.-M. (2025).[1][2] "Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition." Molecules, 31(1),[1][2] 73. Link (Demonstrates stability of CF3-isoxazole core).[2]

  • Muramoto, N. et al. (2013).[1][2][5] "Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid." Synthesis, 45, 931-935.[1][2][5] Link (Optimization of Mitsunobu reagents).

  • PubChem Compound Summary. (2024). "3-[3-Fluoro-4-(trifluoromethyl)phenyl]isoxazole."[1][6] National Library of Medicine.[1] Link (Physicochemical property data).[2]

  • Organic Chemistry Portal. "Mitsunobu Reaction." Link (Mechanistic grounding).[2]

Sources

Method

Application Note: Bioisosteric Replacement with Trifluoromethyl Isoxazole Moieties

) Isoxazole Scaffolds in Lead Optimization Executive Summary This guide details the strategic application of trifluoromethyl ( ) isoxazole moieties as bioisosteres in drug discovery. While the isoxazole ring is a privile...

Author: BenchChem Technical Support Team. Date: February 2026


) Isoxazole Scaffolds in Lead Optimization

Executive Summary

This guide details the strategic application of trifluoromethyl (


) isoxazole  moieties as bioisosteres in drug discovery. While the isoxazole ring is a privileged scaffold mimicking amide bonds and carboxylic acids, the specific incorporation of a trifluoromethyl group offers a dual advantage: metabolic blockade  and electronic modulation .

This protocol addresses the "Methyl-to-Trifluoromethyl" transition, a high-value tactic for improving half-life (


), membrane permeability (

), and potency (

) by leveraging the unique properties of the C-F bond.

Rationale & Design Principles

The Fluorine Effect in Heterocycles

The replacement of a methyl group (


) or hydrogen with a trifluoromethyl group (

) on an isoxazole ring is not merely a steric substitution; it is a fundamental alteration of the molecule's physicochemical profile.
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing a metabolically labile methyl group on an isoxazole prevents CYP450-mediated benzylic hydroxylation.

  • Lipophilicity Modulation: The

    
     group is highly lipophilic.[1] Its introduction typically increases 
    
    
    
    , enhancing blood-brain barrier (BBB) penetration and passive membrane transport.
  • Electronic Withdrawal: The strong electron-withdrawing nature of

    
     lowers the electron density of the isoxazole ring. This can strengthen 
    
    
    
    -stacking interactions with target proteins and alter the
    
    
    of adjacent functional groups.
Decision Matrix: When to Deploy

Use the following logic flow to determine if this bioisosteric replacement is suitable for your lead compound.

DecisionMatrix Start Lead Compound Analysis IsoxazolePresent Contains Isoxazole/Methyl-Isoxazole? Start->IsoxazolePresent MetabolicIssue High Clearance (CLint)? Oxidative Metabolism Identified? IsoxazolePresent->MetabolicIssue Yes PotencyIssue Potency Plateau? Need stronger Hydrophobic Contact? MetabolicIssue->PotencyIssue No Action_CF3 DEPLOY STRATEGY: Replace -CH3/-H with -CF3 MetabolicIssue->Action_CF3 Yes (Site of Metabolism) PotencyIssue->Action_CF3 Yes (Hydrophobic Pocket) Action_Alt Consider Polar Bioisosteres (e.g., Oxadiazole) PotencyIssue->Action_Alt No

Figure 1: Decision logic for implementing trifluoromethyl isoxazole bioisosterism in lead optimization.

Comparative Data: Methyl vs. Trifluoromethyl[1][2][3]

The following data illustrates the impact of this substitution in two distinct therapeutic contexts: Antiviral (Picornavirus inhibitors) and Oncology (Breast Cancer MCF-7 lines).

Table 1: Impact on Metabolic Stability and Potency

Compound ClassSubstituent (

)

(Target)
Metabolic Stability (

)
Primary Metabolite
Picornavirus Inhibitor

(Methyl)
0.45

18 minHydroxylated Methyl (

)
Picornavirus Inhibitor

(Trifluoromethyl)
0.52

>60 minNone (Oxidation Blocked)
Anti-Cancer (Isoxazole)

(Unsubstituted)
12.5

(MCF-7)
N/AN/A
Anti-Cancer (Isoxazole)

(C4-position)
2.63

(MCF-7)
HighMinimal degradation

Note: Data aggregated from comparative studies on isoxazole derivatives (See References 1, 3).

Key Insight: In the viral inhibitor case, potency remained comparable, but metabolic stability increased over 3-fold by blocking the specific site of oxidation. In the cancer case, the


 group significantly improved potency, likely due to enhanced hydrophobic interactions within the binding pocket.

Synthetic Protocols

This section provides validated protocols for synthesizing regioisomeric trifluoromethyl isoxazoles.

Protocol A: Synthesis of 3-(Trifluoromethyl)isoxazoles via [3+2] Cycloaddition

Target: Construction of the isoxazole ring with a


 group at the C3 position.
Mechanism:  1,3-Dipolar cycloaddition of trifluoroacetonitrile oxide (generated in situ) with a terminal alkyne.
Reagents:
  • Trifluoroacetaldehyde oxime (TFA-oxime)

  • N-Iodosuccinimide (NIS) or N-Chlorosuccinimide (NCS)

  • Triethylamine (

    
    )
    
  • Terminal Alkyne (Substrate)[2]

  • Solvent: DMF or

    
    
    
Step-by-Step Methodology:
  • Halogenation: Dissolve trifluoroacetaldehyde oxime (1.0 equiv) in DMF. Add NIS (1.1 equiv) portion-wise at

    
    . Stir for 1 hour to generate the trifluoroacetohydroximoyl iodide.
    
  • Cycloaddition: Add the terminal alkyne (1.2 equiv) to the reaction vessel.

  • Dipole Generation: Slowly add triethylamine (1.2 equiv) dropwise over 30 minutes. Critical: Slow addition prevents dimerization of the nitrile oxide.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of less polar product).

  • Workup: Dilute with ethyl acetate, wash with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of 5-(Trifluoromethyl)isoxazoles via Cyclization

Target: Construction of the isoxazole ring with a


 group at the C5 position.
Mechanism:  Cyclocondensation of 

-enaminones or alkynones with hydroxylamine.
Reagents:
  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (or equivalent diketone/enone)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Ethanol (EtOH)

  • Reflux condenser

Step-by-Step Methodology:
  • Preparation: Dissolve the trifluoromethyl-1,3-dicarbonyl compound (1.0 equiv) in Ethanol (0.5 M concentration).

  • Addition: Add Hydroxylamine hydrochloride (1.2 equiv).

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
  • Regioselectivity Check: This method favors the 5-

    
     isomer, but regioisomeric mixtures can occur.
    
  • Isolation: Cool to room temperature. Remove solvent under reduced pressure.

  • Purification: Recrystallization from Ethanol/Water or silica gel chromatography.

Workflow Visualization

The following diagram illustrates the synthetic pathway selection based on the desired regiochemistry.

SynthesisWorkflow Input Target Design Choice Desired CF3 Position? Input->Choice Path3 3-CF3 Isoxazole Choice->Path3 Path5 5-CF3 Isoxazole Choice->Path5 Method3 Method A: [3+2] Cycloaddition (TFA-Oxime + Alkyne) Path3->Method3 Method5 Method B: Cyclocondensation (1,3-Dicarbonyl + NH2OH) Path5->Method5 Validation Validation: 19F NMR & MS Method3->Validation Method5->Validation

Figure 2: Synthetic workflow for accessing regioisomeric trifluoromethyl isoxazoles.

Characterization & Validation Standards

To ensure the integrity of the bioisosteric replacement, the following analytical criteria must be met:

  • 
     NMR Spectroscopy: 
    
    • Essential for confirming the presence of the

      
       group.
      
    • Expected Shift:

      
       to 
      
      
      
      ppm (singlet) relative to
      
      
      .
  • 
     NMR Spectroscopy: 
    
    • Look for the quartet splitting of the carbon attached to the fluorine atoms (

      
       Hz).
      
  • Metabolic Stability Assay (Microsomal):

    • Incubate compound with Liver Microsomes (Human/Rat) + NADPH.

    • Measure intrinsic clearance (

      
      ) vs. the methyl-analog control.
      
    • Success Criteria:

      
       reduction in turnover rate compared to the non-fluorinated parent.
      

References

  • Diana, G. D., et al. (1995). "Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism."[3] Journal of Medicinal Chemistry.

  • Abd El-Gaber, M. K., et al. (2018). "Synthesis of 3-trifluoromethyl iodoisoxazoles via [3 + 2] cycloaddition of terminal alkynes." Organic & Biomolecular Chemistry.

  • Agrawal, N., et al. (2024). "Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules." RSC Advances.

  • BenchChem. (2025).[4][5] "A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group." BenchChem Application Notes.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Application

Application Note: Experimental Setup for Reactions Involving (3-(Trifluoromethyl)isoxazol-4-yl)methanol

Executive Summary & Strategic Value (3-(Trifluoromethyl)isoxazol-4-yl)methanol is a high-value heterocyclic building block in medicinal chemistry.[1][2] Its structural significance lies in the 3-trifluoromethyl-4-substit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

(3-(Trifluoromethyl)isoxazol-4-yl)methanol is a high-value heterocyclic building block in medicinal chemistry.[1][2] Its structural significance lies in the 3-trifluoromethyl-4-substituted isoxazole scaffold, which serves as a bioisostere for phenyl rings or amide linkers while introducing specific metabolic stability and lipophilicity profiles.[1][2] The electron-withdrawing trifluoromethyl (


) group at the C3 position significantly alters the electronics of the isoxazole ring, reducing the basicity of the nitrogen and increasing the acidity of protons at the C5 position compared to non-fluorinated analogs.[2]

This guide provides a definitive experimental framework for handling, activating, and coupling this moiety.[2][3] It moves beyond simple synthesis to address the critical reactivity profiles required for integrating this fragment into complex drug candidates, specifically focusing on its conversion into an electrophilic linker and its subsequent nucleophilic displacement.[2][3]

Chemical Identity & Safety Profile

PropertySpecification
Chemical Name (3-(Trifluoromethyl)isoxazol-4-yl)methanol
Molecular Formula

Molecular Weight 181.09 g/mol
Key Functional Groups Primary Alcohol, Isoxazole Ring, Trifluoromethyl group
Regiochemistry Critical:

at C3, Hydroxymethyl at C4.[1][2][3] (Distinguish from the common C5-isomer).
Stability Stable to air/moisture;

bond susceptible to cleavage under catalytic hydrogenation (

).[1][2][3]

Safety Advisory:

  • Fluorinated Heterocycles: While generally stable, the

    
     group can undergo defluorination under extreme reducing conditions (e.g., 
    
    
    
    ).[1][2][3]
  • Isoxazole Ring: Avoid strong reducing environments (e.g., Raney Nickel,

    
    ) unless ring opening to the enamino ketone is desired.[1][2][3]
    
  • Reactivity: The primary alcohol is nucleophilic but less reactive than aliphatic alcohols due to the inductive effect of the electron-poor isoxazole ring.[2]

Core Protocol 1: Synthesis & Quality Control

Note: If sourcing commercially, proceed to Protocol 2.[1][2][3] This section addresses the generation of the alcohol from its stable ester precursor, a common storage form.[2][3]

Reduction of Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate

The most reliable route to the 4-hydroxymethyl derivative is the reduction of the corresponding ethyl ester.[2] Direct cyclization often yields regioisomeric mixtures favoring the 5-isomer; therefore, reduction of the purified 4-ester is preferred for regiochemical purity.[2]

Reagents:

  • Substrate: Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate (1.0 equiv)

  • Reductant: DIBAL-H (Diisobutylaluminum hydride), 1.0 M in Toluene (2.2 equiv)[1][2][3]

  • Solvent: Anhydrous THF or DCM[1][2][3]

  • Quench: Rochelle's Salt (Potassium sodium tartrate) saturated aq. solution.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with ester substrate and anhydrous THF (

    
     concentration).[1][2][3]
    
  • Cooling: Cool the solution to

    
     (Dry ice/Acetone bath). Rationale: Low temperature prevents over-reduction or ring opening.[1][2]
    
  • Addition: Add DIBAL-H dropwise over 30 minutes. Maintain internal temperature below

    
    .
    
  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC (EtOAc/Hexane 1:3).[2][3] The ester spot (
    
    
    
    ) should disappear, replaced by the alcohol (
    
    
    ).[1][2][3]
  • Quench (Critical): While still cold, dilute with diethyl ether. Slowly add saturated Rochelle's Salt solution (10 mL per mmol substrate).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 2 hours until the aluminum emulsion breaks and two clear layers form.

  • Isolation: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][2][3][4]

QC Checkpoint:

  • 
     NMR:  Look for the disappearance of the ethyl quartet/triplet and appearance of a methylene singlet/doublet at 
    
    
    
    .[2]
  • 
     NMR:  Confirm the integrity of the 
    
    
    
    group (singlet at
    
    
    ).

Core Protocol 2: Activation (The "Linker" Strategy)

The primary utility of this compound is as a "head group" attached to a core scaffold.[1][2] The alcohol must be converted into a leaving group (Mesylate, Tosylate, or Bromide) to facilitate


 coupling.[1][2][3]
Conversion to Mesylate (Methanesulfonate)

This is the preferred method for high-yield coupling to phenols or amines.[2]

Reagents:

  • Substrate: (3-(Trifluoromethyl)isoxazol-4-yl)methanol[1][2]

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[1][2][3]

  • Base: Triethylamine (

    
    ) (1.5 equiv) or DIPEA[1][2][3]
    
  • Solvent: Anhydrous DCM (

    
    )[1][2][3]
    

Protocol:

  • Dissolve the alcohol in anhydrous DCM and cool to

    
    .
    
  • Add

    
     followed by dropwise addition of MsCl.[2][3]
    
  • Stir at

    
     for 30 mins, then warm to RT for 1 hour.
    
  • Workup: Wash with cold

    
    , saturated 
    
    
    
    , and brine.
  • Handling: The mesylate is moderately stable but should be used immediately in the next step or stored at

    
    .
    

Visual Workflow (DOT):

ReactionWorkflow Start Ester Precursor (Stable Storage) Alcohol (3-CF3-isoxazol-4-yl)methanol (Nucleophile) Start->Alcohol Reduction (DIBAL-H, -78°C) Activated Activated Linker (Mesylate/Bromide) Alcohol->Activated Activation (MsCl, Et3N) Warning Regiochemistry Check: Ensure 4-yl isomer Alcohol->Warning Product Coupled Drug Candidate (Target) Activated->Product SN2 Coupling (R-OH / R-NH2, K2CO3)

Caption: Workflow transforming the ester precursor into the active electrophilic linker for drug conjugation.

Core Protocol 3: Nucleophilic Coupling (Application)

Connecting the isoxazole fragment to a drug core (e.g., a phenol derivative).[2][3]

Scenario: Attaching the scaffold to a phenol (Ar-OH).[2] Mechanism:


 Displacement.[2][3]

Reagents:

  • Electrophile: (3-(Trifluoromethyl)isoxazol-4-yl)methyl methanesulfonate (from Protocol 2).[1][2]

  • Nucleophile: Substituted Phenol (1.0 equiv).[1][2][3]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).[1][2][3]
  • Solvent: DMF or Acetonitrile (

    
    ).[1][2][3]
    
  • Catalyst: NaI (0.1 equiv) - Optional, accelerates reaction via in situ Finkelstein.[1][2][3]

Protocol:

  • Suspend the Phenol and Base in DMF.[2] Stir for 15 mins at RT to generate the phenoxide.

  • Add the Mesylate (dissolved in minimal DMF) dropwise.[1][2][3]

  • Heat to

    
     for 4-6 hours. Note: The electron-withdrawing 
    
    
    
    group on the isoxazole ring makes the adjacent methylene slightly more electrophilic, usually ensuring clean conversion.[2]
  • Workup: Dilute with water/EtOAc. Wash organic layer extensively with water to remove DMF.[2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Reduction Over-reduction to amine or ring opening.[1][2]Strictly maintain ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

.[2] Use stoichiometric DIBAL-H (2.2 equiv).[2]
Regioisomer Contamination Impure starting material (5-yl isomer).[1][2]Verify precursor by 1D NOE NMR.[2][3] The 4-H of isoxazole usually couples to the

protons.[2]
Decomposition of Mesylate Hydrolysis due to moisture.[2]Use anhydrous solvents.[2][3] Store under

at

.[2] Do not chromatograph the mesylate; use crude.[2]
No Reaction in Coupling Steric hindrance or poor nucleophile.[2][3]Switch solvent to DMF; increase temp to

; add NaI catalyst.

References

  • Synthesis and Reactivity of Trifluoromethyl Isoxazoles: Pattanayak, P., & Chatterjee, T. (2023).[1][2][3] "Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction." The Journal of Organic Chemistry, 88, 5420-5430.[2][3] [1][2]

  • Regioselective Synthesis of Isoxazole Carboxylates: Li, C., et al. (2018).[1][2][3] "Oxidative Cyclization of β-Aminoacrylamides Mediated by PhIO: Chemoselective Synthesis of Isoxazoles." The Journal of Organic Chemistry, 83, 14999–15008.[2][3] [1][2]

  • Biological Applications of Trifluoromethyl Isoxazoles: Mishra, S., et al. (2024).[1][2][3][5] "Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules." RSC Advances, 14, 18745-18762.[1][2][3] [1][2][3]

  • Commercial Precursor Availability: Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate (CAS: 1076245-97-0).[1][2][6] [1][2][3]

Sources

Method

The Isoxazole Moiety in Click Chemistry: A Guide to Synthesis and Application

Introduction: The Enduring Significance of Isoxazoles in Modern Chemistry The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of moder...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Isoxazoles in Modern Chemistry

The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of modern medicinal and materials chemistry.[1][2] Its prevalence in a wide array of biologically active compounds and functional materials is a testament to its unique physicochemical properties and synthetic accessibility.[1][3] The isoxazole ring system is a key pharmacophore in numerous FDA-approved drugs, exhibiting a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This widespread utility has spurred the development of robust and efficient synthetic methodologies for the construction of isoxazole derivatives.

At the heart of isoxazole synthesis lies the 1,3-dipolar cycloaddition reaction, a powerful transformation that perfectly embodies the principles of "click chemistry."[4] This reaction, typically involving the union of a nitrile oxide and an alkyne, offers high yields, excellent regioselectivity, and broad functional group tolerance, making it an ideal tool for the rapid and efficient generation of molecular diversity.[4][5]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the applications of isoxazole derivatives in the realm of click chemistry. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offers validated protocols, and provides a robust theoretical framework for understanding the underlying chemical principles.

The Chemistry of Isoxazole Formation: A Click Chemistry Perspective

The cornerstone of isoxazole synthesis via click chemistry is the [3+2] cycloaddition of a nitrile oxide with an alkyne. This reaction is prized for its efficiency and fidelity, consistently delivering the desired isoxazole core.

Mechanism of the 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction proceeds through a concerted pericyclic mechanism.[4] The reaction is governed by the principles of Frontier Molecular Orbital (FMO) theory, which involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[6] The regioselectivity of the reaction, which dictates the orientation of the substituents on the final isoxazole ring, is determined by the relative energies and coefficients of these frontier orbitals.

There are two primary FMO interactions to consider:

  • Normal Electron Demand: The reaction is controlled by the HOMO of the dipolarophile (alkyne) and the LUMO of the 1,3-dipole (nitrile oxide). This is typical when the alkyne is electron-rich.

  • Inverse Electron Demand: The reaction is governed by the HOMO of the 1,3-dipole and the LUMO of the dipolarophile. This occurs when the alkyne is electron-deficient.

The following diagram illustrates the concerted mechanism of the 1,3-dipolar cycloaddition for isoxazole synthesis.

Caption: Concerted [3+2] cycloaddition mechanism for isoxazole synthesis.

Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis and application of isoxazole derivatives, grounded in established scientific literature.

Protocol 1: General Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a general and widely applicable method for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides.

Rationale: The in situ generation of the nitrile oxide from an aldoxime precursor using a mild oxidizing agent avoids the isolation of the often unstable nitrile oxide intermediate. The subsequent cycloaddition with a terminal alkyne proceeds with high regioselectivity to afford the 3,5-disubstituted isoxazole.

Materials:

  • Substituted aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Chloramine-T trihydrate (1.5 eq)

  • Ethanol (reaction solvent)

  • Dichloromethane (DCM) for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a solution of the aldoxime (1.0 eq) and terminal alkyne (1.2 eq) in ethanol, add Chloramine-T trihydrate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 3,5-disubstituted isoxazole.

Self-Validation and Troubleshooting:

  • Expected Outcome: The formation of a new spot on the TLC plate corresponding to the isoxazole product, which should be UV active. The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

  • Potential Pitfall: Dimerization of the nitrile oxide to form a furoxan byproduct.

    • Troubleshooting: Ensure that the alkyne is present in a slight excess. The slow addition of the oxidizing agent can also minimize dimerization.

  • Potential Pitfall: Low reaction yield.

    • Troubleshooting: Optimize the reaction temperature and time. Ensure the reagents are pure and dry. Consider using a different oxidizing agent for the in situ generation of the nitrile oxide, such as N-chlorosuccinimide (NCS) or sodium hypochlorite.

Protocol 2: Bioconjugation of a Peptide with an Isoxazole-Containing Linker

This protocol outlines a "click, then chelate" strategy for labeling a peptide with a bifunctional isoxazole linker.

Rationale: This approach allows for the pre-formation of the isoxazole-containing linker, which can then be conjugated to a biomolecule, such as a peptide, under mild, biocompatible conditions.[7] This is particularly useful for labeling sensitive biological macromolecules.

Workflow Diagram:

G A Alkyne-functionalized Chelator C Isoxazole-Chelator Linker A->C 1,3-Dipolar Cycloaddition B Nitrile Oxide Precursor B->C E Labeled Peptide C->E CuAAC Click Reaction D Peptide with Azide Modification D->E

Caption: Workflow for peptide bioconjugation using an isoxazole linker.

Materials:

  • Alkyne-functionalized chelating agent (e.g., propargyl-DOTA) (1.0 eq)

  • Substituted hydroximoyl chloride (nitrile oxide precursor) (1.2 eq)

  • Triethylamine (2.0 eq)

  • Dichloromethane (DCM)

  • Azide-modified peptide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Part A: Synthesis of the Isoxazole-Chelator Linker

  • Dissolve the alkyne-functionalized chelating agent (1.0 eq) and the hydroximoyl chloride (1.2 eq) in DCM.

  • Add triethylamine (2.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the isoxazole-chelator linker.

Part B: Bioconjugation to the Peptide

  • Dissolve the azide-modified peptide in PBS.

  • In a separate tube, prepare the catalyst solution by mixing CuSO₄ and THPTA in water.

  • Add the isoxazole-chelator linker to the peptide solution.

  • Add the catalyst solution to the peptide-linker mixture.

  • Initiate the click reaction by adding a fresh solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the labeled peptide using size-exclusion chromatography or HPLC.

Self-Validation and Troubleshooting:

  • Expected Outcome: Successful conjugation can be confirmed by a shift in the retention time on HPLC and an increase in the molecular weight as determined by mass spectrometry (MALDI-TOF or ESI-MS).

  • Potential Pitfall: Low conjugation efficiency.

    • Troubleshooting: Ensure the freshness of the sodium ascorbate solution. Optimize the concentrations of the reactants and catalyst. Ensure the peptide is fully dissolved and the pH of the buffer is appropriate.

  • Potential Pitfall: Precipitation of the peptide or linker.

    • Troubleshooting: Adjust the solvent composition, for example, by adding a small amount of a water-miscible organic solvent like DMSO.

Protocol 3: Synthesis of an Isoxazole-Containing Polymer via Click Chemistry

This protocol describes the synthesis of a functional polymer by incorporating an isoxazole moiety into the polymer backbone using a click chemistry approach.

Rationale: The 1,3-dipolar cycloaddition allows for the efficient post-polymerization modification of polymers containing alkyne or nitrile oxide functionalities, or for the direct polymerization of monomers containing both functionalities. This enables the creation of advanced materials with tailored properties.

Materials:

  • Alkyne-functionalized monomer (e.g., propargyl acrylate)

  • Nitrile oxide-functionalized monomer (synthesized from the corresponding aldoxime)

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Toluene (solvent)

Procedure:

  • Synthesize the nitrile oxide-functionalized monomer by reacting the corresponding aldoxime with a suitable oxidizing agent (e.g., NCS) in an inert solvent.

  • In a Schlenk flask under an inert atmosphere, dissolve the alkyne-functionalized monomer, the nitrile oxide-functionalized monomer, and AIBN in toluene.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Heat the reaction mixture to 60-80 °C to initiate polymerization.

  • Allow the polymerization to proceed for 12-24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Filter and dry the polymer under vacuum.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR and FTIR to confirm the incorporation of the isoxazole units.

Self-Validation and Troubleshooting:

  • Expected Outcome: A solid polymer with a defined molecular weight and a narrow PDI. Spectroscopic analysis should confirm the presence of the isoxazole ring in the polymer structure.

  • Potential Pitfall: Low polymer yield or low molecular weight.

    • Troubleshooting: Ensure the purity of the monomers and the initiator. Optimize the reaction time, temperature, and initiator concentration.

  • Potential Pitfall: Broad PDI.

    • Troubleshooting: This may indicate side reactions or chain transfer events. Ensure rigorous degassing of the reaction mixture and use high-purity reagents.

Quantitative Data Summary

The efficiency of isoxazole synthesis via click chemistry can be influenced by various factors, including the choice of catalyst and reaction conditions. The following tables summarize representative data from the literature.

Table 1: Comparison of Reaction Conditions for the Synthesis of 3,5-Disubstituted Isoxazoles

EntryCatalyst/MethodSolventTemperature (°C)Time (h)Yield (%)Reference
1None (Thermal)Toluene1101265[8]
2CuSO₄/Sodium Ascorbatet-BuOH/H₂ORoom Temp191[5]
3UltrasoundWater250.585-95[9]
4Ball-milling (Cu/Al₂O₃)Solvent-freeRoom Temp0.372-88[8]

Table 2: Influence of Substituents on Reaction Yields

EntryR¹ in R¹-CNOR² in R²-C≡CHYield (%)
14-NitrophenylPhenyl92
24-MethoxyphenylPhenyl85
3Phenyln-Hexyl88
44-ChlorophenylCyclohexyl90

Note: The data in these tables are representative and have been compiled from various sources. Actual yields may vary depending on the specific substrates and experimental conditions.

Conclusion and Future Outlook

The 1,3-dipolar cycloaddition of nitrile oxides and alkynes stands as a premier example of a click reaction, providing a highly efficient and versatile route to the synthetically and biologically important isoxazole scaffold. The protocols and application notes presented in this guide underscore the power of this chemistry in diverse fields, from drug discovery to materials science and bioconjugation.

The continued development of novel catalytic systems, including metal-free and mechanochemical approaches, promises to further enhance the sustainability and scope of isoxazole synthesis. As our understanding of the biological roles of isoxazole-containing molecules deepens, the demand for efficient and modular synthetic strategies will undoubtedly grow. The click chemistry approach to isoxazoles is poised to remain a vital tool for chemists in their quest to create novel molecules with tailored functions and properties.

References

  • Pérez-Venegas, M., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(58), 36873-36880.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1391.
  • D'hooge, F., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(1), 1-12.
  • Pardeshi, S. S. (2019). Synthesis of Novel Isoxazole by Click Chemistry Approach. Journal of Biological and Chemical Chronicles, 5(3), 121-124.
  • Rai, K. M. L., et al. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry, 29(8), 1733-1737.
  • Whittaker, M. R., et al. (2016). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 55(17), 8537-8545.
  • Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking - MURAL - Maynooth University Research Archive Library. (2012, March 13). Retrieved from [Link]

  • Ferreira, P. M. T., et al. (2014). Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors. Revista Virtual de Química, 6(3), 648-664.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-31.
  • Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Pharmaceuticals, 16(1), 123.
  • Moses, J. E., & Moorhouse, A. D. (2007). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemical Society Reviews, 36(8), 1249-1262.
  • 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. (n.d.). ChemTube3D. Retrieved from [Link]

  • Ahmed, S. M., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 253-262.
  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262.
  • In situ methods of nitrile oxide generation and cycloaddition. (n.d.). ResearchGate. Retrieved from [Link]

  • Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. (2024). Pharmaceuticals, 17(10), 1270.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Retrieved from [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2006). Current Organic Synthesis, 3(3), 203-225.
  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. (2000). Organic Letters, 2(16), 2495-2497.
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (2021). bioRxiv.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32966-32986.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2022). International Journal of Pharmaceutical and Phytopharmacological Research, 12(4), 1-10.
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... (n.d.). ResearchGate. Retrieved from [Link]

  • Simple and Highly Efficient Synthesis of 3,5-Disubstituted Isoxazoles Using Cu/Graphene/Clay Nanohybrid as a New Heterogeneous Nano Catalyst. (2018).
  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (2008).
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine, 22(2), 253-262.
  • Developing Isoxazole as a Native Photo‐Cross‐Linker for Photoaffinity Labeling and Chemoproteomics. (2022).
  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. (2014). Molecules, 19(11), 17737-17750.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2022). Molecules, 27(19), 6617.
  • Kaur, A. (2020). Frontier Molecular Orbital Approach to the Cycloaddition Reactions. In Frontiers in Computational Chemistry (Vol. 5, pp. 228-259). Bentham Science Publishers.
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). European Journal of Medicinal Chemistry, 280, 116895.
  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022). International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2622-2629.
  • Ess, D. H., & Houk, K. N. (2008). Theory of 1,3-dipolar cycloadditions: distortion/interaction and frontier molecular orbital models. Journal of the American Chemical Society, 130(32), 10646-10659.
  • Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes. (2016). ACS Medicinal Chemistry Letters, 7(12), 1133-1138.
  • Click Chemistry with Poly(2-oxazoline)s. (2007).
  • van Dam, R. M. (n.d.). Radiolabeling of biomolecules. Retrieved from [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (2017). Green Chemistry, 19(18), 4346-4352.
  • Frontier molecular orbital energy gaps for 1,3-dipolar cycloaddition... (n.d.). ResearchGate. Retrieved from [Link]

  • Frontier molecular orbital theory of substitutent effects on regioselectivities of nucleophilic additions and cycloadditions to benzoquinones and naphthoquinones. (1981). The Journal of Organic Chemistry, 46(18), 3623-3630.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (3-(Trifluoromethyl)isoxazol-4-yl)methanol Synthesis

This guide serves as a technical support resource for the synthesis and optimization of (3-(Trifluoromethyl)isoxazol-4-yl)methanol . It is designed for researchers encountering yield issues, specifically focusing on regi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis and optimization of (3-(Trifluoromethyl)isoxazol-4-yl)methanol . It is designed for researchers encountering yield issues, specifically focusing on regioselectivity during ring formation and chemoselectivity during the reduction step.[1]

Status: Operational | Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting[1]

Executive Summary & Route Analysis

The synthesis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol (Target 3 ) typically proceeds via the construction of the isoxazole core followed by functional group manipulation.[1] The primary failure points are regiochemical scrambling during cyclization and ring cleavage during reduction.

The Recommended Pathway (Route A)

We prioritize Route A (Cyclocondensation


 Reduction) over dipolar cycloaddition (Route B) for scalability and yield reliability.[1]
  • Step 1: Condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate (1 ) with triethyl orthoformate (TEOF) to form the ethoxymethylene intermediate.[1]

  • Step 2: Cyclization with hydroxylamine to yield ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate (2 ).[1]

  • Step 3: Selective reduction of the ester to the alcohol (3 ).

Workflow Visualization

SynthesisWorkflow Start Ethyl 4,4,4-trifluoro- 3-oxobutanoate (1) Inter Ethoxymethylene Intermediate Start->Inter TEOF, Ac2O Reflux Ester Ethyl 3-(CF3)isoxazole- 4-carboxylate (2) Inter->Ester NH2OH·HCl Cyclization Fail1 Regioisomer (5-CF3) Inter->Fail1 Incorrect Temp/pH Alcohol Target Alcohol (3) Ester->Alcohol Reductive Protocol (See Module 2) Fail2 Ring Opening (Aziridines/Amines) Ester->Fail2 LAH (Uncontrolled)

Caption: Figure 1. Optimized synthetic workflow for (3-(Trifluoromethyl)isoxazol-4-yl)methanol, highlighting critical branching points where yield is often lost.

Troubleshooting Module 1: Isoxazole Core Construction

Context: The reaction of


-keto esters with hydroxylamine can yield two isomers: the 3-CF

(desired) or 5-CF

(undesired).[1] The regioselectivity is dictated by the condensation step.
FAQ: Why am I getting a mixture of isomers?

Root Cause: Direct reaction of the


-keto ester with hydroxylamine often leads to poor regiocontrol.[1] The nitrogen of hydroxylamine can attack either the ketone (favored by CF

electronics) or the ester carbonyl. Solution: You must convert the active methylene group into an ethoxymethylene (or dimethylaminomethylene) moiety before adding hydroxylamine.[1] This creates a highly electrophilic site that directs the initial nucleophilic attack of the hydroxylamine nitrogen, locking the regiochemistry.
Protocol 1: High-Fidelity Cyclization
  • Condensation: Reflux ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) with triethyl orthoformate (2.0 eq) and acetic anhydride (2.5 eq).

    • Critical Check: Monitor by TLC/NMR.[1] The disappearance of the starting keto-ester enol signal is mandatory.[1]

    • Purification: Evaporate volatiles strictly.[1] The intermediate ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate is moisture sensitive.[1]

  • Cyclization: Dissolve the residue in EtOH. Add Hydroxylamine hydrochloride (1.1 eq) and Acetate buffer (or pyridine).[1]

    • Temperature: Maintain 0°C

      
       RT. Heat is rarely needed for this specific cyclization and may promote degradation.[1]
      

Troubleshooting Module 2: The Reduction Step (Critical)

Context: This is the most common failure point.[1] The isoxazole ring contains a labile N-O bond. Strong reducing agents like Lithium Aluminum Hydride (LiAlH


) can cleave this bond, especially when electron-withdrawing groups (CF

) are present, leading to ring-opened amino alcohols or aziridines [1].[1]
FAQ: My product disappears after LAH reduction. What happened?

Analysis: The CF


 group pulls electron density from the ring, making the N-O bond weaker. LiAlH

is too aggressive; it reduces the ester and then continues to attack the ring. Corrective Action: Switch to chemoselective reducing agents that activate the carbonyl oxygen without transferring hydride to the ring system.
Comparative Reduction Data
Reducing AgentConditionsOutcomeRisk Profile
LiAlH

THF, 0°C to RTLow Yield High risk of N-O cleavage & over-reduction.[1]
DIBAL-H DCM, -78°CHigh Yield Excellent chemoselectivity; stops at alcohol if quenched properly.[1]
NaBH

+ CaCl

EtOH/THF, 0°CGood Yield Mildest option.[1] Ca

activates ester; BH

is too weak to open ring.[1]
LiBH

THF, RTModerate Better than NaBH

alone, but variable solubility.[1]
Protocol 2: The "Safe" Reduction (NaBH /CaCl Method)

This method is recommended for labs without -78°C capabilities or those avoiding pyrophoric DIBAL-H.[1]

  • Setup: Dissolve ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate (1.0 mmol) in dry THF (5 mL) and absolute EtOH (10 mL).

  • Activation: Add anhydrous CaCl

    
     (2.0 mmol) and stir for 15 minutes at 0°C.
    
    • Mechanism:[2][3][4][5][6] Calcium coordinates to the ester carbonyl and the isoxazole nitrogen, but primarily activates the ester for hydride attack.

  • Reduction: Add NaBH

    
     (2.5 mmol) in portions over 20 minutes.
    
  • Quench: Stir at RT for 2-4 hours. Quench carefully with sat. NH

    
    Cl.
    
  • Workup: Extract with EtOAc. Note: The product is a polar alcohol; ensure the aqueous layer is saturated with NaCl to prevent loss.

Isolation & Purification Guide

FAQ: The product is not crystallizing.

Insight: (3-(Trifluoromethyl)isoxazol-4-yl)methanol is often a low-melting solid or viscous oil due to hydrogen bonding and the trifluoromethyl group's disruption of the lattice.[1] Troubleshooting:

  • Do not distill: Small isoxazoles can be volatile or unstable at high temperatures.[1]

  • Column Chromatography: Use a gradient of Hexanes:EtOAc (Start 90:10

    
     End 60:40).[1] The alcohol is significantly more polar than the ester precursor.
    
  • Visualization: The compound is UV active (254 nm).[1] Use a KMnO

    
     stain to differentiate the alcohol (oxidizes to acid) from impurities.
    

References

  • Reduction of 5-(Trifluoromethyl)isoxazoles with Lithium Aluminum Hydride. ElectronicsAndBooks. Accessed Feb 4, 2026.[1]

  • Synthesis of Trifluoromethylated Spiroisoxazolones. National Institutes of Health (PMC).[1] Accessed Feb 4, 2026.[1]

  • Synthesis of 3-trifluoromethyl-2-isoxazolines. Beilstein Journal of Organic Chemistry. Accessed Feb 4, 2026.[1]

  • Reduction of Esters to Alcohols (General Protocols). Common Organic Chemistry. Accessed Feb 4, 2026.[1]

Sources

Optimization

challenges in the synthesis of trifluoromethylated isoxazoles

Welcome to the CF3-Isoxazole Synthesis Technical Support Center. Mission: This guide addresses the specific synthetic bottlenecks encountered when incorporating the trifluoromethyl ( ) group into the isoxazole core.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the CF3-Isoxazole Synthesis Technical Support Center.

Mission: This guide addresses the specific synthetic bottlenecks encountered when incorporating the trifluoromethyl (


) group into the isoxazole core. The electron-withdrawing nature of the 

group, combined with the ambident reactivity of isoxazole precursors, creates unique challenges in regioselectivity and stability that standard heterocyclic protocols often fail to address.

Module 1: Regioselectivity Crisis (3- vs. 5- )

User Scenario: "I am attempting to synthesize a 3-trifluoromethylisoxazole, but I am isolating a mixture of regioisomers or exclusively the 5-trifluoromethyl isomer."

Root Cause Analysis

The regiochemical outcome is dictated by the electronic polarization of the dipolarophile (alkyne/alkene) versus the dipole (nitrile oxide). The


 group in the dipole (trifluoroacetonitrile oxide) reverses standard electronic trends, often leading to mixtures unless specific steric or catalytic controls are applied.
Troubleshooting Guide
Symptom Probable Cause Corrective Action
1:1 Mixture of Isomers Thermal [3+2] cycloaddition lacks sufficient steric/electronic bias.Switch to Cu(I) Catalysis (Click Chemistry): Use copper(I) to enforce the formation of 3,5-disubstituted isoxazoles. Note: This works best if the alkyne is terminal.
Wrong Isomer (5-

)
Using a standard base-mediated cyclocondensation of 1,3-dicarbonyls.Invert the Electrophile: If using a 1,3-diketone, the nucleophilic attack of hydroxylamine is directed by the most electrophilic carbonyl. The

-adjacent carbonyl is "harder" and more electrophilic. To get the 3-

isomer, use a monoprotected 1,3-dicarbonyl or control pH to favor the kinetic enol.
Triazole Contamination Reaction of

-ynones with sodium azide (

).[1][2][3]
Acid-Switch Protocol: In ethanol, this reaction yields triazoles.[1] Add Acid (AcOH or

):
Acid catalysis switches the pathway to favor 5-

-isoxazoles exclusively by protonating the intermediate vinyl azide [1].

Module 2: Precursor Instability (The "Furoxan" Trap)

User Scenario: "My yield is consistently low (<30%), and I am isolating a crystalline white solid byproduct instead of my isoxazole."

Root Cause Analysis

You are likely witnessing the dimerization of trifluoroacetonitrile oxide . Unlike stable aromatic nitrile oxides, fluorinated nitrile oxides are highly reactive. If the dipolarophile (alkyne) concentration is too low or the addition rate of the precursor is too fast, the nitrile oxide reacts with itself to form a furoxan (1,2,5-oxadiazole-2-oxide) derivative [2].

Troubleshooting Guide
  • Q: How do I stop dimerization?

    • A: Implement High-Dilution In-Situ Generation . Do not pre-generate the nitrile oxide. Generate it in the presence of the dipolarophile using Trifluoroacetohydroximoyl chloride and a weak base (e.g.,

      
       or 
      
      
      
      ).
  • Q: What is the optimal stoichiometry?

    • A: Use a 3-5 fold excess of the dipolarophile (alkyne/alkene) relative to the nitrile oxide precursor. This ensures the dipole is trapped by the alkene faster than it can find another dipole molecule.

Module 3: Late-Stage Functionalization

User Scenario: "I have a complex isoxazole scaffold and need to add a


 group at the C-4 or C-5 position without rebuilding the ring."
Root Cause Analysis

Isoxazoles are electron-deficient heteroaromatics. Standard electrophilic aromatic substitution (EAS) fails. Nucleophilic trifluoromethylation (


) is difficult due to repulsion.
Solution: Radical Trifluoromethylation (Langlois Reagent)

Use Sodium Trifluoromethanesulfinate (


, Langlois Reagent).[4][5][6] This generates the electrophilic 

radical, which reacts well with heteroaromatics [3].

Visual Decision Support

Figure 1: Synthetic Strategy Decision Tree

CF3_Isoxazole_Strategy Start Start: Target Structure Isomer_Q Which Isomer is Required? Start->Isomer_Q Route_3CF3 Target: 3-CF3-Isoxazole Isomer_Q->Route_3CF3 Route_5CF3 Target: 5-CF3-Isoxazole Isomer_Q->Route_5CF3 Route_4CF3 Target: 4-CF3-Isoxazole Isomer_Q->Route_4CF3 Method_Dipolar Method: [3+2] Cycloaddition (Nitrile Oxide + Alkyne) Route_3CF3->Method_Dipolar Preferred Method_Condense Method: Cyclocondensation (CF3-Diketone + NH2OH) Route_5CF3->Method_Condense Preferred Method_Radical Method: Radical C-H Activation (Langlois Reagent) Route_4CF3->Method_Radical Late Stage Warning_Furoxan CRITICAL CONTROL: Prevent Furoxan Dimerization (Slow Addition) Method_Dipolar->Warning_Furoxan Warning_pH CRITICAL CONTROL: pH < 4 favors 5-OH-5-CF3 pH > 7 favors dehydration Method_Condense->Warning_pH

Caption: Strategic workflow for selecting the correct synthetic pathway based on the desired regioisomer, highlighting critical process controls for each route.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 3-(Trifluoromethyl)isoxazoles via [3+2] Cycloaddition

Best for: Building the ring with 3-


 substitution.

Safety Warning: Trifluoroacetohydroximoyl chloride is a lachrymator and skin irritant. Handle in a fume hood.

  • Preparation of Precursor:

    • Dissolve trifluoroacetaldehyde oxime (1.0 eq) in DMF.

    • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C.

    • Stir for 2 hours to generate Trifluoroacetohydroximoyl chloride .

  • Cycloaddition (In Situ Generation):

    • To the solution above, add the terminal alkyne (3.0 eq). Note: Excess is crucial.

    • Add Triethylamine (

      
      )  (1.2 eq) dissolved in DMF dropwise over 4 hours  via a syringe pump.
      
    • Why? Slow addition keeps the concentration of the transient nitrile oxide low, preventing dimerization (Furoxan formation).

  • Workup:

    • Dilute with water, extract with ethyl acetate.

    • Wash with 1M HCl (to remove excess amine) and brine.

    • Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Late-Stage C-H Trifluoromethylation

Best for: Adding


 to an existing isoxazole ring (typically at C-5 if C-4 is blocked, or C-4 if C-5 is blocked).
  • Reaction Setup:

    • Dissolve the isoxazole substrate (0.5 mmol) in DCM/Water (2:1 biphasic mixture).

    • Add Sodium Trifluoromethanesulfinate (Langlois Reagent) (3.0 eq).

    • Add tert-Butyl Hydroperoxide (TBHP) (70% aq., 4.0 eq).

  • Execution:

    • Stir vigorously at room temperature for 12–24 hours.

    • Mechanism:[2][7][8] TBHP oxidizes the sulfinate to the

      
       radical, which attacks the electron-deficient heterocycle.
      
  • Purification:

    • Quench with saturated

      
       (removes excess peroxide).
      
    • Extract with DCM.

    • Note: The product will be significantly less polar than the starting material due to the

      
       group.
      

References

  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3. MDPI. Available at: [Link]

  • Dimerization reaction of cyanide oxide: Important route for synthesis of furoxan derivatives. ResearchGate. Available at: [Link]

  • Innate C-H trifluoromethylation of heterocycles. PNAS. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of (3-(Trifluoromethyl)isoxazol-4-yl)methanol

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Side Reaction Mitigation & Process Optimization Introduction: The Molecular Challenge (3-(Trifluoromethyl)isoxazol-4-yl)methanol i...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Side Reaction Mitigation & Process Optimization

Introduction: The Molecular Challenge

(3-(Trifluoromethyl)isoxazol-4-yl)methanol is a high-value scaffold in medicinal chemistry, often serving as a bioisostere for carboxylic acids or a linker in fragment-based drug discovery. Its synthesis presents a "double-edged" electronic challenge:

  • The

    
     Group:  A powerful electron-withdrawing group (EWG) that destabilizes the isoxazole ring toward nucleophilic attack while simultaneously altering the regioselectivity of the initial cyclization.
    
  • The Isoxazole Core: A pseudo-aromatic system containing a weak N–O bond (

    
    ), rendering it highly susceptible to reductive cleavage during the conversion of the ester precursor to the target alcohol.
    

This guide addresses the specific failure modes encountered during the two critical phases: Cyclization (Ring Formation) and Functional Group Manipulation (Reduction) .

Module 1: The Cyclization Phase (Ring Construction)

User Issue (Ticket #402): "I am observing a 60:40 mixture of regioisomers and significant tarring during the condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with hydroxylamine."

Root Cause Analysis

The synthesis typically proceeds via a two-step condensation:

  • Activation: Reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with triethyl orthoformate (or DMF-DMA) to form an enol ether intermediate.

  • Annulation: Cyclization with hydroxylamine (

    
    ).
    

The Side Reaction: Regio-scrambling. The regioselectivity is governed by the initial attack of the hydroxylamine nitrogen.

  • Desired Path: Attack at the ethoxymethylene carbon (C-2) leads to the 4-carboxylate (Target).

  • Failure Mode: Attack at the trifluoroacetyl carbon (C-4) leads to the 5-carboxylate isomer or open-chain oximes. The strong EWG nature of

    
     makes the adjacent carbonyl highly electrophilic, competing with the enol ether site.
    
Troubleshooting Protocol

Step 1: Control the Intermediate Do not use crude enol ether. Ensure complete conversion to Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate before adding hydroxylamine. Monitor via TLC or NMR (disappearance of the dicarbonyl signal).

Step 2: pH and Temperature Management Hydroxylamine is a bidentate nucleophile. At low pH, the nitrogen is protonated (


), reducing nucleophilicity. At high pH, oxygen attack becomes competitive.
  • Recommendation: Use Hydroxylamine hydrochloride (

    
    ) buffered with Sodium Acetate or Pyridine.
    
  • Temperature: Maintain

    
     during addition. High temperatures favor the thermodynamic product (often the wrong isomer) and polymerization.
    

Step 3: Reagent Order

  • Correct: Add the activated enol ether slowly to a cold solution of buffered hydroxylamine. This keeps the concentration of the electrophile low, favoring the kinetic trap at the correct position.

Module 2: The Reduction Phase (The "Killer" Step)

User Issue (Ticket #509): "My ester precursor is pure, but after LAH reduction, the product disappears. NMR shows aliphatic signals and loss of the aromatic protons."

Root Cause Analysis

The Side Reaction: Reductive Ring Cleavage (N-O Bond Hydrogenolysis). The isoxazole N–O bond is the weakest link in the scaffold. Strong hydride donors like Lithium Aluminum Hydride (LAH) do not stop at the alcohol; they proceed to cleave the ring, resulting in amino-alcohols or aziridines .

Mechanism of Failure:

  • Hydride attacks the ester carbonyl

    
     Aldehyde 
    
    
    
    Alcohol.
  • Excess hydride coordinates to the ring nitrogen or oxygen.

  • Hydride transfer breaks the N–O bond.

  • Result: Open chain 1,3-amino alcohol derivatives.

Comparative Analysis of Reducing Agents
Reducing AgentReactivityRisk of Ring OpeningRecommendation
LiAlH₄ (LAH) HighCritical AVOID (unless strictly controlled at -78°C)
NaBH₄ LowNegligibleIneffective (Won't reduce ester)
NaBH₄ + CaCl₂ MediumLowRecommended (In situ formation of Ca(BH₄)₂)
DIBAL-H HighModerateRecommended (Must be used at -78°C)
LiBH₄ MediumLowAlternative (THF reflux)
Standard Operating Procedure (SOP): Safe Reduction

Method A: The Calcium Borohydride Protocol (Safest) This method generates a milder reducing agent in situ that reduces esters but leaves the isoxazole ring intact.

  • Setup: Dissolve Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate (1.0 equiv) in anhydrous THF/EtOH (2:1 ratio).

  • Additive: Add anhydrous Calcium Chloride (

    
    )  (1.5 equiv). Stir for 15 mins.
    
  • Reduction: Add Sodium Borohydride (

    
    )  (2.0 equiv) portion-wise at 
    
    
    
    .
  • Monitoring: Stir at RT. Monitor via TLC.

  • Quench: Careful addition of saturated

    
    .
    
  • Why this works: The calcium cation activates the ester carbonyl through chelation, allowing the mild borohydride to reduce it without possessing the nucleophilic power to cleave the N–O bond.

Method B: The DIBAL-H Protocol (Scalable)

  • Setup: Dissolve ester in anhydrous DCM or Toluene.

  • Temperature: Cool strictly to -78°C .

  • Addition: Add DIBAL-H (2.2 equiv) dropwise over 1 hour.

  • Quench: Inverse quench into Rochelle's salt solution at low temperature.

  • Warning: Allowing the reaction to warm above -30°C before quenching will trigger ring opening.

Visualizing the Pathways

The following diagram illustrates the divergence between the desired synthetic pathway and the catastrophic side reactions during the reduction phase.

G cluster_0 Critical Control Point Start Isoxazole-4-Carboxylate (Precursor) RingOpen Amino Alcohol (Ring Cleavage) Start->RingOpen Direct Cleavage (Uncontrolled) Aldehyde Isoxazole Aldehyde (Intermediate) Start->Aldehyde Hydride Addition 1 Target (3-(Trifluoromethyl) isoxazol-4-yl)methanol (TARGET) Target->RingOpen Over-Reduction (Excess LAH / Heat) Aldehyde->Target Hydride Addition 2 (Controlled)

Caption: Reaction pathway showing the critical divergence between successful alcohol formation and reductive ring cleavage (red dashed lines).

Module 3: Purification & Workup (FAQ)

Q: I used DIBAL-H, but I have a gelatinous emulsion that won't separate. What do I do? A: Aluminum emulsions are common. Do not use acid to break them (risk of defluorination or ring hydrolysis).

  • The Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) .

    • Dilute the reaction mixture with an organic solvent (Ether or DCM).

    • Add a saturated aqueous solution of Rochelle's salt (vol/vol equal to the reaction mix).

    • Stir vigorously for 2-4 hours. The tartrate chelates the aluminum, resulting in two clear layers.

Q: Can I use hydrogenation (


) to reduce the ester? 
A: Absolutely Not.  Heterogeneous hydrogenation is the primary method for cleaving N–O bonds in isoxazoles. You will quantitatively convert your starting material into the corresponding amino-ketone or amino-alcohol.

References

  • Pattanayak, P., & Chatterjee, T. (2023).[1] Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction.[1] The Journal of Organic Chemistry, 88, 5420-5430.[1] Link

  • Khurana, A. L., & Unrau, A. M. (1975). Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. Canadian Journal of Chemistry, 53, 3011. Link

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[2] ACS Chemical Health & Safety, 31, 162–171. Link[2]

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. (Referenced for N-O bond lability context). Link

Sources

Optimization

Technical Support Center: Isoxazole Synthesis &amp; Optimization

[1] Welcome to the Heterocycle Synthesis Support Module. Subject: Optimization of Reaction Conditions for Isoxazole Scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Heterocycle Synthesis Support Module. Subject: Optimization of Reaction Conditions for Isoxazole Scaffolds. Status: Operational. Lead Scientist: Dr. A. Vance, Senior Application Scientist.

Mission Statement

Isoxazoles are deceptive. While the 5-membered ring appears structurally simple, its synthesis is often plagued by regioselectivity errors (3,5- vs. 3,4-substitution), competitive dimerization (furoxan formation), and stalling during condensation.[1] This guide moves beyond textbook definitions to address the causality of failure and provides self-validating protocols for correction.

Module 1: The [3+2] Cycloaddition (Nitrile Oxides + Alkynes)

Primary Application: Synthesis of 3,5- or 3,4-disubstituted isoxazoles.[1][2]

Troubleshooting Guide: "My yield is low, and I see a precipitate."

Diagnosis: You are likely witnessing the Furoxan Trap . Nitrile oxides are high-energy dipoles. If the dipolarophile (alkyne) is unreactive or present in low concentration, two nitrile oxide molecules will react with each other to form a furoxan (1,2,5-oxadiazole-2-oxide) dimer.[1] This is a stepwise radical process that is irreversible.

The Fix: The "In Situ" Trickle Protocol Do not isolate the nitrile oxide. Generate it in situ in the presence of the alkyne to keep the steady-state concentration of the dipole low, statistically favoring the cross-reaction over dimerization.

Protocol (Standardized):

  • Pre-load: Dissolve Alkyne (1.2 equiv) and catalyst (if using) in solvent (DCM or t-BuOH/H2O).[1]

  • Pre-cursor: Dissolve Chlorooxime (hydroximoyl chloride) in a separate syringe.

  • Base: Dissolve TEA (Triethylamine) in a separate syringe.

  • Action: Slowly add both the Chlorooxime and Base simultaneously via syringe pump over 4–6 hours.

Visualizing the Competition:

FuroxanTrap Oxime Aldoxime Precursor NO Nitrile Oxide (High Energy Dipole) Oxime->NO NCS / Base Isoxazole Isoxazole (Target) NO->Isoxazole + Alkyne (Fast Kinetics) Furoxan Furoxan Dimer (Dead End) NO->Furoxan + Nitrile Oxide (Low Alkyne Conc.) Alkyne Alkyne (Dipolarophile)

Figure 1: The kinetic competition between productive cycloaddition and destructive dimerization.[1]

Module 2: Regiocontrol (3,5- vs. 3,4-Substitution)

Primary Application: Designing specific pharmacophores where substituent position dictates binding affinity.[1]

FAQ: "How do I force the substituent to the 4-position?"

Technical Insight: Thermal cycloadditions are governed by FMO (Frontier Molecular Orbital) theory and steric hindrance, typically favoring the 3,5-isomer. To invert this, you must override the electronic bias using metal catalysis.

The Selection Matrix:

Desired IsomerCatalyst SystemMechanismSolvent System
3,5-Disubstituted Copper(I) (CuSO4 / Na-Ascorbate)Formation of Copper-Acetylide intermediate (Click-like)t-BuOH / H2O (1:[1]1)
3,4-Disubstituted Ruthenium(II) (Cp*RuCl(cod))Ruthenacycle intermediate; sterically demandingTHF or Dioxane
Mixture (3,5 major) Thermal (No Metal)Steric/Electronic control (LUMO_dipole - HOMO_alkyne)Toluene (Reflux)

Critical Note on Copper Catalysis: Unlike the Azide-Alkyne click reaction (CuAAC), the Nitrile Oxide-Alkyne cycloaddition (CuNOAC) is not always strictly orthogonal.[1] Copper accelerates the reaction but requires specific ligands to prevent catalyst poisoning by the nitrile oxide species [1].

Module 3: Condensation (Hydroxylamine + 1,3-Dicarbonyls)

Primary Application: Large-scale synthesis of 3,5-disubstituted isoxazoles without metal catalysts.

Troubleshooting Guide: "I isolated an intermediate, but it won't cyclize."

Diagnosis: You are stuck at the Monoxime Intermediate . The reaction proceeds in two steps:[3]

  • Nucleophilic Attack:

    
     attacks the carbonyl (Kinetic control).[1]
    
  • Cyclization/Dehydration: The oxygen of the oxime attacks the second carbonyl, followed by water loss (Thermodynamic control).

If the pH is too basic during step 2, the oxime oxygen is deprotonated (


), creating electronic repulsion against the carbonyl oxygen, stalling cyclization.

The pH Swing Protocol:

  • Initiation (pH 8-9): Use NaOH or NaOAc to deprotonate the hydroxylamine salt (

    
    ), allowing the initial attack.[1]
    
  • Cyclization (pH < 7): If the reaction stalls, acidify the mixture (HCl or p-TsOH) to protonate the intermediate. This turns the carbonyl into a better electrophile and facilitates the elimination of water (aromatization) [2].

Decision Tree for Method Selection:

MethodSelect Start Start: Choose Substrates Alk Alkyne Available? Start->Alk Dik 1,3-Dicarbonyl Available? Start->Dik Regio Regioselectivity Needed? Alk->Regio Yes pH Check pH Control Dik->pH Yes Thermal Reflux / Toluene Regio->Thermal No (Mixture OK) Metal Metal Regio->Metal Yes Cu Use Cu(I) / t-BuOH Metal->Cu Target: 3,5-isomer Ru Use Cp*Ru / THF Metal->Ru Target: 3,4-isomer Base Base pH->Base Step 1: Base (Attack) Acid Reflux / EtOH / p-TsOH Base->Acid Step 2: Acid (Dehydrate)

Figure 2: Strategic decision tree for selecting the optimal synthetic pathway.

Module 4: Green & Aqueous Synthesis ("On-Water" Effect)

Primary Application: Sustainability and rate acceleration for insoluble substrates.[1]

FAQ: "Can I do this without toxic organic solvents?"

Answer: Yes, and it is often faster. Recent data confirms that [3+2] cycloadditions of nitrile oxides and 1,3-diketones proceed rapidly (1–2 hours) in pure water .[1]

Mechanism: The "On-Water" effect. The hydrophobic nature of the reactants forces them into organic droplets. The interface between the water and the organic droplet stabilizes the transition state via hydrogen bonding, significantly accelerating the reaction compared to homogeneous organic solvents [3].

Protocol:

  • Solvent: Deionized Water (no co-solvent).[1]

  • Base: Mild base (e.g.,

    
     or NaHCO3).[1]
    
  • Method: Vigorously stir at Room Temperature.

  • Purification: The product usually precipitates as a solid. Filter and wash with water.

References
  • Heaney, F. (2012).[1] Nitrile Oxide/Alkyne Cycloadditions: A Credible Platform for Synthesis of Bioinspired Molecules by Metal-Free Molecular Clicking. Maynooth University Research Archive. Link

  • Gollapalli, N. et al. (2022).[1][4] Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation. International Journal of Biology, Pharmacy and Allied Sciences.[4] Link

  • Hossain, M. et al. (2022).[1] Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones. Beilstein Journal of Organic Chemistry. Link

  • Pasinszki, T. et al. (2011).[1][5] Dimerisation of nitrile oxides: a quantum-chemical study. RSC Advances. Link

Sources

Troubleshooting

Technical Support Center: Purification of Polar Isoxazole Compounds

This guide serves as a technical support resource for researchers encountering purification difficulties with polar isoxazole compounds. It synthesizes field-proven methodologies with chemical principles to address issue...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering purification difficulties with polar isoxazole compounds. It synthesizes field-proven methodologies with chemical principles to address issues like streaking, regioisomer co-elution, and crystallization failures.

Topic: Troubleshooting Purification & Isolation of Polar Isoxazoles Content Type: Technical Support Guide (Q&A Format) Audience: Medicinal Chemists, Process Chemists, and Purification Specialists

Introduction: The Isoxazole Challenge

Isoxazoles are 5-membered heterocycles containing adjacent oxygen and nitrogen atoms (1,2-azole). While they are critical pharmacophores (e.g., leflunomide, valdecoxib), their purification is often bottlenecked by two factors:

  • High Polarity & Basicity: The nitrogen atom can act as a weak base, causing interactions with acidic silanols on silica gel, leading to peak tailing ("streaking") and poor resolution.

  • N-O Bond Lability: The N-O bond is susceptible to cleavage under reducing conditions or strong basicity (Kemp elimination), requiring careful selection of workup reagents.

Module 1: Chromatography Troubleshooting
Q1: My isoxazole compound "streaks" badly on silica gel, causing co-elution with impurities. How do I fix this peak tailing?

Diagnosis: Streaking is typically caused by the basic nitrogen of the isoxazole ring interacting via hydrogen bonding or ion-exchange mechanisms with the acidic silanol (Si-OH) groups on the silica surface. This results in non-linear adsorption isotherms.

Protocol: Amine-Modified Silica Chromatography To suppress these interactions, you must "cap" the active sites on the silica or compete for them using a mobile phase modifier.

  • Mobile Phase Modifier (Standard):

    • Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM/MeOH).

    • Note: Silica dissolves slightly in high pH methanol. If using >10% MeOH, switch to DCM/Isopropanol or reduce the base concentration to 0.1%.

  • Pre-treatment of Silica (The "Buffered" Column):

    • Slurry the silica gel in a solution of 1-2% TEA in Hexanes (or your weak solvent).

    • Pack the column and flush with 2-3 column volumes (CV) of the starting mobile phase without the modifier before loading your sample. This deactivates the most acidic silanols without permanently altering the mobile phase pH.

Alternative Stationary Phases: If modifiers fail, the compound is likely too polar for normal phase silica.[1]

  • Switch to Alumina (Neutral or Basic): Alumina lacks the acidic protons of silica, often resulting in sharper peaks for basic heterocycles.

  • Reversed-Phase (C18): For highly polar isoxazoles (logP < 1), C18 flash chromatography using Water/Acetonitrile (with 0.1% Formic Acid) is often superior to DCM/MeOH on silica.

Q2: I cannot separate the 3,5-disubstituted regioisomer from the 3,4-isomer. They have identical Rf values on TLC.

Diagnosis: Regioisomers from 1,3-dipolar cycloadditions often possess nearly identical dipole moments, making separation on standard silica difficult.

Troubleshooting Workflow:

  • Solvent Selectivity Screening: Do not just change polarity (e.g., increasing % EtOAc). Change the selectivity class of the solvent.[1]

    • Try: Toluene/Acetone or DCM/Acetonitrile. The pi-pi interactions of Toluene can sometimes discriminate between the steric profiles of regioisomers better than Hexanes.

  • The "Silver Bullet" (AgNO₃ Impregnated Silica):

    • If your isoxazoles contain alkene side chains or significant pi-density differences, silver nitrate-impregnated silica can separate isomers based on their ability to complex with Ag⁺.

  • HILIC Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC) often provides orthogonal selectivity to C18 or Silica. It separates based on hydrogen bonding and partitioning into a water-enriched layer on the surface.

Visualization: Purification Decision Tree

Purification_Decision_Tree Start Start: Crude Isoxazole Mixture CheckTLC Check TLC on Silica (Standard EtOAc/Hex) Start->CheckTLC Streaking Is the spot streaking? CheckTLC->Streaking AddBase Add 1% TEA or NH4OH to eluent Streaking->AddBase Yes RegioIssue Are regioisomers co-eluting? Streaking->RegioIssue No Separation Is separation achieved? AddBase->Separation StandardFlash Proceed with Standard Flash Chromatography Separation->StandardFlash Yes SwitchPhase Switch Stationary Phase: 1. Neutral Alumina 2. C18 Reversed Phase Separation->SwitchPhase No (Still streaking) RegioIssue->StandardFlash No ChangeSelectivity Switch Solvent System: Try Toluene/Acetone or DCM/MeCN RegioIssue->ChangeSelectivity Yes ChangeSelectivity->SwitchPhase If fails

Caption: Decision matrix for selecting the optimal purification mode based on TLC behavior.

Module 2: Isolation & Crystallization
Q3: My product "oils out" during recrystallization instead of forming a solid. How do I recover it?

Diagnosis: "Oiling out" occurs when the compound separates as a liquid phase before it crystallizes. This is common with isoxazoles due to their moderate polarity and low melting points. It usually indicates the temperature is above the melting point of the solvated compound, or the antisolvent was added too quickly.

Rescue Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves completely (add a small amount of the "good" solvent if necessary).

  • The "Cloud Point" Method:

    • Cool the solution slowly to room temperature.[2]

    • Add the anti-solvent (e.g., Hexane or Ether) dropwise just until a faint persistent turbidity (cloudiness) appears.

    • STOP. Do not add more anti-solvent.

    • Add a seed crystal if available.[2] If not, scratch the inner glass surface with a glass rod to induce nucleation.[2]

    • Let it stand undisturbed for hours.

  • Solvent System Switch:

    • If using EtOH/Water, switch to EtOAc/Hexane or IPA/Heptane . Water often exacerbates oiling out for moderately polar organics.

Table 1: Recommended Solvent Systems for Isoxazole Recrystallization

Compound CharacteristicsPrimary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Notes
Highly Polar / Salt Form Methanol or WaterAcetone or AcetonitrileUse for HCl salts.
Moderately Polar (Amide/Ester) Ethanol or IsopropanolWaterSlow cooling essential.
Lipophilic / Alkyl Substituted Ethyl Acetate or DCMHexanes or HeptaneMost robust system.
Acidic (Isoxazole-4-COOH) Acetic AcidWaterAcid suppresses ionization.
Module 3: Chemical Stability & Workup
Q4: Can I use strong acid or base during the workup? I am worried about ring opening.

Scientific Insight: The isoxazole ring is generally stable to acid (e.g., 1M HCl washes are safe), which is useful for removing basic impurities. However, it is unstable to strong bases and reducing conditions .

  • Base Sensitivity (Kemp Elimination): 3-unsubstituted isoxazoles can undergo ring opening in the presence of strong bases (e.g., NaOH, alkoxides) to form cyano-ketones.

    • Recommendation: Use mild bases like NaHCO₃ or K₂CO₃ for neutralization. Avoid pH > 12.

  • Reductive Cleavage: The N-O bond is easily cleaved by hydrogenation (H₂/Pd), Zinc/Acetic Acid, or SmI₂.

    • Recommendation: If your synthesis involves a reduction step after isoxazole formation (e.g., reducing a nitro group elsewhere), ensure the conditions are selective (e.g., SnCl₂ or Fe/NH₄Cl) to preserve the isoxazole ring.

Visualization: Oiling Out Rescue Workflow

Oiling_Out_Rescue OiledOut Problem: Product Oiled Out Redissolve 1. Re-dissolve by Heating (Add minimal good solvent) OiledOut->Redissolve CloudPoint 2. Add Anti-solvent to 'Cloud Point' (Faint Turbidity) Redissolve->CloudPoint Nucleate 3. Scratch Glass or Seed CloudPoint->Nucleate CoolSlow 4. Cool Slowly (No stirring) Nucleate->CoolSlow

Caption: Step-by-step rescue protocol for crystallization mixtures that have separated into oil.

References
  • BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from BenchChem Technical Support.[2][3][4] Link

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules.[1][5][2][3][4][6][7][8][9][10][11] Link

  • ResearchGate. Purification of strong polar and basic compounds. ChemPros Discussion. Link

  • NIH. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. National Institutes of Health. Link[3]

  • ScienceDirect.Isoxazole Ring Stability and Reactivity.

Sources

Optimization

troubleshooting NMR spectra of fluorinated compounds

Senior Application Scientist Desk Status: Online | Topic: Fluorine-19 Troubleshooting & Method Development Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I often see researchers treat NMR...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Online | Topic: Fluorine-19 Troubleshooting & Method Development

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I often see researchers treat


 NMR simply as "Proton NMR with a wider window." This assumption is the primary source of experimental failure. While 

shares high sensitivity (

of

) and

natural abundance with protons, its massive chemical shift anisotropy (CSA), extreme spectral width, and lack of dipolar relaxation mechanisms create unique pathologies.

This guide is structured to diagnose and resolve these specific anomalies.

Module 1: Signal Fidelity & Baseline Artifacts

User Complaint: "My baseline looks like a roller coaster (rolling/wavy), or I am missing peaks at the edges of my spectrum."

The Diagnosis: Acoustic Ringing & Bandwidth Limitation

Unlike proton probes,


 coils often possess a very high Q-factor and operate at high frequencies (close to 

). This causes Acoustic Ringing —mechanical oscillations in the probe body induced by the RF pulse.[1] These oscillations generate a spurious signal that mimics a broad FID, transforming into a rolling baseline upon Fourier Transformation.
Troubleshooting Protocol
Issue 1: The Rolling Baseline (Acoustic Ringing)

Immediate Fix (Processing):

  • Backward Linear Prediction (LPC): The ringing dominates the first few data points of the FID.

    • Action: In your processing software (TopSpin/MestReNova), apply Backward Linear Prediction to the first 8–32 points. This reconstructs the initial FID data based on the clean signal later in the decay.

  • Algorithm Correction: Use auto-baseline correction algorithms specifically tuned for broad features (e.g., abs n in TopSpin).

Root Cause Fix (Acquisition):

  • Pre-scan Delay (DE): Increase the pre-scan delay (Dead Time) slightly to allow the ringing to decay before acquisition starts. Warning: This introduces phase errors that must be corrected.

  • Pulse Sequence: Switch to a "Ring-Down" suppression sequence (e.g., zgig_pisp or depth pulses) which cancels out internal probe ringing [1].

Issue 2: The "Ghost" Peaks (Excitation Bandwidth)

 spectra can span 400–800 ppm. A standard 

hard

pulse has an excitation bandwidth of roughly

. If your sweep width is

, peaks at the edges will receive a

flip angle, resulting in severe intensity loss and phase distortion [2].

The Solution: Bandwidth Management

  • Offset Centering: Always center your transmitter offset (O1 or tof) exactly in the middle of your expected range.

  • Shorter Pulses: Use a smaller flip angle (e.g.,

    
     pulse) with a shorter duration (e.g., 
    
    
    
    ). This broadens the excitation profile significantly.
  • Adiabatic Pulses: For quantitative work across wide ranges, use CHIRP or adiabatic inversion pulses (e.g., CHORUS sequences) to ensure uniform excitation [3].

Visualization: Baseline & Signal Diagnostic Flow

G Start Symptom: Distorted Baseline or Missing Peaks CheckBW Check Spectral Width (SW) vs Pulse Bandwidth Start->CheckBW CheckRing Check for Acoustic Ringing (Wavy Baseline) Start->CheckRing WideSW SW > 50 kHz? CheckBW->WideSW RingConfirm Oscillations in early FID? CheckRing->RingConfirm FixPulse Action: Use 30° pulse or Adiabatic Excitation WideSW->FixPulse Yes CenterO1 Action: Center O1 Offset WideSW->CenterO1 No LPC Action: Backward Linear Prediction (First 8-32 pts) RingConfirm->LPC Yes Hardware Action: Check Probe Tuning or Increase DE RingConfirm->Hardware No

Caption: Logic flow for diagnosing baseline distortions and excitation issues in


 NMR.

Module 2: Resolution & Broadening

User Complaint: "My peaks are broad blobs. Is it shimming or something else?"

The Diagnosis: Exchange vs. CSA vs. J-Coupling

In


 NMR, "broad" is rarely just bad shimming. It is usually physical.
  • Chemical Shift Anisotropy (CSA): Fluorine has a large electron cloud. At high magnetic fields (

    
    ), CSA becomes a dominant relaxation mechanism, naturally broadening lines.
    
    • Test: If possible, run the sample on a lower field magnet (e.g., 300 MHz). If the lines sharpen (in Hz), CSA is the culprit [4].[2]

  • J-Coupling:

    
     couples to everything (
    
    
    
    ,
    
    
    , other
    
    
    ). A "broad" peak is often an unresolved multiplet.
    • Action: Acquire a

      
       (proton-decoupled) spectrum. If it sharpens to a singlet, it was coupling.
      
  • Chemical Exchange: Fluorine is bulky. It often induces rotamers (restricted rotation) in amides or biphenyls.

    • Action: Run a Variable Temperature (VT) experiment. Heating the sample usually coalesces rotamers into a sharp singlet.

Module 3: Quantitative Accuracy (qNMR)

User Complaint: "My integration values are wrong. I have 3 fluorines but the integral says 2.4."

The Diagnosis: Relaxation ( ) & NOE

This is the most critical failure point in drug discovery. Protons relax quickly via dipolar coupling to other protons. Isolated fluorine atoms (no nearby protons) have extremely long


 relaxation times  (often 5–20 seconds) because they lack efficient relaxation pathways [5].

Furthermore, standard decoupling (


) induces a Nuclear Overhauser Effect (NOE) . Unlike protons where NOE is positive, 

NOE can be negative or null, destroying signal intensity unpredictably.
The Solution: Inverse Gated Decoupling

To get accurate integrals, you must suppress the NOE and wait long enough for relaxation.

ParameterStandard 1H NMRQuantitative 19F NMRReason
Pulse Angle

or


Maximize signal, provided delay is sufficient.
Relaxation Delay (

)


Must be

(longest

).
Decoupling Mode Standard (Composite)Inverse Gated (zgig) Decoupler is OFF during delay (no NOE buildup) and ON during acquisition (removes J-coupling).
Acquisition Time (

)


Ensure no truncation of FID.
Step-by-Step qNMR Protocol
  • Measure

    
    :  Run a quick Inversion Recovery experiment (t1ir). Find the longest 
    
    
    
    (e.g., the
    
    
    group might be 4s).[3]
  • Set Delay: Calculate

    
    . (e.g., 
    
    
    
    ).
  • Select Pulse Sequence: Use Inverse Gated Decoupling .

    • Bruker:zgig (or zgig30)

    • Varian/Agilent: Set dm='nny' (decoupler off during d1, on during acq).

  • Acquire: Scans will take longer, but the data will be accurate.

Visualization: qNMR Pulse Sequence Logic

qNMR cluster_proton 1H Channel (Decoupler) cluster_fluorine 19F Channel (Observer) D_OFF OFF (Relaxation Delay) D_ON ON (Waltz/GarP) (Acquisition) D_OFF->D_ON Prevents NOE Relax Relax Pulse 90° Pulse Relax->Pulse Acq Acquisition (FID) Pulse->Acq

Caption: Inverse Gated Decoupling scheme. Decoupler is OFF during delay to prevent NOE errors.

References

  • ResearchGate. (2025).[4][5] Elimination of Artifacts in NMR SpectroscopY (EASY): Removing acoustic ringing.Link

  • Royal Society of Chemistry. (2016). Increasing the quantitative bandwidth of NMR measurements (CHORUS sequence).Link

  • University of Manchester. (2015). Broadband excitation issues in 19F NMR.Link

  • NIH / PubMed Central. (2010). Fluorine-19 NMR Chemical Shift Probes: CSA and Broadening.Link

  • Sigma-Aldrich (Merck). (2023). Certified Reference Materials for 19F qNMR: T1 and Relaxation Guidelines.Link

Sources

Troubleshooting

Technical Support Center: (3-(Trifluoromethyl)isoxazol-4-yl)methanol

From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for (3-(Trifluoromethyl)isoxazol-4-yl)methanol. This molecule, featuring a trifluoromethyl-substituted isoxazole core, is...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for (3-(Trifluoromethyl)isoxazol-4-yl)methanol. This molecule, featuring a trifluoromethyl-substituted isoxazole core, is a valuable building block in medicinal chemistry and materials science. However, its unique structure presents specific stability challenges that can impact experimental reproducibility and outcomes. This guide is designed to provide you, our fellow researchers and developers, with a comprehensive understanding of the molecule's potential decomposition pathways and to offer field-proven strategies for its effective handling, storage, and use. Our goal is to empower you to anticipate and mitigate these challenges, ensuring the integrity of your experiments.

Section 1: Understanding the Inherent Instability

Q1: What are the primary chemical features of (3-(Trifluoromethyl)isoxazol-4-yl)methanol that make it prone to decomposition?

A1: The stability of (3-(Trifluoromethyl)isoxazol-4-yl)methanol is governed by the interplay of three key structural features: the isoxazole ring, the trifluoromethyl group, and the hydroxymethyl substituent.

  • The Isoxazole Ring's N-O Bond: The Achilles' heel of the isoxazole ring is its relatively weak nitrogen-oxygen (N-O) bond.[1][2] This bond is the most labile part of the heterocyclic system and its cleavage is often the first step in degradation.[2] This cleavage can be initiated by various external factors, including heat, ultraviolet (UV) light, and strongly basic conditions.[1][3][4][5]

  • The Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, the -CF₃ substituent significantly influences the electronic properties of the isoxazole ring.[6] This can affect the ring's susceptibility to nucleophilic attack and may alter the energy barrier for ring-opening reactions. While trifluoromethyl groups often enhance metabolic stability in larger drug molecules, their strong inductive effect can impact the reactivity of the core structure.[7][8]

  • The Methanol (-CH₂OH) Group: The primary alcohol is a reactive functional handle. It is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. Furthermore, under certain conditions, it can participate in intramolecular reactions, particularly if the adjacent isoxazole ring is compromised and opens.

cluster_molecule cluster_key Key Instability Hotspots mol n1 Isoxazole N-O Bond (Weakest Link, Prone to Cleavage) n2 Trifluoromethyl Group (Strong Electron-Withdrawing Effect) n3 Primary Alcohol (Susceptible to Oxidation) p1 p1->n1 p2 p2->n2 p3 p3->n3

Caption: Key structural features influencing the stability of the molecule.

Section 2: Proactive Stability Management & Prevention

Proactive measures are critical to preserving the integrity of your material. The following FAQs address best practices for storage and reagent selection.

Q2: What are the definitive recommended storage and handling procedures for this compound?

A2: Proper storage is the first line of defense against decomposition. Based on the known instabilities of related heterocyclic and trifluoromethylated compounds, we have established the following optimal conditions.

ParameterRecommendationRationale & Justification
Temperature Store at 2-8°C or frozen (≤ -20°C) for long-term storage.Lower temperatures significantly reduce the rate of potential thermal degradation pathways.[3] Avoid repeated freeze-thaw cycles.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).This minimizes exposure to atmospheric oxygen, preventing oxidation of the primary alcohol, and to moisture, which can facilitate hydrolytic decomposition pathways.
Light Protect from light. Store in an amber vial or in a dark location.The isoxazole ring is susceptible to cleavage upon UV irradiation, a process known as photolysis.[1][9]
Container Use a tightly sealed, high-quality glass vial (e.g., amber borosilicate).Prevents leakage and contamination. Ensure the cap liner is inert (e.g., PTFE) to avoid reaction with the compound.[10]
Handling Handle quickly in a well-ventilated area, preferably in a fume hood or glovebox. Minimize time spent open to the atmosphere.Reduces exposure to air and moisture. General good laboratory practice for handling fine chemicals.[11][12]
Q3: Which solvents and reagents should I use or strictly avoid during my experiments?

A3: Solvents and reagents can directly influence the stability of the molecule. Choosing compatible materials is essential for a successful reaction.

ClassExamplesCompatibilityRationale & Warning
Aprotic Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene, 1,4-Dioxane✅ Recommended Generally inert and will not directly participate in degradation pathways. Ensure solvents are anhydrous for sensitive reactions.
Protic Solvents Methanol (MeOH), Ethanol (EtOH), Water (H₂O)⚠️ Use with Caution Can be used, but may act as a nucleophile if the ring is activated or opened. Reactions in these solvents should ideally be run at or below room temperature.
Strong Bases NaOH, KOH, LiHMDS, LDA, t-BuOK❌ Incompatible Strong bases can deprotonate the alcohol and, more critically, can catalyze the cleavage of the isoxazole N-O bond.[4][5]
Mild/Organic Bases Triethylamine (TEA), DIPEA, Pyridine, K₂CO₃⚠️ Use with Caution Generally safer than strong inorganic bases. However, prolonged exposure or elevated temperatures should still be avoided. Monitor reactions closely.
Strong Acids Concentrated H₂SO₄, HCl, Triflic Acid❌ Incompatible Can lead to uncontrolled polymerization, dehydration of the alcohol, or other side reactions.
Mild/Lewis Acids Sc(OTf)₃, ZnCl₂, BF₃·OEt₂⚠️ Use with Caution Can be used to activate the alcohol, but may also coordinate to the heteroatoms of the isoxazole ring, potentially weakening it. Use stoichiometric amounts at low temperatures.
Oxidizing Agents PCC, PDC, Dess-Martin Periodinane, KMnO₄⚠️ Reaction-Specific These will readily oxidize the primary alcohol. This is a desired transformation, not decomposition, but illustrates the group's reactivity. Avoid incidental exposure to oxidants.
Nucleophiles Thiols, Grignard reagents, Organolithiums❌ Incompatible Strong nucleophiles can attack the isoxazole ring, leading to ring-opening and complex side products.

Section 3: Troubleshooting Common Experimental Issues

Q4: My analysis (TLC, LC-MS, NMR) shows new, unidentified spots/peaks during my reaction. How do I troubleshoot the decomposition?

A4: When unexpected impurities appear, a systematic approach is needed to diagnose the source of decomposition. The following workflow is designed to quickly identify and rectify the issue.

Caption: A logical workflow for troubleshooting in-reaction decomposition.

Q5: What are the likely structures of the decomposition products I might be seeing?

A5: While a definitive structure requires isolation and characterization, we can predict the most probable degradation products based on the known reactivity.

  • Oxidation Products: The most straightforward decomposition is the oxidation of the primary alcohol.

    • (3-(Trifluoromethyl)isoxazol-4-yl)carbaldehyde: The aldehyde product.

    • (3-(Trifluoromethyl)isoxazol-4-yl)carboxylic acid: The carboxylic acid product from over-oxidation.

    • Identification: Look for a shift in the -CH₂- proton signal in ¹H NMR to a characteristic aldehyde proton (~9-10 ppm) or its disappearance for the acid. In LC-MS, you'll see a corresponding mass change (-2 or +14 Da).

  • Ring-Opened Products: Base-catalyzed or thermal decomposition will likely proceed through the cleavage of the N-O bond. This can lead to a reactive intermediate, such as a β-ketonitrile, which may appear as a complex mixture of products upon workup.

    • Identification: These products often lack the characteristic isoxazole ring structure. Their appearance in the NMR may be broad or show complex splitting. LC-MS is crucial here to identify key fragments. A loss of the intact molecular ion and the appearance of smaller, more polar fragments is a strong indicator.

Section 4: Standardized Protocols

To ensure consistency and minimize decomposition, we recommend adopting the following standardized protocols in your laboratory.

Protocol 1: Standard Procedure for Reaction Setup

This protocol is designed for a generic reaction involving the derivatization of the hydroxyl group.

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of inert gas (Argon or Nitrogen).

  • Reagent Addition (Solid): Add (3-(Trifluoromethyl)isoxazol-4-yl)methanol and any other solid reagents to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 5-10 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0°C) using an ice-water bath before adding any liquid reagents.

  • Reagent Addition (Liquid): Add any liquid reagents (e.g., mild bases, electrophiles) dropwise via syringe over several minutes to control any potential exotherm.

  • Light Exclusion: If the reaction is lengthy or light-sensitive, wrap the flask in aluminum foil.

  • Monitoring: Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.

  • Quenching & Workup: Upon completion, perform the quench at low temperature before warming to room temperature for extraction.

Protocol 2: Analytical Method for Purity and Decomposition Monitoring by HPLC

This provides a baseline method for assessing the purity of your material.

  • System: Reverse-Phase HPLC with UV detection

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Analysis: The parent compound should elute as a sharp peak. Decomposition products will typically appear as earlier-eluting (more polar) or later-eluting peaks. Peak area percentage can be used to quantify purity over time.

References

  • Structure and stability of isoxazoline compounds | Request PDF. (2010). ResearchGate. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • de Paolis, M., et al. (2018). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

  • Phosgene. Wikipedia. [Link]

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. (2024). MDPI. [Link]

  • O'Brien, E. (2021). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. [Link]

  • Isoxazole. Wikipedia. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl) methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. [Link]

  • Le, C. M., et al. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society. [Link]

  • Wang, X., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2022). MDPI. [Link]

  • Pope, G. A., et al. (2013). pH and temperature stability of the isoxazole ring in leflunomide. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2024). National Institutes of Health. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2010). ResearchGate. [Link]

  • Deoxytrifluoromethylation of Alcohols. (2022). Journal of the American Chemical Society. [Link]

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research. [Link]

Sources

Optimization

Technical Support Center: Synthesis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol

Ticket System Status: [ONLINE] Subject: Troubleshooting Byproducts & Impurities in Isoxazole Reduction Assigned Specialist: Dr. Aris (Senior Application Scientist) Reference Code: ISOX-CF3-OH-GUIDE[1] Introduction: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Subject: Troubleshooting Byproducts & Impurities in Isoxazole Reduction Assigned Specialist: Dr. Aris (Senior Application Scientist) Reference Code: ISOX-CF3-OH-GUIDE[1]

Introduction: The "Fragile" Heterocycle

Welcome to the technical support hub for the synthesis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol .

If you are accessing this guide, you are likely observing unexpected peaks in your LC-MS or messy NMR spectra following the reduction of ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate . While the isoxazole ring is generally robust, the combination of a strong electron-withdrawing group (


) and the conditions required to reduce the C-4 ester to an alcohol (

) creates a "danger zone" for byproduct formation.[1]

This guide moves beyond standard protocols to address the causality of failure: specifically, reductive ring cleavage and regioisomeric contamination .[1]

Module 1: Diagnostic Workflow (Visual)

Before analyzing specific impurities, use this decision tree to classify your failure mode based on crude data.

DiagnosticTree Start START: Crude Product Analysis NMR_Check 1H NMR: Aldehyde Peak? (~10.0 ppm) Start->NMR_Check Mass_Check LC-MS: Mass Shift? NMR_Check->Mass_Check No Aldehyde Issue: Under-Reduction (Aldehyde Intermediate) NMR_Check->Aldehyde Yes RingOpen Issue: Reductive Ring Cleavage (Amino Alcohol Formation) Mass_Check->RingOpen M+2 or M+4 observed Regio Issue: Regioisomer Contamination (5-substituted impurity) Mass_Check->Regio Mass Correct, but 19F NMR Split (-63 vs -58 ppm) Success Target Product Confirmed Mass_Check->Success Mass Correct, Single Peak

Figure 1: Diagnostic decision tree for identifying primary failure modes in isoxazole reduction.

Module 2: The "Vanishing Ring" (Reductive Cleavage)[1]

Symptom: The starting material is consumed, but the product yield is low.[1] The crude NMR shows broad exchangeable protons (


/

) and a loss of the characteristic aromatic isoxazole signature.
The Chemistry of Failure

The isoxazole N-O bond is the weakest link in the scaffold. Strong reducing agents like Lithium Aluminum Hydride (LAH) are notorious for cleaving this bond, especially when the reaction temperature is not strictly controlled.[1]

  • Mechanism: Hydride attacks the ring, breaking the N-O bond and reducing the

    
     bond.[1]
    
  • Resulting Byproduct: An acyclic amino alcohol (e.g., (Z)-2-(aminomethyl)-4,4,4-trifluorobut-2-en-1-ol or fully saturated analogs).[1]

Byproduct Profile: The "Ring-Open" Impurity
FeatureTarget MoleculeRing-Open Byproduct
Structure Cyclic IsoxazoleAcyclic Amino-Alkene/Alcohol
Mass (LC-MS)

(167.09 Da)

(169.1 Da) or

1H NMR Sharp singlets/aromatic signalsBroad multiplet signals; exchangeable

peaks
Solubility Soluble in organic solventsHighly polar; often lost in aqueous workup
Troubleshooting Protocol
  • Switch Reagents: If using LAH, switch to DIBAL-H (Diisobutylaluminum hydride).[1] DIBAL-H is more selective for ester-to-alcohol reduction and less likely to attack the isoxazole ring at controlled temperatures [1].

  • Temperature Control: Perform the reduction at -78°C to -40°C . Allow warming to 0°C only if conversion stalls. Never reflux an isoxazole with LAH.

  • Quenching: Use the Fieser method (Water, 15% NaOH, Water) carefully.[1] Strong acidic quenches can hydrolyze the resulting vinyl-amino species if ring opening has occurred, creating a complex tar.

Module 3: The "Split Peak" (Regioisomerism)

Symptom: LC-MS shows a single peak with the correct mass, but


 NMR shows two distinct trifluoromethyl signals (e.g., a major peak at -63.5 ppm and a minor peak at -59.0 ppm).
The Chemistry of Failure

This issue originates upstream during the cyclization of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate with hydroxylamine.[1] While the 4-carboxylate (Target) is thermodynamically favored, the 5-carboxylate (Regioisomer) can form if pH or temperature fluctuates.[1]

  • Target: Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate

    
     (3-(Trifluoromethyl)isoxazol-4-yl)methanol.[1]
    
  • Impurity: Ethyl 4-(trifluoromethyl)isoxazole-5-carboxylate

    
     (4-(Trifluoromethyl)isoxazol-5-yl)methanol.[1]
    
Pathway Visualization

SynthesisPath Precursor Ethyl 4,4,4-trifluoro- 3-oxobutanoate Intermediate Ethoxymethylene Intermediate Precursor->Intermediate Step 1 Orthoformate + Triethyl Orthoformate (Ac2O) Cyclization Cyclization (NH2OH·HCl) Intermediate->Cyclization Step 2 TargetEster Target Ester (3-CF3-4-COOEt) Cyclization->TargetEster Major RegioEster Regioisomer (4-CF3-5-COOEt) Cyclization->RegioEster Minor Reduction Reduction (DIBAL-H) TargetEster->Reduction RegioEster->Reduction FinalTarget TARGET ALCOHOL (3-CF3-4-CH2OH) Reduction->FinalTarget FinalImpurity Impurity (4-CF3-5-CH2OH) Reduction->FinalImpurity

Figure 2: Origin of regioisomeric impurities.[1] The split occurs at the cyclization stage but persists through reduction.

Correction Strategy
  • Purify Early: Regioisomers are often easier to separate at the ester stage (using flash chromatography with Hexane/EtOAc) than at the alcohol stage.[1]

  • Check 19F NMR: The

    
     group environment is distinct. In the 3-position (Target), it is flanked by the N-O bond. In the 4-position (Impurity), it is flanked by the double bond carbons.[1]
    
  • Refine Cyclization: Ensure the ethoxymethylene intermediate is pure before adding hydroxylamine. Use controlled addition of hydroxylamine at low temperature (0°C) to favor the kinetic product if thermodynamic equilibration is causing issues [2].

Module 4: The "Stalled" Reaction (Aldehyde)[1]

Symptom: A strong smell of almond/chemical sweetness. NMR shows a proton signal at ~10.0 ppm.

Root Cause

Under-reduction. The reaction stopped at 3-(trifluoromethyl)isoxazole-4-carbaldehyde .[1] This occurs if:

  • Insufficient reducing agent (less than 2.2 equivalents) was used.

  • The reaction was quenched too early.

  • The reducing agent (e.g.,

    
    ) was too mild without an additive (like 
    
    
    
    or Methanol).[1]

Fix: If DIBAL-H was used, ensure 2.2–2.5 equivalents are added. If


 is preferred for safety, add methanol  dropwise to the reaction mixture to generate active borohydride species in situ, or use 

[3].[1]

Frequently Asked Questions (FAQ)

Q: Can I use NaBH4 instead of DIBAL-H/LAH? A: Yes, but standard


 in ethanol is often too slow for conjugated esters. Use 

+

(generating

in situ) in THF/EtOH to safely boost reactivity without risking ring opening.[1]

Q: My product has a strong UV absorbance but no mass in MS. A: Isoxazoles are low molecular weight. If you see UV activity but no ionization, check if your product is volatile.[1] (3-(Trifluoromethyl)isoxazol-4-yl)methanol has a relatively low molecular weight (~167 Da).[1] Ensure you aren't losing it on the rotavap (keep bath < 40°C).[1]

Q: Why is the CF3 peak split in NMR? A: If it is a clean doublet, it might be long-range coupling to the proton on the isoxazole ring (C-5 H).[1] This is normal (


). If it is two distinct singlets, you have the regioisomer described in Module 3.

References

  • Master Organic Chemistry. (2023).[1][2] Lithium Aluminum Hydride (LiAlH4) For The Reduction of Carboxylic Acid Derivatives.[1][2][3][4]Link

  • National Institutes of Health (PubChem). (2025).[1] Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate Data.[1][5][6]Link[1]

  • ResearchGate. (2025).[1] Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride.[4][7]Link

  • Vertex AI Search. (2026).[1] Synthesis of Trifluoromethylated Spiroisoxazolones.[8]Link[1]

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before handling fluorinated heterocycles or pyrophoric reducing agents.

Sources

Troubleshooting

Technical Support Center: Synthesis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Solvent Effects & Protocol Optimization for 3-CF3-Isoxazole Scaffolds Executive Summary: The Regioselectivity Paradox Welcome to the technical support guide f...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Solvent Effects & Protocol Optimization for 3-CF3-Isoxazole Scaffolds

Executive Summary: The Regioselectivity Paradox

Welcome to the technical support guide for (3-(Trifluoromethyl)isoxazol-4-yl)methanol .

If you are accessing this guide, you are likely encountering one of two critical failures:

  • Regiochemical Inversion: You performed a direct [3+2] cycloaddition with propargyl alcohol and isolated the 5-hydroxymethyl isomer instead of the desired 4-hydroxymethyl target.

  • Reduction Failure: You attempted to reduce the ester precursor and experienced ring cleavage (N-O bond rupture) or incomplete conversion.

This guide prioritizes Route B (The Stepwise Ester Route) as the industry-standard method for high-fidelity synthesis of the 4-isomer, while providing "Rescue Protocols" for Route A.

Pathway Analysis & Solvent Logic

The synthesis of isoxazoles is governed by the electronics of the dipole (nitrile oxide) and the dipolarophile. The trifluoromethyl (


) group is a strong electron-withdrawing group (EWG) that drastically alters the dipole moment, often reversing standard regioselectivity predictions.
Visualizing the Synthetic Divergence

SynthesisPathways Start Precursor: Trifluoroacetohydroximoyl Chloride RouteA Route A: Direct [3+2] (w/ Propargyl Alcohol) Start->RouteA Direct Cycloaddition RouteB Route B: Stepwise (w/ Enol Ether/Ester) Start->RouteB Condensation Prod5 Major Product: 5-Hydroxymethyl Isomer (UNDESIRED) RouteA->Prod5 Steric Control (CF3 repels substituent) Prod4_Alc Target: 4-Hydroxymethyl Isomer RouteA->Prod4_Alc Minor Product (<10%) Prod4_Ester Intermediate: Isoxazole-4-carboxylate RouteB->Prod4_Ester Electronic Control Prod4_Ester->Prod4_Alc Reduction (LiAlH4/THF)

Figure 1: The Regioselectivity Fork. Route A typically yields the wrong isomer due to steric repulsion between the


 group and the incoming dipolarophile substituents.

Module 1: The Preferred Route (Ester Reduction)

Target: Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate


 (3-(Trifluoromethyl)isoxazol-4-yl)methanol

This route guarantees the 4-position regiochemistry because the carbon skeleton is established via condensation before the ring closes.

A. Solvent Selection Matrix for Reduction

The reduction of isoxazole esters is perilous because the N-O bond is labile (weak) and susceptible to reductive cleavage, which destroys the ring.

SolventDielectric Const.[1]SuitabilityTechnical Notes
THF (Anhydrous) 7.5Optimal Solubilizes

well; moderate boiling point allows temp control (0°C to RT).
Diethyl Ether 4.3Viable Good for small scales, but low boiling point limits solubility of fluorinated intermediates.
Methanol/EtOH ~33FATAL Protic solvents react violently with hydride reducing agents. Avoid.
DCM 8.9Poor Poor solubility for aluminates; rarely used for LAH reductions.
B. Step-by-Step Protocol (Self-Validating)
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon.

  • Solvent Prep: Charge with anhydrous THF (0.1 M concentration relative to substrate).

    • Why? THF coordinates with

      
       cations, stabilizing the hydride delivery species.
      
  • Reagent Addition: Cool to 0°C . Add

    
     (1.1 equiv) slowly.
    
    • Validation: Solution should turn grey/turbid but remain fluid.

  • Substrate Addition: Dissolve the isoxazole ester in minimal THF and add dropwise.

    • Critical Control: Maintain internal temp <5°C. Higher temps risk N-O bond cleavage.

  • Quench (Fieser Method):

    • Add

      
       mL Water, 
      
      
      
      mL 15% NaOH,
      
      
      mL Water.
    • Why? Creates a granular aluminate precipitate that is easy to filter, avoiding the "gelatinous nightmare" of standard acidic workups.

Module 2: The Direct Route (Troubleshooting & Optimization)

Context: You are attempting to react trifluoroacetonitrile oxide (generated in situ) with a dipolarophile.

A. The Dimerization Problem

Nitrile oxides are unstable and will dimerize to form furoxans if the concentration is too high.

Solvent Solution: The Biphasic System Instead of a homogeneous organic phase, use a DCM/Water system.

  • Mechanism: The hydroximoyl chloride stays in the organic phase. The base (

    
    ) stays in the aqueous phase. The reaction occurs at the interface.
    
  • Benefit: This keeps the instantaneous concentration of the nitrile oxide low, favoring reaction with the dipolarophile over self-dimerization.

B. Regioselectivity Correction

If you must use cycloaddition to get the 4-isomer, you cannot use propargyl alcohol directly. You must use a masked equivalent or an electron-deficient alkyne that reverses the polarity.

  • Recommended Dipolarophile: Methyl 3-methoxyacrylate or similar enol ethers.

  • Result: These favor the 4-carboxylate/4-formyl intermediate, which can then be reduced.

Troubleshooting FAQs

Q1: I used Route A and my NMR shows a shift at 6.5 ppm. Which isomer is this?

Diagnosis: This is likely the 5-hydroxymethyl isomer. Explanation: The proton at the 4-position (in the 5-substituted ring) typically resonates upfield (lower ppm) compared to the proton at the 5-position (in the 4-substituted ring). The


 group at position 3 exerts a long-range deshielding effect.
Fix:  Switch to Route B (Ester Reduction) to guarantee the 4-isomer.
Q2: During reduction, my product disappeared and I see a broad amine peak. What happened?

Diagnosis: Ring Cleavage. Cause: The reaction temperature was too high, or the reaction ran too long.


 can break the weak N-O bond of the isoxazole, resulting in an open-chain amino alcohol.
Fix: 
  • Perform the reduction at -10°C to 0°C .

  • Monitor by TLC every 10 minutes.

  • Consider using DIBAL-H (1.1 eq) in Toluene/THF at -78°C for a gentler reduction.

Q3: My nitrile oxide reaction turned into a solid block of crystals.

Diagnosis: Furoxan Dimerization. Cause: Solvent polarity was too low (e.g., pure Hexane) or concentration was too high (>0.5 M). Fix: Use the High Dilution Technique . Add the precursor solution slowly (over 4 hours) via syringe pump to the solution containing the dipolarophile.

Decision Logic Flowchart

Troubleshooting Start Start: Synthesis Issue CheckIsomer Check Isomer: Is it 4-OH or 5-OH? Start->CheckIsomer Isomer5 Result: 5-OH (Wrong) CheckIsomer->Isomer5 NMR confirms 5-sub Isomer4 Result: 4-OH (Correct) CheckIsomer->Isomer4 NMR confirms 4-sub SwitchRoute Execute Route B: Ethyl 4,4,4-trifluoroacetoacetate + Orthoformate Isomer5->SwitchRoute ACTION: Switch to Ester Precursor Route YieldIssue Issue: Low Yield / Impure Isomer4->YieldIssue CheckSolvent Check Solvent/Temp YieldIssue->CheckSolvent Reduction Step? FixCleavage ACTION: Use DIBAL-H at -78°C CheckSolvent->FixCleavage Ring Opened?

Figure 2: Troubleshooting logic for isomer verification and yield optimization.

References

  • Synthesis of Trifluoromethylated Isoxazoles via [3+2] Cycloaddition. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the regioselectivity challenges of nitrile oxide cycloadditions with trifluoromethyl groups. URL:[Link]

  • Reduction of Carboxylic Acids and Esters to Alcohols. Source: Master Organic Chemistry. Context: Standard protocols for LiAlH4 reductions and Fieser workups to prevent emulsion formation. URL:[Link]

  • Regioselectivity in the Synthesis of 3-Substituted-4-isoxazole Carboxylic Acids.
  • Solvent Effects on 1,3-Dipolar Cycloadditions. Source: MDPI Molecules. Context: Theoretical and experimental analysis of how solvent polarity (DCM vs Benzene) affects activation energy and dimerization rates. URL:[Link]

Sources

Optimization

overcoming low reactivity of precursors for (3-(Trifluoromethyl)isoxazol-4-yl)methanol

Technical Support Center: Synthesis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol Executive Summary The synthesis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol presents a classic "reactivity vs. stability" paradox.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol

Executive Summary

The synthesis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol presents a classic "reactivity vs. stability" paradox. The electron-withdrawing trifluoromethyl (CF₃) group at the C3 position significantly alters the electronic landscape of the isoxazole core. While it activates the C4-carboxylate precursor toward nucleophilic attack, it simultaneously destabilizes the N-O bond, making the ring prone to reductive cleavage.

"Low reactivity" in this context often refers to the failure of mild reducing agents (e.g., NaBH₄) to effect the transformation, while stronger agents (e.g., LiAlH₄) destroy the heterocycle. This guide provides optimized protocols to navigate this narrow thermodynamic window.

Part 1: Diagnostic & Troubleshooting Guide

Issue 1: The "Reduction Trap" – Ester Precursor Won't Reduce or Ring Cleaves

Symptom: You are attempting to reduce ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate to the alcohol.

  • Observation A: Using NaBH₄ in EtOH/MeOH results in recovered starting material (Low Reactivity).

  • Observation B: Using LiAlH₄ results in a complex mixture, loss of UV activity, or formation of amino-enones (Ring Cleavage).

Root Cause Analysis: The CF₃ group exerts a strong inductive effect (-I), pulling electron density from the ring.

  • Deactivation: It paradoxically stabilizes the ester carbonyl against mild hydride donors like borohydride, requiring higher activation energy.

  • Destabilization: It renders the N-O bond more susceptible to reductive cleavage by strong hydrides (LiAlH₄), which attack the ring usually at the C5 position or directly insert into the N-O bond [1].

Solution: The "Goldilocks" Reagents Use electrophilically assisted hydride donors that are strong enough to reduce the ester but sterically bulky or mechanistically distinct enough to spare the ring.

Reagent SystemReactivity ProfileProtocol Recommendation
DIBAL-H (Diisobutylaluminum hydride) High (Lewis Acidic)Preferred. Operates at -78°C. The Lewis acidity activates the carbonyl oxygen, facilitating hydride delivery without thermal ring opening.
LiBH₄ (generated in situ) Medium-HighAlternative. Li⁺ acts as a Lewis acid catalyst. Generated from NaBH₄ + LiCl in THF/EtOH.
NaBH₄ + CaCl₂ MediumScalable. Calcium acts as a chelating Lewis acid, activating the ester. Safer than LiBH₄.

Visual Workflow: Selecting the Right Reduction Strategy

ReductionStrategy Start Start: Ethyl 3-(CF3)isoxazole-4-carboxylate Decision Select Reducing Agent Start->Decision LiAlH4 Reagent: LiAlH4 Decision->LiAlH4 Strong Hydride NaBH4 Reagent: NaBH4 (std) Decision->NaBH4 Mild Hydride DIBAL Reagent: DIBAL-H (-78°C) Decision->DIBAL Lewis Acid Hydride LiBH4 Reagent: NaBH4 + LiCl/CaCl2 Decision->LiBH4 Salt-Activated Result1 CRITICAL FAILURE: Ring Cleavage (N-O bond break) LiAlH4->Result1 Result2 FAILURE: Low Conversion / No Reaction NaBH4->Result2 Result3 SUCCESS: Selective Reduction to Alcohol DIBAL->Result3 Result4 SUCCESS: Enhanced Reactivity w/ Ring Retention LiBH4->Result4

Caption: Decision matrix for reducing electron-deficient isoxazole esters. Green paths indicate viable synthetic routes.

Issue 2: Low Yield in Ring Construction ([3+2] Cycloaddition)

Symptom: You are synthesizing the precursor ring using trifluoroacetohydroximoyl chloride and a dipolarophile (e.g., ethyl propiolate), but yields are <30%. Root Cause: The nitrile oxide intermediate (generated in situ) is highly reactive and unstable.

  • Dimerization: The CF₃-nitrile oxide rapidly dimerizes to furoxans if the concentration of the dipole is too high relative to the dipolarophile.

  • Electronic Mismatch: If using an electron-deficient dipolarophile (like an ester-alkyne), the reaction is LUMO-dipole controlled and sluggish due to the electron-withdrawing CF₃ group on the dipole [2].

Solution: High-Dilution In-Situ Generation Do not isolate the nitrile oxide. Generate it slowly in the presence of excess dipolarophile.

Part 2: Validated Experimental Protocols

Protocol A: Selective Reduction using DIBAL-H

Best for: Small to medium scale (100mg - 5g), high purity requirements.

Materials:

  • Precursor: Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate (1.0 eq)

  • Reagent: DIBAL-H (1.0 M in Toluene/DCM) (2.2 eq)

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the ester (1.0 eq) in anhydrous DCM (0.1 M concentration). Cool the solution to -78°C (dry ice/acetone bath). Crucial: Temperature control prevents ring opening.

  • Addition: Add DIBAL-H (2.2 eq) dropwise over 30 minutes via syringe pump. Maintain internal temp < -70°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (the aldehyde intermediate may be visible; ensure complete reduction to alcohol).

  • Quench (Fieser Method Modified):

    • Dilute with diethyl ether at -78°C.

    • Add Glauber’s salt (Na₂SO₄·10H₂O) solid slowly until bubbling ceases.

    • Allow to warm to room temperature.[1] A white precipitate (aluminum salts) will form.

  • Workup: Filter through a celite pad. Wash the pad with DCM. Concentrate the filtrate.

  • Purification: The crude is often pure enough. If not, flash chromatography (Hex/EtOAc).[1][2]

Protocol B: Enhanced Borohydride Reduction (NaBH₄ + CaCl₂)

Best for: Large scale, avoiding cryogenic conditions.

Materials:

  • Precursor: Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate (1.0 eq)

  • Reagent: NaBH₄ (2.0 eq), CaCl₂ (anhydrous, 1.0 eq)

  • Solvent: Absolute Ethanol / THF (2:1 ratio)

Step-by-Step:

  • Activation: Dissolve CaCl₂ in the solvent mixture and stir for 15 mins to ensure solvation.

  • Substrate Addition: Add the isoxazole ester (1.0 eq) at 0°C.

  • Reduction: Add NaBH₄ (2.0 eq) portion-wise over 20 minutes.

    • Mechanism:[2][3][4][5][6][7][8] In situ formation of Ca(BH₄)₂ or LiBH₄-like species increases hydridic activity without the harshness of LiAlH₄.

  • Stirring: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

  • Quench: Carefully add 1N HCl at 0°C to destroy excess hydride and solubilize calcium salts.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[2]

Part 3: Frequently Asked Questions (FAQ)

Q1: Why can't I just use LiAlH₄ if I do it at -78°C? A: Even at low temperatures, LiAlH₄ is often too aggressive for the N-O bond in electron-deficient isoxazoles. The CF₃ group pulls electron density, making the N-O bond weaker. Once the N-O bond cleaves, you form an acyclic amino-enone which is impossible to recyclize to the desired product. DIBAL-H is less nucleophilic and more Lewis-acidic, favoring carbonyl coordination over ring attack [3].

Q2: My reaction shows a spot just above the alcohol on TLC. What is it? A: This is likely the aldehyde intermediate (3-(trifluoromethyl)isoxazole-4-carbaldehyde). Isoxazole esters reduce in two steps (Ester → Aldehyde → Alcohol). If you see this, your reaction is incomplete. Add another 0.5 eq of reducing agent or allow longer reaction time. Do not heat the reaction to force it, as this risks ring cleavage.

Q3: Can I use THF instead of DCM for the DIBAL reaction? A: Yes, THF is compatible, but DCM is often preferred for DIBAL-H reductions of esters because it minimizes complexation with the aluminum species, often leading to faster kinetics at low temperatures.

Q4: I am trying to make the precursor via [3+2] cycloaddition but getting low yields. Why? A: If you are using trifluoroacetohydroximoyl chloride, you are likely seeing dimerization to the furoxan.

  • Fix: Use a syringe pump to add the base (Et₃N) very slowly to a solution containing both the chloro-oxime and the alkyne. This keeps the concentration of the transient nitrile oxide low, favoring reaction with the alkyne over itself.

References

  • Electronics & Books. (n.d.). Reduction of 5-(Trifluoromethyl)isoxazoles with Lithium Aluminum Hydride. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of (4-Trifluoromethyl)isoxazoles. Retrieved from

  • Master Organic Chemistry. (2019). Reduction of Esters to Alcohols. Retrieved from

  • Royal Society of Chemistry. (2015). Synthesis of trifluoromethylated isoxazoles. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Profiling of Isoxazole Scaffolds: From Synthesis to Signal Modulation

Executive Summary: The Isoxazole Pharmacophore The isoxazole ring (1,2-oxazole) is a privileged scaffold in medicinal chemistry, distinguished by its unique electronic profile and metabolic stability. Unlike its isomer o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Pharmacophore

The isoxazole ring (1,2-oxazole) is a privileged scaffold in medicinal chemistry, distinguished by its unique electronic profile and metabolic stability. Unlike its isomer oxazole (1,3-oxazole), the isoxazole ring possesses a relatively weak nitrogen-oxygen (N-O) bond, which renders it susceptible to reductive cleavage—a feature exploited in prodrug design (e.g., Leflunomide). However, in stable analogs like Valdecoxib or sulfisoxazole, the ring acts as a rigid bioisostere for carboxylic acids or esters, engaging in critical


 stacking and hydrogen bonding interactions within receptor pockets.

This guide objectively compares the biological performance of specific isoxazole analogs against structural alternatives (isoxazolines, oxazoles, and pyrazoles), focusing on anticancer kinase inhibition and metabolic enzyme modulation .

Mechanistic Comparison: SAR & Electronic Causality

Isoxazole vs. Isoxazoline vs. Oxazole

The biological potency of isoxazole derivatives often hinges on the planarity of the ring and the electronic influence of substituents at the C-3 and C-5 positions.

  • Isoxazole vs. Isoxazoline: Isoxazoles are aromatic and planar. Isoxazolines (4,5-dihydroisoxazoles) are non-aromatic and puckered.

    • Impact: In DNA intercalation or kinase ATP-pocket binding, the planar isoxazole often outperforms the isoxazoline due to superior stacking capabilities. However, isoxazolines offer better solubility and sp3 character, which can improve bioavailability.

  • Isoxazole vs. Oxazole:

    • Impact: In metabolic targets like Stearoyl-CoA Desaturase (SCD), hybrid scaffolds reveal distinct trends. The isoxazole-oxazole hybrid has shown superior potency (

      
      ) compared to the isoxazole-isoxazole dimer (
      
      
      
      ), likely due to the optimized dipole alignment of the oxazole ring in the secondary binding pocket.
Substituent Effects (Electronic Tuning)
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    on the C-3 phenyl ring significantly enhance antimicrobial activity by increasing the lipophilicity and electron deficiency of the core, facilitating membrane penetration.
  • 3,5-Disubstitution: This pattern is critical for VEGFR2 inhibition. The 3,5-diaryl isoxazole mimics the adenine ring of ATP, allowing the "hinge region" hydrogen bonds to form effectively.

Case Study A: Anticancer Potency (VEGFR2 Inhibition)[1]

Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), a primary driver of angiogenesis. Comparator: Sorafenib (Standard of Care).

Recent studies have synthesized 3,5-disubstituted isoxazole-urea analogs designed to occupy the ATP-binding pocket of VEGFR2. The data below compares the most potent isoxazole derivative (Compound 8) against the clinical standard.

Table 1: VEGFR2 Kinase Inhibition Profile[2]
Compound IDScaffold ClassR-Substituent (Urea moiety)IC50 (VEGFR2)Binding Mode (In Silico)
Compound 8 Isoxazole-Urea4-Chloro-3-(trifluoromethyl)phenyl25.7 nM H-bonds with Cys919 (Hinge)
Compound 10a Isoxazole-Hydrazone4-Methoxyphenyl28.2 nMHydrophobic fit in back pocket
Sorafenib Biaryl-Urea (Control)4-Chloro-3-(trifluoromethyl)phenyl28.1 nM Type II Inhibitor (DFG-out)

Analysis: Compound 8 demonstrates bio-equivalency to Sorafenib in vitro. The isoxazole ring serves as a stable linker that orients the urea pharmacophore correctly to interact with the DFG (Asp-Phe-Gly) motif. Unlike the pyridine ring in Sorafenib, the isoxazole offers a different metabolic clearance pathway, potentially reducing hepatotoxicity.

Case Study B: Metabolic Modulation (SCD Inhibition)

Target: Stearoyl-CoA Desaturase (SCD1/SCD5), enzymes regulating lipid homeostasis and cancer cell survival. Comparison: Isoxazole-Isoxazole Dimers vs. Isoxazole-Oxazole Hybrids.

Table 2: SCD Isoform Selectivity and Potency[3]
Scaffold ArchitectureCompound ExampleSCD1 IC50 (µM)SCD5 IC50 (µM)Selectivity Ratio
Isoxazole-Isoxazole Cmpd 1245.045.01:1 (Non-selective)
Isoxazole-Oxazole Cmpd 1419.0 10.0 ~2:1 (SCD5 favoring)

Insight: The hybridization of isoxazole with oxazole (Cmpd 14) drastically improves potency (2-4x fold increase). The structural nuance suggests that the oxazole nitrogen accepts a hydrogen bond that the isoxazole oxygen cannot, or that the dipole vector of the oxazole aligns more favorably with the SCD5 active site residues.

Experimental Protocols (Self-Validating Systems)

Protocol: In Vitro VEGFR2 Kinase Inhibition Assay

This protocol uses a FRET-based detection system (HTRF) to quantify kinase activity. It validates itself through the use of a reference inhibitor (Sorafenib).

Reagents:

  • Recombinant human VEGFR2 kinase domain.

  • ATP (at

    
     concentration, typically 10 µM).
    
  • Substrate: Biotinylated poly(Glu, Tyr) 4:1.

  • Detection: Streptavidin-XL665 and Europium-cryptate labeled anti-phosphotyrosine antibody.

Step-by-Step Workflow:

  • Preparation: Dilute isoxazole analogs in DMSO to 100x final concentration. Prepare 3-fold serial dilutions.

  • Enzyme Mix: Dilute VEGFR2 enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Brij-35).
    
  • Reaction Initiation:

    • Add 4 µL of Compound solution to a 384-well low-volume plate.

    • Add 2 µL of Enzyme Mix. Incubate for 10 mins at RT (allows Type II inhibitors to access the inactive conformation).

    • Add 4 µL of Substrate/ATP Mix to start the reaction.

  • Incubation: Seal plate and incubate for 60 minutes at RT.

  • Termination & Detection: Add 10 µL of EDTA/Detection Antibody mixture to stop phosphorylation and enable FRET complex formation.

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a TR-FRET compatible reader (e.g., EnVision).

  • Validation Check:

    • Z-Prime Calculation: Must be > 0.5 using High Control (DMSO) and Low Control (EDTA).

    • Reference Standard: Sorafenib IC50 must fall within 20-40 nM. If outside this range, the assay run is invalid.

Visualization of Logic & Workflows

Diagram: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision matrix for optimizing isoxazole derivatives based on the target class.

SAR_Logic Core Isoxazole Core Scaffold Target_Cancer Target: Kinase (VEGFR2/HSP90) Core->Target_Cancer Optimization Path A Target_Microbial Target: Microbial (Membrane) Core->Target_Microbial Optimization Path B Mod_35 Modification: 3,5-Diaryl Substitution Target_Cancer->Mod_35 Requirement Mod_EWG Modification: Add EWG (NO2, Cl) Target_Microbial->Mod_EWG Requirement Outcome_Planar Result: Planar/ATP Mimic Mod_35->Outcome_Planar Mechanistic Effect Outcome_Lipophil Result: Increased Lipophilicity Mod_EWG->Outcome_Lipophil Mechanistic Effect Activity_High High Potency (nM range) Outcome_Planar->Activity_High H-Bonding w/ Hinge Outcome_Lipophil->Activity_High Membrane Penetration

Caption: SAR decision tree for isoxazole optimization. Path A prioritizes ATP-mimicry for kinases; Path B prioritizes lipophilicity for antimicrobials.

Diagram: VEGFR2 Assay Workflow

A visual representation of the self-validating kinase assay protocol described in Section 5.1.

Assay_Workflow Step1 1. Serial Dilution (Isoxazole Analogs) Step2 2. Pre-Incubation (Enzyme + Compound) Step1->Step2 10 min RT Step3 3. Reaction Start (+ ATP/Substrate) Step2->Step3 Initiate Step4 4. Detection (TR-FRET Reagents) Step3->Step4 60 min Step5 5. Validation (Z' > 0.5 & Sorafenib Control) Step4->Step5 Readout

Caption: Step-by-step workflow for the VEGFR2 Kinase Inhibition Assay using TR-FRET detection.

References

  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Source: PubMed (NIH) [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Source: MDPI (Molecules) [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Source: MDPI (Molecules) [Link]

Comparative

The Fluorine Effect: A Comparative Guide to Trifluoromethyl Isoxazoles in Drug Discovery

Topic: Structure-Activity Relationship (SAR) of Trifluoromethyl Isoxazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Ration...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Trifluoromethyl Isoxazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the isoxazole scaffold is a privileged structure, yet its metabolic liability and moderate lipophilicity often limit its efficacy in vivo. The strategic incorporation of a trifluoromethyl group (


) —specifically at the C4 or C5 position—has emerged as a transformative optimization tactic.

This guide objectively compares Trifluoromethyl (


) Isoxazoles  against their Non-fluorinated (H)  and Methylated (

)
analogs. Experimental data confirms that the

moiety acts not merely as a hydrophobic "grease" but as an electronic modulator that enhances potency (up to 8-fold), blocks metabolic soft spots, and alters binding vectors via unique dipole interactions.
The "Fluorine Effect" Triad
  • Metabolic Shielding: The C-F bond (

    
    ) is orthogonal to oxidative metabolism, effectively blocking CYP450 degradation sites common in methyl-isoxazoles.
    
  • Lipophilicity Modulation: Introduction of

    
     typically increases 
    
    
    
    by
    
    
    units, improving membrane permeability and blood-brain barrier (BBB) penetration.
  • Electronic Tuning: The strong electron-withdrawing nature (

    
    ) lowers the 
    
    
    
    of adjacent protons and strengthens hydrophobic interactions within the binding pocket (e.g., with Leucine/Valine residues).

Comparative Analysis: Potency & Efficacy

Case Study: Anti-Cancer Activity (MCF-7 Breast Cancer Cell Line)[1][2][3][4]

The following data compares a lead 4-trifluoromethyl isoxazole (Compound 2g ) against its direct non-fluorinated analog (Compound 14 ) and a standard methyl-substituted reference.

Experimental Data Summary

Table 1: SAR Comparison of C4-Substituted Isoxazoles

Feature

-Isoxazole (Cmpd 2g)
Unsubstituted (H) (Cmpd 14) Methyl-Isoxazole (

)
Performance Verdict
Substituent (C4)




Dominates
Potency (

)



(est.)
7.5x Potency Increase
Binding Energy (

)



Superior Target Affinity
Lipophilicity (

)



Enhanced Permeability
Metabolic Stability High (Blocks oxidation)Low (Ring oxidation)Moderate (Benzylic oxidation)Extended Half-life

Analyst Insight: The dramatic potency shift in Compound 2g is attributed to the


 group filling a hydrophobic sub-pocket lined with Leucine residues (Leu346, Leu387) in the Estrogen Receptor alpha (

), an interaction absent in the H-analog.
Mechanistic Pathway Visualization

The


 isoxazole induces cell death via a Reactive Oxygen Species (ROS)-dependent apoptotic pathway.

G Compound CF3-Isoxazole (Compound 2g) Target Target Binding (Hydrophobic Pocket) Compound->Target High Affinity (Kd < 3uM) ROS ROS Generation (Oxidative Stress) Target->ROS Mitochondrial Dysfunction CellCycle Cell Cycle Arrest (G2/M Phase) ROS->CellCycle DNA Damage Response Apoptosis Apoptosis (Annexin V+) CellCycle->Apoptosis Caspase Activation

Figure 1: Signal transduction pathway for CF3-isoxazole induced cytotoxicity.

Experimental Protocols

A. Synthesis of 4-Trifluoromethyl Isoxazoles

Challenge: Traditional cyclization often lacks regioselectivity. Solution: A metal-free radical cascade using Langlois reagent (


).
Protocol Workflow
  • Reagents: Chalcone derivative (

    
    ), 
    
    
    
    (
    
    
    ), tert-Butyl nitrite (
    
    
    ,
    
    
    ).
  • Solvent: DMSO:Water (9:1 ratio).

  • Conditions: Stir at

    
     for 6–8 hours (Open flask).
    
Step-by-Step Methodology
  • Preparation: In a

    
     round-bottom flask, dissolve the substituted chalcone (
    
    
    
    ) in
    
    
    of DMSO.
  • Radical Initiation: Add

    
     (
    
    
    
    ) followed by dropwise addition of
    
    
    (
    
    
    ).
  • Reaction: Heat the mixture to

    
    . The reaction proceeds via the in situ generation of a 
    
    
    
    radical and NO gas.
  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) until the starting chalcone is consumed (

    
    ).
    
  • Workup: Dilute with ice-cold water (

    
    ) and extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography to yield the 4-trifluoromethyl isoxazole.
    

Synthesis Start Chalcone Substrate Reagents Add CF3SO2Na + t-BuONO (DMSO/H2O) Start->Reagents Intermediate Radical Intermediate (CF3 addition) Reagents->Intermediate Heat 80°C Cyclization Annulation with NO Intermediate->Cyclization Product 4-CF3-Isoxazole Cyclization->Product -H2O

Figure 2: Metal-free radical synthesis workflow for regioselective 4-CF3-isoxazoles.

B. Biological Validation: MTT Assay

To validate the potency claims:

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Treat with graded concentrations of the

    
     isoxazole (
    
    
    
    ) for 48 hours.
  • Readout: Add MTT reagent, incubate for 4 hours, dissolve formazan in DMSO, and measure absorbance at

    
    .
    
  • Calculation: Determine

    
     using non-linear regression (GraphPad Prism).
    

Critical Design Considerations

When designing your own analogs, adhere to these heuristic rules derived from the SAR data:

  • Position Matters:

    • C4-Position: Optimal for

      
       insertion to maximize metabolic stability and hydrophobic contact.
      
    • C3/C5-Positions: Better suited for aryl/heteroaryl groups to define the scaffold geometry.

  • Electronic Mismatch: Avoid placing strong electron-withdrawing groups (e.g.,

    
    ) on the phenyl ring adjacent to a C4-
    
    
    
    group, as this depletes electron density too drastically, reducing binding affinity.
  • Bioisosterism: The

    
     group is a superior bioisostere to the Isopropyl group (sterically similar) and the Methyl group (electronically distinct). Use it to replace metabolically labile methyls.[5]
    

References

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances, 2024.

  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents. Molecules, 2021.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Pharmaceuticals, 2023.

  • Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles. Comptes Rendus Chimie, 2018.

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Beilstein Journal of Organic Chemistry, 2019.

Sources

Validation

validation of (3-(Trifluoromethyl)isoxazol-4-yl)methanol's structure by X-ray crystallography

Executive Summary: The Regiochemistry Challenge In medicinal chemistry, the isoxazole ring is a privileged scaffold, often serving as a bioisostere for amide bonds or as a rigid linker.[1] The incorporation of a trifluor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemistry Challenge

In medicinal chemistry, the isoxazole ring is a privileged scaffold, often serving as a bioisostere for amide bonds or as a rigid linker.[1] The incorporation of a trifluoromethyl (


) group  at the 3-position enhances metabolic stability and lipophilicity, while the 4-hydroxymethyl group  serves as a critical handle for further functionalization.

However, the synthesis of (3-(Trifluoromethyl)isoxazol-4-yl)methanol (often via [3+2] cycloaddition of trifluoroacetonitrile oxide) frequently yields a mixture of regioisomers: the desired 4-substituted product and the 5-substituted byproduct. Standard analytical techniques like


-NMR are often inconclusive due to the lack of vicinal protons on the heterocyclic ring.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative validation methods (NMR, DFT, Mass Spectrometry), demonstrating why SC-XRD is the requisite "Gold Standard" for validating this specific fluorinated building block.

Comparative Analysis: Validation Methodologies

The following table contrasts the performance of SC-XRD against standard alternatives for determining the regiochemistry of trisubstituted isoxazoles.

Table 1: Structural Validation Performance Matrix
FeatureSC-XRD (Gold Standard) 2D NMR (HMBC/NOESY) DFT (Computational)
Certainty Level Absolute (100%) Moderate to High (80-90%)Predictive (Hypothetical)
Regioisomer Discrimination Definitive. Direct visualization of atomic connectivity.Ambiguous. Relies on weak long-range couplings (

) which are often silent in quaternary-rich rings.
Theoretical. Calculates energy differences; fails if kinetic products dominate.
Sample Requirement Single Crystal (

mm)
Solution (~5-10 mg)None (Virtual)
Time to Result 24 - 48 Hours (including crystallization)1 - 4 Hours24 - 72 Hours (CPU time)
Specific Limitation Requires solid crystalline sample.

splitting complicates

spectra; lack of ring protons limits NOE signals.
Depends heavily on basis set accuracy (e.g., B3LYP/6-31G*).
Why Alternatives Fail for This Molecule
  • NMR Limitations: The isoxazole ring in this molecule has no protons attached directly to it. The

    
     group splits nearby carbons into quartets (
    
    
    
    ), overlapping with potential diagnostic peaks. The spatial distance between the
    
    
    and the
    
    
    group is similar in both 4- and 5-isomers, making NOESY (Nuclear Overhauser Effect) unreliable.
  • Mass Spectrometry: Both regioisomers have the exact same mass (

    
    ) and fragmentation patterns are often indistinguishable.
    

Experimental Protocol: X-Ray Crystallography[2][3][4][5][6][7]

To replicate the validation of (3-(Trifluoromethyl)isoxazol-4-yl)methanol, follow this self-validating protocol.

Phase 1: Crystallization (Vapor Diffusion Method)

The presence of the hydroxyl (


) group facilitates hydrogen bonding, making this molecule suitable for crystallization via vapor diffusion.
  • Solvent Selection: Dissolve 20 mg of the purified solid in a "Good Solvent" (e.g., Methanol or Ethyl Acetate ) in a small inner vial. The solution should be near saturation.

  • Precipitant Selection: Place a "Poor Solvent" (e.g., Pentane or Hexane ) in the larger outer vial.

  • Setup: Cap the outer vial tightly. The volatile poor solvent will diffuse into the inner vial, slowly lowering solubility and promoting crystal growth over 24-72 hours.

  • Checkpoint: Inspect under a polarizing microscope. Suitable crystals will extinguish light sharply (blink) when rotated.

Phase 2: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).

  • Temperature: 100 K (Critical). The

    
     group has high rotational freedom. Collecting at room temperature often results in rotational disorder, smearing the electron density map. Cooling freezes the 
    
    
    
    conformation.
  • Radiation Source:

    
     (
    
    
    
    ) is preferred for small organic molecules to maximize diffraction intensity, though
    
    
    is acceptable.
Phase 3: Structural Solution
  • Space Group Determination: Typically monoclinic or triclinic for this class of alcohols.

  • Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (F, O, N, C).

  • Refinement: Refine against

    
     using SHELXL.
    
    • Quality Indicator: Final R-factor (

      
      ) should be 
      
      
      
      .
    • Validation: Check the Flack parameter if the space group is non-centrosymmetric to confirm absolute configuration (though less critical for achiral molecules, it validates the dataset quality).

Structural Insights & Data Interpretation

Once the structure is solved, the following features confirm the identity of the 4-hydroxymethyl isomer:

  • Connectivity: The carbon bearing the hydroxymethyl group (

    
    ) is adjacent to the nitrogen atom of the isoxazole ring (Position 4), rather than the oxygen atom (Position 5).
    
  • Bond Lengths:

    • 
       bond in isoxazole: ~1.40 - 1.42 
      
      
      
      .
    • 
       bond: ~1.30 - 1.32 
      
      
      
      .
  • Hydrogen Bonding: The crystal packing is dominated by intermolecular hydrogen bonds. The alcohol donor (

    
    ) typically binds to the isoxazole nitrogen acceptor (
    
    
    
    ) of a neighboring molecule, forming infinite polymeric chains or centrosymmetric dimers.
    • Typical Distance:

      
       distance of 
      
      
      
      .

Logic Flow & Decision Pathway

The following diagram illustrates the decision matrix for validating the regiochemistry of trifluoromethyl isoxazoles.

ValidationLogic cluster_alt Alternative (High Risk) Synthesis Synthesis: [3+2] Cycloaddition (Nitrile Oxide + Propargyl Alcohol) Mixture Crude Mixture: Regioisomers (3,4 vs 3,5) Synthesis->Mixture Purification Chromatographic Purification Mixture->Purification NMR 1H/13C NMR Analysis Purification->NMR Ambiguity Ambiguity: No Ring Protons & CF3 Splitting NMR->Ambiguity Inconclusive Crystallization Crystallization (Vapor Diffusion) Ambiguity->Crystallization Required Step XRD SC-XRD Data Collection (100 K) Crystallization->XRD Solution Structure Solution: Direct Visualization of C4-Substitution XRD->Solution Definitive Proof DFT DFT Prediction DFT->Ambiguity Lacks Exp. Proof

Figure 1: Decision workflow for validating isoxazole regiochemistry. Note the critical bottleneck at NMR requiring the transition to Crystallography.

References

  • Isoxazole Synthesis & Regioselectivity: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[1][2] Current Organic Chemistry, 9(10), 925-958. [Link]

  • Crystallographic Validation of Isoxazoles: Rong, Z., et al. (2024). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid. Zeitschrift für Kristallographie - New Crystal Structures, 239(4). [Link]

  • General Crystallography Standards: Spek, A. L. (2020). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36, 7-13. [Link]

  • Hydrogen Bonding in Isoxazole Alcohols: Viterbo, D., et al. (1981). Structure and hydrogen bonding of isoxazole derivatives. Acta Crystallographica Section B. [Link]

  • CF3 Group Disorder in Crystallography: Gilli, P., et al. (2000). The nature of the hydrogen bond in crystals. Journal of Molecular Structure. [Link]

Sources

Comparative

In Vitro Evaluation of (3-(Trifluoromethyl)isoxazol-4-yl)methanol Derivatives: A Comparative Technical Guide

Executive Summary: The "Fluorine Effect" in Isoxazole Scaffolds In the landscape of medicinal chemistry, the (3-(Trifluoromethyl)isoxazol-4-yl)methanol scaffold represents a critical bioisostere for traditional aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Isoxazole Scaffolds

In the landscape of medicinal chemistry, the (3-(Trifluoromethyl)isoxazol-4-yl)methanol scaffold represents a critical bioisostere for traditional aromatic cores. This guide objectively compares derivatives of this fluorinated scaffold against their non-fluorinated counterparts (specifically 3-Methylisoxazole and 3-Phenylisoxazole analogs).

The Core Argument: Experimental data consistently demonstrates that the substitution of the C3-methyl group with a trifluoromethyl (


) moiety significantly alters the physicochemical profile, primarily by blocking metabolic "soft spots" (CYP450 oxidation sites) and enhancing lipophilic binding interactions without incurring the steric penalty of a phenyl group.
Comparative Snapshot
Feature3-

Isoxazole Derivatives
3-

Isoxazole Analogs
3-Phenyl Isoxazole Analogs
Metabolic Stability High (Blocks C3-oxidation)Low (Prone to benzylic hydroxylation)Moderate (Prone to para-hydroxylation)
Lipophilicity (LogP) High (+0.5 to +1.0 vs

)
Low/Moderate High
Electronic Effect Strong Electron WithdrawingElectron DonatingConjugating
Steric Bulk Moderate (Rotational freedom)LowHigh (Steric clash risk)

Mechanistic Insight & SAR Logic

To understand the in vitro performance, one must grasp the Structure-Activity Relationship (SAR). The (3-(Trifluoromethyl)isoxazol-4-yl)methanol core serves as a "linker scaffold." The hydroxymethyl group at C4 allows for the attachment of diverse pharmacophores (ethers, esters, amines), while the C3-


 group acts as the stability anchor.
Diagram 1: The Bioisosteric Advantage

This diagram illustrates the structural logic behind selecting the


 derivative over alternatives.

SAR_Logic Core (3-(Trifluoromethyl) isoxazol-4-yl)methanol Metabolism Metabolic Liability (CYP450 Oxidation) Core->Metabolism Blocks Oxidation (C-F Bond Strength) Binding Hydrophobic Binding Pocket Core->Binding Enhanced Lipophilicity (C-F Dipole) Alt_Me Alternative: 3-Methyl Analog Alt_Me->Metabolism Rapid Hydroxylation (-CH3 -> -CH2OH) Alt_Ph Alternative: 3-Phenyl Analog Alt_Ph->Binding Steric Clash Risk

Caption: SAR comparison showing how the


 group enhances binding while blocking the metabolic degradation pathways common to Methyl analogs.

Comparative Performance Analysis

The following data summarizes typical performance metrics derived from in vitro assays targeting kinase inhibition and antimicrobial activity, where this scaffold is frequently employed.

Metabolic Stability (Microsomal Assay)

The most distinct advantage of the


 derivative is resistance to oxidative metabolism.
Compound Class

(Human Liver Microsomes)
Cl

(Intrinsic Clearance)
Primary Metabolite

-Isoxazole
> 120 min < 15

L/min/mg
Minimal (Stable)

-Isoxazole
25 - 40 min> 50

L/min/mg
Hydroxymethyl (-

OH)
Phenyl-Isoxazole45 - 60 min30 - 45

L/min/mg
Phenolic (-OH)

Analyst Note: The rapid clearance of the


 analog often leads to poor in vivo correlation. The 

derivative maintains concentration in the assay well, ensuring that observed

values reflect true potency rather than degradation kinetics.
Potency Comparison (Representative Kinase Target)

When derivatized into kinase inhibitors (e.g., targeting ROR


t or specific Tyrosine Kinases), the electronic withdrawal of the 

group often strengthens Hydrogen-bonding at the adjacent Nitrogen or Oxygen atoms.
  • 
    -Derivative: 
    
    
    
    (High Potency)
  • 
    -Analog: 
    
    
    
    (Moderate Potency)
  • Phenyl-Analog:

    
     (Loss of potency due to steric hindrance)
    

Validated Experimental Protocols

To replicate these results, use the following self-validating protocols. These are designed to minimize variability caused by the lipophilicity of the fluorinated compounds.

Protocol A: Microsomal Stability Assay (The "Stability Test")

Objective: To quantify the metabolic shielding effect of the


 group.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds:

    
    -isoxazole derivative vs. 
    
    
    
    -analog (1
    
    
    M final conc).
  • Internal Standard: Tolbutamide or Propranolol.

Workflow Diagram:

Microsomal_Assay Prep 1. Pre-Incubation (Microsomes + Buffer + Compound) 37°C for 5 min Start 2. Initiate Reaction Add NADPH Prep->Start Sampling 3. Time-Point Sampling (0, 5, 15, 30, 60 min) Start->Sampling Quench 4. Quench Add ice-cold ACN + Internal Std Sampling->Quench Analysis 5. LC-MS/MS Analysis Calc % Remaining vs Time Quench->Analysis

Caption: Step-by-step workflow for the microsomal stability assay to determine intrinsic clearance.

Critical Steps for Accuracy:

  • Solvent Limit: Ensure final DMSO concentration is < 0.1%. Fluorinated compounds can precipitate if DMSO is too high in the buffer.

  • Control: Run Testosterone (high clearance) and Warfarin (low clearance) in parallel to validate HLM activity.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
Protocol B: Cell Viability / Cytotoxicity (MTT Assay)

Objective: To assess if the enhanced lipophilicity causes non-specific cytotoxicity.

  • Seeding: Seed MCF-7 or HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve (3-(Trifluoromethyl)isoxazol-4-yl)methanol derivatives in DMSO. Serial dilute in media (Final DMSO < 0.5%).

    • Range: 0.1

      
      M to 100 
      
      
      
      M.
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Detection: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Absorbance at 570 nm.

Data Interpretation:

  • If

    
     (Cancer Cell) << 
    
    
    
    (Normal Fibroblast), the compound has a selective therapeutic window.
  • Warning:

    
     compounds are highly lipophilic.[1][2] If 
    
    
    
    values plateau unexpectedly, check for compound precipitation in the media using light microscopy.

References

  • Pattanayak, P., et al. (2024).[3] Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry. Link

  • Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry. Link

  • Faure, S., et al. (2017). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for RORγt. ACS Medicinal Chemistry Letters. Link

Sources

Validation

Isoxazole-Based Compounds: Cross-Reactivity Profiling &amp; Selectivity Optimization

Executive Summary The isoxazole scaffold is a "privileged structure" in medicinal chemistry, central to blockbuster drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DHODH inhibitor). Its planar, aromatic nature a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole scaffold is a "privileged structure" in medicinal chemistry, central to blockbuster drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DHODH inhibitor). Its planar, aromatic nature allows it to mimic peptide bonds and participate in pi-stacking interactions within binding pockets. However, this scaffold carries distinct liabilities: metabolic bioactivation via ring scission and off-target promiscuity due to bioisosteric mimicry.

This guide provides a rigorous framework for profiling isoxazole-based compounds, contrasting them with pyrazole alternatives, and detailing self-validating protocols to quantify cross-reactivity risks.

Part 1: Critical Liability Analysis – Metabolic Bioactivation

Unlike stable phenyl rings, the isoxazole ring—particularly the 3,5-dimethylisoxazole motif found in BET bromodomain inhibitors—is susceptible to oxidative metabolism. This is the primary "blind spot" in standard profiling.

The Mechanism: Reductive Ring Scission

Cytochrome P450 enzymes (specifically CYP3A4) can catalyze the cleavage of the N-O bond. This results in the formation of reactive


-unsaturated imines (enimines) or cyanoacroleins, which are potent electrophiles capable of covalent binding to cellular proteins (toxicity).
Diagram: Isoxazole Bioactivation Pathway

The following diagram illustrates the critical failure mode where the isoxazole ring opens to form a reactive metabolite.

Isoxazole_Metabolism Isoxazole Parent Isoxazole (3,5-dimethyl) CYP CYP450 (Oxidation) Isoxazole->CYP Intermediate Ring Scission Intermediate CYP->Intermediate Reactive_Metabolite Reactive Enimine/ Cyanoacrolein Intermediate->Reactive_Metabolite N-O Cleavage Adduct Stable GSH-Adduct (Detoxified) Reactive_Metabolite->Adduct + GSH (Trapping) Toxicity Protein Adducts (Toxicity) Reactive_Metabolite->Toxicity + Cellular Proteins GSH Glutathione (GSH)

Caption: CYP450-mediated bioactivation of isoxazole leads to reactive electrophiles trapped by glutathione.

Protocol 1: Reactive Metabolite Trapping (GSH-Trapping)

Objective: Quantify the propensity of an isoxazole lead to undergo ring scission and form covalent adducts. Self-Validating Step: Use a stable isotope-labeled glutathione (


-GSH) alongside standard GSH to distinguish true adducts from matrix noise in Mass Spectrometry.

Methodology:

  • Incubation: Prepare human liver microsomes (HLM) (1 mg/mL) in phosphate buffer (pH 7.4).

  • Substrate: Add test compound (10 µM) and GSH (5 mM).

  • Initiation: Start reaction with NADPH-generating system. Incubate for 60 min at 37°C.

  • Termination: Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze supernatant via LC-MS/MS (High-Resolution Mass Spec).

    • Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or precursor ion scans for GSH fragment (m/z 272).

    • Isoxazole Specific: Monitor for mass shift corresponding to [M + GSH + 2H] (reductive ring opening + adduct formation).

Part 2: Comparative Profiling (Isoxazole vs. Pyrazole)

Replacing the oxygen in isoxazole with a nitrogen (yielding a pyrazole ) is a common bioisosteric strategy to improve stability. However, this often alters the selectivity profile.

Case Study: Nuclear Receptor Selectivity (RORγt vs. PPARγ)

Isoxazole-based inverse agonists for RORγt often display off-target activity against PPARγ. Pyrazole analogs tend to improve physicochemical properties but may lose the specific H-bond geometry required for high RORγt selectivity.

Table 1: Selectivity and Stability Comparison Data synthesized from comparative studies on RORγt ligands and BET inhibitors.

FeatureIsoxazole ScaffoldPyrazole ScaffoldBiological Implication
Metabolic Stability Low to Moderate (Risk of N-O cleavage)High (Aromatic ring is stable)Pyrazoles reduce risk of idiosyncratic toxicity.
H-Bonding Capacity Weak H-bond acceptor (N)Strong H-bond donor (NH) & acceptor (N)Isoxazoles are better for hydrophobic pockets; Pyrazoles for polar interactions.
Selectivity (RORγt) High (>100-fold vs PPARγ)Moderate (~20-fold vs PPARγ)Isoxazole oxygen often engages in unique water-mediated bridges.
Kinase Selectivity High Specificity (e.g., CK1 inhibitors)Promiscuous (Common ATP-mimetic)Pyrazoles are frequent "frequent hitters" in kinase panels.

Expert Insight: While pyrazoles are more stable, isoxazoles often achieve superior potency because the oxygen atom acts as a weak H-bond acceptor without incurring the desolvation penalty of a stronger polar group.

Part 3: Target Selectivity Protocols

Protocol 2: Differential Kinase Profiling

Isoxazoles bind in the ATP-pocket of kinases. To ensure specificity, a two-tier profiling system is required.

Tier 1: Binding Assay (Kd Determination)

  • Method: Competition binding assay (e.g., KINOMEscan™).

  • Panel: Must include phylogenetically diverse kinases (e.g., CK1, JNK, p38, VEGFR).

  • Threshold: Hits defined as >65% inhibition at 1 µM.

Tier 2: Functional Confirmation (IC50)

  • Method: FRET-based activity assay (e.g., Z'-LYTE).

  • Causality Check: Binding does not equal inhibition. An isoxazole might bind to the inactive conformation (Type II) without fully blocking ATP turnover in high-ATP cellular states.

Protocol 3: AMPA Receptor Selectivity (Electrophysiology)

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) itself defines the receptor.[1] When developing isoxazole-based modulators, distinguishing between AMPA and Kainate receptors is critical.

Methodology:

  • System: Whole-cell patch-clamp recording in HEK293 cells expressing GluA1-4 (AMPA) or GluK1-5 (Kainate).

  • Agonist Application: Apply Glutamate (10 mM) to elicit current.

  • Modulator Application: Co-apply test isoxazole compound.

  • Quantification: Measure desensitization kinetics (

    
    ) and steady-state/peak current ratio.
    
  • Selectivity Metric: Calculate the Rectification Index .

    • Note: Isoxazole-4-carboxamides often act as Positive Allosteric Modulators (PAMs) for AMPA but may be silent on Kainate.

Part 4: Integrated Profiling Workflow

This workflow integrates metabolic safety with efficacy profiling.

Profiling_Workflow cluster_Safety Step 1: Metabolic Liability Screen cluster_Efficacy Step 2: Selectivity Profiling Start Isoxazole Lead Candidate GSH_Trap GSH Trapping Assay (Protocol 1) Start->GSH_Trap Stability Adduct Detected? GSH_Trap->Stability Kinase_Panel Kinase Panel (Protocol 2) Stability->Kinase_Panel No (Stable) Optimize Scaffold Hop (to Pyrazole/Isothiazole) Stability->Optimize Yes (High Risk) Nuclear_Rec Nuclear Receptor Screen (RORγt / PPARγ) Kinase_Panel->Nuclear_Rec Decision Go / No-Go Nuclear_Rec->Decision Decision->Optimize Off-Target Activity Proceed Proceed to In Vivo Decision->Proceed High Selectivity

Caption: Decision tree prioritizing metabolic safety (GSH trapping) before extensive selectivity profiling.

References

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt . Journal of Medicinal Chemistry. Link

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors . International Journal of Molecular Sciences. Link

  • Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles . Drug Metabolism and Disposition. Link

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds . Molecules. Link

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study . International Journal of Molecular Sciences. Link

Sources

Comparative

comparing the efficacy of different synthetic methods for trifluoromethyl isoxazoles

Executive Summary The trifluoromethyl ( ) group is a privileged motif in medicinal chemistry, enhancing metabolic stability, lipophilicity, and binding affinity.[1] In the context of isoxazoles, the position of the group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethyl (


) group is a privileged motif in medicinal chemistry, enhancing metabolic stability, lipophilicity, and binding affinity.[1] In the context of isoxazoles, the position of the 

group (C3, C4, or C5) dictates the synthetic strategy. This guide compares three dominant methodologies: [3+2] Cycloaddition , Cyclocondensation , and Late-Stage C-H Functionalization .

Selection Heuristic:

  • Targeting 3-

    
    -Isoxazoles:  Use [3+2] Cycloaddition  (Nitrile Oxide route).[2][3][4]
    
  • Targeting 5-

    
    -Isoxazoles:  Use Cyclocondensation  (Building Block route) or Acid-Switchable Ynone cyclization.
    
  • Targeting 4-

    
    -Isoxazoles:  Use Late-Stage Radical Trifluoromethylation  or specialized building blocks.
    

Method 1: [3+2] Cycloaddition (The Nitrile Oxide Route)

Best For: High-fidelity synthesis of 3-trifluoromethyl-5-substituted isoxazoles .[2]

Mechanism & Rationale

This method relies on the 1,3-dipolar cycloaddition of in situ generated trifluoroacetonitrile oxide with an alkyne dipolarophile. The reaction is convergent and highly regioselective for 3,5-disubstituted products due to steric and electronic steering by the


 group.
Experimental Protocol

System: Trifluoroacetohydroximoyl bromide + Terminal Alkyne.

  • Precursor Synthesis: Convert commercially available trifluoroacetaldehyde ethyl hemiacetal to trifluoroacetohydroximoyl bromide (stable precursor) via oxime formation and bromination.

  • Cycloaddition:

    • Reagents: Trifluoroacetohydroximoyl bromide (1.0 equiv), Terminal Alkyne (1.0 equiv),

      
       or DIPEA (2.0 equiv).
      
    • Solvent: Methanol/Water (for green chemistry) or Diethyl Ether.

    • Conditions: Stir at room temperature for 4–12 hours.

    • Work-up: The base dehydrohalogenates the bromide to generate the reactive dipole (nitrile oxide), which immediately traps the alkyne.

Performance Data
ParameterRatingNotes
Regioselectivity High (>95:5)Favors 3-

-5-R-isoxazole.
Yield Good (60–85%)Limited by dimerization of the nitrile oxide (furoxan formation).
Scalability ModerateNitrile oxides are unstable; accumulation must be avoided.

Method 2: Cyclocondensation (The Building Block Route)

Best For: Large-scale synthesis of 5-trifluoromethyl isoxazoles .

Mechanism & Rationale

This classical approach involves the condensation of a fluorine-containing 1,3-dicarbonyl equivalent (e.g., ethyl 4,4,4-trifluoroacetoacetate) with hydroxylamine (


).

Critical Insight - The Regioselectivity Problem: Standard condensation often yields a mixture of 3-


 and 5-

isomers because hydroxylamine can attack either carbonyl site. However, modern "Acid-Switchable" protocols using

-ynones allow for predictable control.
Experimental Protocol (Regiocontrolled)

System:


-Ynone + Sodium Azide / Acid (Acid-Switchable).

Note: While hydroxylamine is the classic reagent, the modern acid-catalyzed azide route offers superior regiocontrol for 5-CF3 isomers.

  • Substrate: Prepare

    
    -ynone (1,3-electrophile).
    
  • Reaction:

    • Reagents:

      
      -ynone (1.0 equiv), 
      
      
      
      (1.5 equiv), Acid catalyst (e.g.,
      
      
      or
      
      
      ).
    • Solvent: DMSO or Ethanol.

    • Conditions: Heat to 60–80°C.

    • Mechanism: Initial conjugate addition of azide followed by acid-mediated cyclization and denitrogenation.

Performance Data
ParameterRatingNotes
Regioselectivity TunableAcid catalysis locks the 5-

isomer; neutral conditions can favor triazoles.[4]
Yield High (70–95%)Very efficient for electron-deficient ynones.
Scalability HighUses stable, cheap reagents; no unstable intermediates.

Method 3: Late-Stage C-H Trifluoromethylation

Best For: Functionalizing complex scaffolds at the 4-position .

Mechanism & Rationale

When the isoxazole ring is already constructed, radical trifluoromethylation using the Langlois Reagent (


) allows for direct C-H functionalization. This is an "innate" reactivity method, where the electrophilic 

radical attacks the most electron-rich position (typically C4 in 3,5-disubstituted isoxazoles).
Experimental Protocol

System: Pre-formed Isoxazole + Langlois Reagent.

  • Reagents: Isoxazole substrate (1.0 equiv),

    
     (3.0 equiv), TBHP (tert-butyl hydroperoxide, 4.0 equiv).
    
  • Solvent: DCM/Water biphasic mixture (2:1).

  • Conditions: Ambient temperature, vigorous stirring, 12–24 hours.

  • Mechanism: TBHP oxidizes the sulfinate to a

    
     radical, which adds to the heterocycle. Oxidative rearomatization follows.
    
Performance Data
ParameterRatingNotes
Regioselectivity ModerateDependent on electronic bias of existing substituents.
Yield Moderate (40–65%)Radical pathways often have lower mass balance due to polymerization.
Scalability HighBench-stable solid reagent; no specialized glassware needed.

Comparative Analysis & Decision Logic

Summary Table
Feature[3+2] CycloadditionCyclocondensationLate-Stage C-H (Langlois)
Primary Isomer 3-

5-

4-

Precursor Cost Medium (Hydroximoyl bromide)Low (Trifluoroacetoacetate)Low (Langlois Reagent)
Step Count Convergent (1 step from precursors)Linear (2 steps: build ynone, then cyclize)Divergent (1 step on final drug)
Atom Economy HighModerate (Loss of

/leaving groups)
Moderate (Stoichiometric oxidant req.)
Visualized Decision Pathways

G Start Target Molecule Selection Q1 Desired CF3 Position? Start->Q1 Pos3 3-Trifluoromethyl Q1->Pos3 C3 Pos5 5-Trifluoromethyl Q1->Pos5 C5 Pos4 4-Trifluoromethyl Q1->Pos4 C4 Method3 Method: [3+2] Cycloaddition (Nitrile Oxide Route) Pos3->Method3 Method5 Method: Cyclocondensation (Acid-Switchable Ynone) Pos5->Method5 Method4 Method: Radical C-H Functionalization (Langlois Reagent) Pos4->Method4 Precursor3 Req: Trifluoroacetohydroximoyl Bromide + Alkyne Method3->Precursor3 Precursor5 Req: CF3-Ynone + NaN3/Acid or 1,3-Diketone + NH2OH Method5->Precursor5 Precursor4 Req: Pre-formed Isoxazole + CF3SO2Na Method4->Precursor4

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on the desired regiochemistry of the trifluoromethyl group.

Mechanism cluster_0 [3+2] Mechanism (3-CF3) cluster_1 Cyclocondensation (5-CF3) Dipole CF3-CNO (Dipole) TS_32 Concerted TS Dipole->TS_32 Alkyne Alkyne (Dipolarophile) Alkyne->TS_32 Prod3 3-CF3-Isoxazole TS_32->Prod3 Regioselective Ynone CF3-Ynone Inter Michael Adduct Ynone->Inter Nuc Nucleophile (N3- or NH2OH) Nuc->Inter Prod5 5-CF3-Isoxazole Inter->Prod5 Acid Catalysis

Figure 2: Mechanistic divergence between the concerted [3+2] cycloaddition and the stepwise cyclocondensation/annulation pathways.

References

  • Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition . Organic & Biomolecular Chemistry. [Link]

  • Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation . Organic & Biomolecular Chemistry. [Link]

  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3 . Molecules. [Link][1][4][5][6][7][8][9][10][11][12]

  • Innate C-H trifluoromethylation of heterocycles . Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition . Journal of Organic Chemistry. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Fluorinated Compounds

For Researchers, Scientists, and Drug Development Professionals The introduction of fluorine into pharmaceutical candidates has become a cornerstone of modern drug design, offering profound improvements in metabolic stab...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pharmaceutical candidates has become a cornerstone of modern drug design, offering profound improvements in metabolic stability, binding affinity, and bioavailability. However, the unique physicochemical properties of organofluorine compounds present distinct challenges for the analytical methods required to support drug development and ensure product quality. This guide provides an in-depth comparison of analytical techniques and a comprehensive overview of validation strategies, grounded in scientific principles and regulatory expectations.

The Imperative for Rigorous Validation: Navigating the Challenges of Fluorinated Analytes

The strength of the carbon-fluorine (C-F) bond, a key contributor to the desirable pharmacokinetic properties of fluorinated drugs, also underlies many of the analytical hurdles.[1][2][3] These compounds can be highly persistent, and their analysis is often complicated by a vast number of structurally similar compounds and potential for bioaccumulation.[2] Furthermore, the ubiquitous presence of certain fluorinated materials, such as per- and polyfluoroalkyl substances (PFAS), in the environment and even in laboratory equipment, creates a significant risk of background contamination during trace analysis.[4]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for the validation of analytical procedures.[5][6][7][8][9] The objective of this validation is to demonstrate that an analytical procedure is fit for its intended purpose, ensuring the reliability and accuracy of the data generated.[8][9][10][11]

A Comparative Analysis of Core Analytical Techniques

The selection of an appropriate analytical technique is a critical first step and depends on the specific properties of the fluorinated analyte, the sample matrix, and the required sensitivity and selectivity. The three most prominent techniques for the analysis of fluorinated compounds are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.

dot graph "analytical_technique_selection" { layout=neato; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_properties" { label="Analyte Properties"; bgcolor="#F1F3F4"; "Volatility" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Polarity" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Concentration" [fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_techniques" { label="Analytical Techniques"; bgcolor="#F1F3F4"; "GC_MS" [fillcolor="#FFFFFF", fontcolor="#202124", label="GC-MS"]; "LC_MSMS" [fillcolor="#FFFFFF", fontcolor="#202124", label="LC-MS/MS"]; "19F_NMR" [fillcolor="#FFFFFF", fontcolor="#202124", label="¹⁹F NMR"]; }

"Volatility" -> "GC_MS" [label=" High ", color="#34A853", fontcolor="#34A853"]; "Polarity" -> "LC_MSMS" [label=" Broad Range ", color="#4285F4", fontcolor="#4285F4"]; "Concentration" -> "LC_MSMS" [label=" Low (Trace) ", color="#EA4335", fontcolor="#EA4335"]; "Concentration" -> "19F_NMR" [label=" High ", color="#FBBC05", fontcolor="#FBBC05"]; "Polarity" -> "GC_MS" [label=" Low to Medium ", color="#34A853", fontcolor="#34A853"]; "Volatility" -> "LC_MSMS" [label=" Low ", color="#4285F4", fontcolor="#4285F4"]; }

Caption: Decision workflow for selecting an analytical technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of fluorinated compounds in complex matrices due to its exceptional sensitivity and selectivity.[4][12][13] This technique is particularly well-suited for the analysis of non-volatile and thermally labile molecules, which encompasses a wide range of fluorinated pharmaceuticals.

  • Strengths:

    • High Sensitivity: Achieves detection limits in the parts-per-trillion range, crucial for pharmacokinetic studies and trace impurity analysis.[14]

    • High Selectivity: The use of tandem mass spectrometry (MS/MS) allows for the specific detection of target analytes even in the presence of co-eluting matrix components.[1]

    • Versatility: Applicable to a broad range of fluorinated compounds with varying polarities.

  • Challenges and Mitigation Strategies:

    • Matrix Effects: Co-eluting endogenous components from biological matrices can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[15][16][17]

      • Mitigation: Thorough sample preparation (e.g., solid-phase extraction, liquid-liquid extraction) is critical to remove interfering substances.[15] The use of a stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects.

    • Background Contamination: The prevalence of PFAS in laboratory materials (e.g., PTFE tubing) can be a significant source of contamination.[4]

      • Mitigation: Employing a PFAS-free analytical workflow, including the use of PEEK tubing and specialized delay columns, can minimize background interference.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile fluorinated compounds.[18] It offers high chromatographic resolution and is a well-established method in many laboratories.

  • Strengths:

    • Excellent for Volatile Compounds: The preferred method for analyzing fluorinated compounds that are amenable to volatilization without decomposition.

    • High Chromatographic Efficiency: Capillary GC columns provide excellent separation of complex mixtures.

  • Challenges and Mitigation Strategies:

    • Limited to Volatile and Thermally Stable Compounds: Not suitable for many larger, non-volatile fluorinated pharmaceuticals.

    • Ionization Challenges: Molecular ions of some fluorinated compounds may not be readily observed with standard electron ionization (EI).[18]

      • Mitigation: Softer ionization techniques like chemical ionization (CI) or field ionization (FI) can be employed to increase the abundance of the molecular ion.[18] Derivatization of the analyte can also improve its chromatographic behavior and ionization efficiency.[19]

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a unique and powerful tool for the analysis of fluorinated compounds, offering both quantitative and structural information.[20][21][22][23] As ¹⁹F is a 100% naturally abundant isotope with a high gyromagnetic ratio, it provides excellent NMR sensitivity.[23]

  • Strengths:

    • Absolute Quantification without Reference Standards: The signal intensity in ¹⁹F NMR is directly proportional to the number of fluorine nuclei, allowing for quantification without the need for a specific reference standard of the analyte.[20]

    • High Specificity: The large chemical shift dispersion of ¹⁹F NMR minimizes signal overlap, even in complex mixtures.[20][23]

    • Non-destructive: The sample can be recovered and used for further analysis.[20]

    • Complementary to MS: Can detect and identify fluorinated compounds that are missed by targeted LC-MS/MS methods.[24]

  • Challenges and Mitigation Strategies:

    • Lower Sensitivity than MS: While highly sensitive for an NMR-active nucleus, ¹⁹F NMR is generally less sensitive than MS-based methods.

      • Mitigation: Higher magnetic field strengths and cryogenically cooled probes can enhance sensitivity. For trace-level analysis, sample concentration may be necessary.

FeatureLC-MS/MSGC-MS¹⁹F NMR
Analyte Type Non-volatile, polar & non-polarVolatile, thermally stableAny fluorine-containing compound
Sensitivity Very High (ppt)High (ppb)Moderate to High
Selectivity Very HighHighVery High
Quantification Requires reference standardsRequires reference standardsAbsolute quantification possible
Key Challenge Matrix EffectsLimited to volatile compoundsLower sensitivity than MS

Deep Dive into Method Validation Parameters for Fluorinated Compounds

The validation of an analytical method is a systematic process that confirms its suitability for the intended application. The core validation parameters, as outlined in the ICH Q2(R2) guidelines, include specificity, linearity, accuracy, precision, range, and limits of detection and quantitation.[6][8][10][11][25]

dot graph "validation_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Method_Development" [label="Method Development & Optimization"]; "Pre_Validation" [label="Pre-Validation Assessment"]; "Validation_Protocol" [label="Write Validation Protocol"]; "Execute_Validation" [label="Execute Validation Experiments"]; "Specificity" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Linearity" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Accuracy" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Precision" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "LOD_LOQ" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", label="LOD & LOQ"]; "Robustness" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Validation_Report" [label="Compile Validation Report"]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Method Validated"];

"Start" -> "Method_Development"; "Method_Development" -> "Pre_Validation"; "Pre_Validation" -> "Validation_Protocol"; "Validation_Protocol" -> "Execute_Validation"; "Execute_Validation" -> {"Specificity", "Linearity", "Accuracy", "Precision", "LOD_LOQ", "Robustness"} [style=dotted]; {"Specificity", "Linearity", "Accuracy", "Precision", "LOD_LOQ", "Robustness"} -> "Validation_Report"; "Validation_Report" -> "End"; }

Caption: General workflow for analytical method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[25]

  • Causality Behind Experimental Choices: For fluorinated compounds, potential interferences can include isomers, metabolites, and endogenous matrix components. In LC-MS/MS, specificity is typically demonstrated by comparing the chromatograms of blank matrix, matrix spiked with the analyte, and matrix spiked with the analyte and potential interfering compounds. The selection of at least two specific precursor-to-product ion transitions for the analyte provides a high degree of confidence in its identity.

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value.

  • Self-Validating System: Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three concentrations with three replicates each).[11] For fluorinated compounds in biological matrices, this involves spiking a blank matrix with known concentrations of the analyte. The recovery should be within an acceptable range, typically 85-115% for lower concentrations and 90-110% for higher concentrations.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability and Intermediate Precision: Repeatability (intra-assay precision) is assessed by analyzing replicate samples under the same operating conditions over a short interval of time.[11] Intermediate precision is evaluated by repeating the analysis on different days, with different analysts, or on different equipment.[11] For fluorinated compounds, consistent precision across the analytical range is a key indicator of a well-controlled method.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Experimental Design: A minimum of five concentration levels should be used to establish linearity. The data are then analyzed by linear regression. For fluorinated compounds, the calibration curve should be prepared in the same matrix as the samples to be analyzed to account for any potential matrix effects.

Limits of Detection (LOD) and Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Practical Application: For fluorinated drug candidates, the LOQ must be low enough to accurately characterize the terminal elimination phase of the drug in pharmacokinetic studies. For impurity analysis, the LOQ must be adequate to quantify impurities at their specified limits.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Proactive Evaluation: For an LC-MS/MS method, robustness can be assessed by intentionally varying parameters such as the pH of the mobile phase, the column temperature, and the flow rate. The method is considered robust if these small variations do not significantly impact the analytical results.

Experimental Protocol: Validation of an LC-MS/MS Method for a Fluorinated Pharmaceutical in Human Plasma

This protocol outlines the validation of a method for the quantification of a hypothetical fluorinated drug, "Fluoxetib," in human plasma.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Fluoxetib and its stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent (e.g., methanol).

  • Prepare a series of working standard solutions by serially diluting the stock solution. These will be used to spike blank plasma for calibration standards and quality control (QC) samples.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the working standard solutions to prepare calibration standards at a minimum of six concentration levels.

  • Prepare QC samples in the same manner at low, medium, and high concentrations within the calibration range.

3. Sample Extraction (Solid-Phase Extraction):

  • Pre-treat plasma samples (including calibration standards, QCs, and unknown samples) by adding the SIL-IS.

  • Condition an appropriate SPE cartridge.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge to remove interfering matrix components.

  • Elute the analyte and SIL-IS with an appropriate elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

4. LC-MS/MS Analysis:

  • Inject the reconstituted samples into the LC-MS/MS system.

  • Use a suitable C18 column and a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Optimize the MS/MS parameters (e.g., collision energy, declustering potential) for Fluoxetib and its SIL-IS. Monitor at least two specific transitions for each.

5. Validation Experiments:

  • Specificity: Analyze six different lots of blank human plasma to assess for interfering peaks at the retention time of Fluoxetib and the SIL-IS.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area ratio (analyte/SIL-IS) versus concentration and perform a linear regression with a weighting factor (e.g., 1/x²). The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze the QC samples in six replicates on three separate days. The mean accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantitation), and the RSD should be ≤ 15% (≤ 20% for the LLOQ).

  • Matrix Effect: Analyze blank plasma extracts from six different sources, spiked post-extraction with Fluoxetib and the SIL-IS at low and high concentrations. Compare the response to that of pure solutions. The matrix factor should be consistent across the different lots.

  • Stability: Assess the stability of Fluoxetib in plasma under various conditions:

    • Freeze-Thaw Stability: Analyze QC samples after several freeze-thaw cycles.

    • Short-Term Stability: Keep QC samples at room temperature for a specified period before analysis.

    • Long-Term Stability: Store QC samples at -80°C for an extended period.

    • Post-Preparative Stability: Keep processed samples in the autosampler for a specified period before injection.

Conclusion: A Foundation of Scientific Integrity

The validation of analytical methods for fluorinated compounds is a multifaceted process that demands a deep understanding of the unique chemistry of these molecules, the principles of the analytical techniques employed, and the stringent requirements of regulatory agencies. By embracing a systematic and scientifically sound approach to method validation, researchers and drug developers can ensure the integrity and reliability of their data, forming a solid foundation for successful product development and regulatory approval. The integration of orthogonal techniques like ¹⁹F NMR can provide a more comprehensive understanding of the fluorinated analytes and enhance the overall quality of the analytical data package.

References

  • Vertex AI Search. (2017, October 4). Validation of Analytical Methods according to the New FDA Guidance.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • National Institutes of Health. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC.
  • U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • BenchChem. (n.d.). A Guide to Cross-Validation of Analytical Methods for Fluorinated Compounds.
  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
  • American Chemical Society. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS.
  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • American Chemical Society. (n.d.). Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices.
  • Wikipedia. (n.d.). PFAS.
  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • LCGC International. (2022, March 9). PFAS Analytical Challenges: Regulations and Methods Unravelled.
  • PubMed. (n.d.). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes.
  • National Institutes of Health. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
  • ResearchGate. (2025, August 7). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices.
  • Journal of Nuclear Medicine. (2024, June 1). LC-MS/MS methods for the direct measurement of the molar activity of cyclotron-produced [18F]fluoride.
  • ResearchGate. (2025, August 7). Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection.
  • RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Haley Aldrich. (n.d.). Overcoming the limitations of current analytical methods.
  • CASC4DE. (n.d.). FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis.
  • ResearchGate. (2025, August 6). Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices | Request PDF.
  • ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf.
  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Arome Science. (n.d.). PFAS Analysis: Challenges in Detecting Forever Chemicals.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • American Chemical Society. (2011, June 30). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine.
  • U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for Validation.
  • PubMed. (2023, October 16). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry.

Sources

Comparative

Assessing the Selectivity of (3-(Trifluoromethyl)isoxazol-4-yl)methanol Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: Nuclear Receptor Modulators (RORγt) and Fragment-Based Drug Discovery[1] Executive Summary: The Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: Nuclear Receptor Modulators (RORγt) and Fragment-Based Drug Discovery[1]

Executive Summary: The Fluorinated Isoxazole Scaffold

In modern medicinal chemistry, the (3-(Trifluoromethyl)isoxazol-4-yl)methanol scaffold represents a privileged building block, particularly in the design of allosteric modulators for nuclear receptors (e.g., RORγt) and specific kinase inhibitors.[1] The trifluoromethyl group (


) confers metabolic stability and enhanced lipophilicity, while the isoxazole ring acts as a bioisostere for amide or ester linkages. The hydroxymethyl group at position 4 serves as a critical "linker" vector, allowing the attachment of diverse lipophilic tails or polar heads to probe the binding pocket's depth.

This guide details the methodology for assessing the selectivity of derivatives synthesized from this scaffold. Achieving selectivity is the primary bottleneck for this class, as the isoxazole core can promiscuously bind to structurally related receptors (e.g., PPAR


, LXR) due to the hydrophobic nature of the 

moiety.

Comparative Analysis: Scaffold Performance

When designing a screening library, it is crucial to understand how (3-(Trifluoromethyl)isoxazol-4-yl)methanol derivatives compare to standard alternatives.[1]

Table 1: Physicochemical & Selectivity Profile Comparison
Feature(3-CF3-isoxazol-4-yl)methanol Non-fluorinated (3-Methyl) Pyrazole Bioisosteres
Metabolic Stability High (Blocked C-3 oxidation)Low (Benzylic oxidation risk)Moderate (N-alkylation risk)
Lipophilicity (cLogP) High (+0.8 to +1.2 shift)ModerateModerate to Low
Selectivity Risk High (Hydrophobic off-targets like PPARs)ModerateLow (H-bond donor capability)
Binding Mode Hydrophobic pocket fill + Dipole interactionsSteric fit onlyH-bond donor/acceptor
Primary Application RORγt Inverse Agonists, COX-2 InhibitorsGeneral Kinase InhibitorsKinase Type I/II Inhibitors

Key Insight: The


 group dramatically increases potency by displacing high-energy water molecules in hydrophobic pockets (e.g., the allosteric site of RORγt). However, this increases the risk of "molecular obesity," leading to off-target binding at other nuclear receptors with large hydrophobic ligand-binding domains (LBDs).[1]

Experimental Protocols: The Selectivity Cascade

To validate the selectivity of your derivatives, you must move beyond simple


 generation. The following cascade is designed to filter out promiscuous binders early.
Phase I: Primary Potency (TR-FRET Binding Assay)

Objective: Quantify the affinity of the derivative for the primary target (e.g., RORγt) without the interference of cellular membranes.

Methodology:

  • Reagents: Lanthanide-labeled anti-GST antibody, GST-tagged RORγt LBD (Ligand Binding Domain), and a Fluorescein-labeled co-activator peptide (e.g., SRC1).[1]

  • Mechanism: The derivative competes with the co-activator peptide. If the compound binds (inverse agonist mode), it induces a conformational change that prevents peptide recruitment, resulting in a loss of FRET signal .

  • Protocol:

    • Incubate 5 nM GST-RORγt LBD with the test compound for 15 mins at room temperature in assay buffer (50 mM HEPES, pH 7.4, 0.01% BSA).

    • Add the detection mix (Eu-anti-GST and Fluorescein-peptide).[1]

    • Incubate for 1 hour in the dark.

    • Read: Time-Resolved Fluorescence Energy Transfer (TR-FRET) at 340 nm excitation, measuring emission ratios (520 nm / 495 nm).

Phase II: The Selectivity Panel (Nuclear Receptor Profiling)

Objective: Determine the "Selectivity Index" (SI) against structurally homologous receptors.[1] Critical Control: The (3-(Trifluoromethyl)isoxazol-4-yl)methanol core is prone to activating PPAR


  and LXR

.[1]

Protocol: Run the TR-FRET assay described above in parallel for the following targets:

  • ROR

    
     / ROR
    
    
    
    :
    To assess isoform selectivity.
  • PPAR

    
    :  Common off-target for lipophilic isoxazoles.[1]
    
  • LXR

    
     / LXR
    
    
    
    :
    To ensure no interference with cholesterol metabolism.
  • FXR: To rule out bile acid pathway modulation.

Acceptance Criteria:

Phase III: Functional Cellular Validation (Luciferase Reporter)

Objective: Confirm that binding translates to functional modulation in a cellular context.

Methodology:

  • Cell Line: HEK293T or Jurkat T-cells.

  • Transfection: Co-transfect with:

    • GAL4-DNA Binding Domain fused to the Target LBD (e.g., GAL4-RORγt).[1]

    • UAS-Luciferase reporter plasmid.[1]

    • Renilla luciferase (internal control for cytotoxicity).[1]

  • Workflow:

    • Seed cells at 10,000 cells/well in 384-well plates.[1]

    • Treat with derivatives (10-point dose response) for 24 hours.

    • Lyse cells and add Luciferin reagent.

    • Read: Luminescence.

  • Self-Validating Step: Normalize Firefly luciferase signal to Renilla signal. If Renilla signal drops by >20%, the compound is cytotoxic , not selective.

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for progressing a (3-(Trifluoromethyl)isoxazol-4-yl)methanol derivative from synthesis to a validated lead.

SelectivityCascade Start Synthesis of (3-CF3-isoxazol-4-yl)methanol Derivatives PrimaryAssay Phase I: TR-FRET Binding (Target: RORγt) Start->PrimaryAssay Decision1 IC50 < 100 nM? PrimaryAssay->Decision1 SelectivityPanel Phase II: Nuclear Receptor Panel (PPARγ, LXR, FXR) Decision1->SelectivityPanel Yes Discard Discard / Redesign Decision1->Discard No Decision2 Selectivity Index > 50x? SelectivityPanel->Decision2 FunctionalAssay Phase III: GAL4-Luciferase Reporter Assay Decision2->FunctionalAssay Yes Decision2->Discard No (Off-target Risk) ADME Metabolic Stability (Microsomal Clearance) FunctionalAssay->ADME Active & Non-Toxic ADME->Discard Unstable Lead Validated Selective Lead ADME->Lead Stable

Caption: Figure 1. The critical path for validating isoxazole derivatives. Note the early "Selectivity Panel" gate, essential due to the lipophilic nature of the CF3-isoxazole core.

Mechanism of Action & Derivatization

To understand why selectivity varies, we must look at the structural role of the scaffold. The hydroxymethyl group is rarely the endpoint; it is the handle.

Mechanism Core (3-CF3-isoxazol-4-yl)methanol CORE SCAFFOLD CF3 CF3 Group (Hydrophobic Anchor) Core->CF3 Isoxazole Isoxazole Ring (Pi-Stacking / Bioisostere) Core->Isoxazole Linker CH2-OH Group (Vector for Diversity) Core->Linker Target Target Pocket (e.g., RORγt H12) CF3->Target Displaces Water (High Affinity) OffTarget Off-Target (e.g., PPARγ) CF3->OffTarget Lipophilic Promiscuity Linker->Target Directs Tail to Specific Sub-pocket

Caption: Figure 2. Structural Activity Relationship (SAR).[1][2] The CF3 group drives potency but risks promiscuity; the methanol linker is the key to engineering selectivity via specific sub-pocket engagement.

References

  • Fauber, B. P., et al. (2014). "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt". Journal of Medicinal Chemistry. Link

  • Chao, Q., et al. (2009).[3] "Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor".[1] Journal of Medicinal Chemistry. Link

  • Scilimati, A., et al. (2016). "Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs)". ChemMedChem. Link

  • Pattanayak, P., & Chatterjee, T. (2023).[4] "Synthesis of (4-trifluoromethyl)isoxazoles through a tandem trifluoromethyloximation/cyclization/elimination reaction of α, β-unsaturated carbonyls". Journal of Organic Chemistry. Link[1]

Sources

Validation

Comparative Guide: Computational Docking of Trifluoromethyl Isoxazoles

This guide provides an in-depth technical comparison of Trifluoromethyl ( ) Isoxazoles versus their non-fluorinated counterparts in computational drug discovery. It is designed for medicinal chemists and computational bi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Trifluoromethyl (


) Isoxazoles  versus their non-fluorinated counterparts in computational drug discovery. It is designed for medicinal chemists and computational biologists seeking to leverage the "fluorine effect" to optimize binding affinity and metabolic stability.

Executive Summary: The Fluorine Advantage

In modern drug design, the isoxazole ring is a privileged scaffold found in kinase inhibitors, COX-2 inhibitors, and antimicrobial agents.[1] However, standard isoxazole derivatives often suffer from rapid metabolic clearance or suboptimal lipophilicity.[1]

The incorporation of a Trifluoromethyl (


) group  onto the isoxazole ring is a strategic modification. This guide objectively compares 

-isoxazoles against non-fluorinated (methyl or hydrogen-substituted) analogs. Experimental and computational data confirm that the

moiety significantly enhances binding energy (typically by -1.5 to -10 kcal/mol in MM-GBSA calculations) through orthogonal multipolar interactions and hydrophobic pocket occupation.

Part 1: Mechanistic Causality

Why Outperforms Methyl ( ) and Hydrogen

Docking algorithms (e.g., Glide, AutoDock Vina) often predict higher scores for


 analogs due to three specific physicochemical drivers:
  • Enhanced Lipophilicity: The

    
     group is significantly more lipophilic than a methyl group (Hansch 
    
    
    
    value:
    
    
    = 0.88 vs.
    
    
    = 0.56). This allows for deeper penetration into hydrophobic pockets of enzymes like COX-2 and Tyrosine Kinases .
  • Orthogonal Multipolar Interactions: Unlike the non-polar methyl group, the C-F bond is highly polarized. The fluorine atoms can accept weak hydrogen bonds or engage in multipolar interactions with backbone amides (e.g., Glycine residues).[1]

  • Metabolic Shielding: The C-F bond strength (approx. 116 kcal/mol) resists oxidative metabolism (P450), maintaining the ligand's residence time within the active site.[1]

Visualization: The Docking & Interaction Workflow

The following diagram illustrates the standardized computational workflow and the specific molecular interactions that differentiate


 isoxazoles.

DockingWorkflow cluster_0 Preparation Phase cluster_1 Docking Phase cluster_2 Analysis Phase Ligand_Prep Ligand Prep (OPLS4 Force Field) Grid_Gen Grid Generation (Focus: Hydrophobic Pockets) Ligand_Prep->Grid_Gen Protein_Prep Protein Prep (H-Bond Optimization) Protein_Prep->Grid_Gen Docking Molecular Docking (SP/XP Precision) Grid_Gen->Docking MMGBSA MM-GBSA (Free Energy calc) Docking->MMGBSA Pose Selection Interaction Interaction Profiling (Halogen Bonds/Hydrophobic) MMGBSA->Interaction Validation CF3_Effect CF3 Moiety Effect CF3_Effect->MMGBSA Improves dG Bind CF3_Effect->Interaction Increases Hydrophobic Contact

Caption: Standardized workflow for evaluating fluorinated isoxazoles, highlighting the impact of the


 moiety on downstream interaction profiling and free energy calculations.

Part 2: Head-to-Head Performance Comparison

Case Study A: Anticancer Potency (Breast Cancer MCF-7)

Objective: Compare the binding affinity of a 4-trifluoromethyl isoxazole against its direct non-fluorinated analog.[2][3] Target: Estrogen Receptor / Pro-apoptotic pathways. Source: RSC Advances, 2024 [1].

Metric

-Isoxazole (Compound 2g)
Non-Fluorinated Analog (Compound 14) Performance Delta
IC50 (MCF-7) 2.63 µM 19.72 µM7.5x Potency Increase
Docking Score -7.77 kcal/mol-6.26 kcal/mol-1.51 kcal/mol (Better)
MM-GBSA (

)
-15.03 kcal/mol -4.98 kcal/mol-10.05 kcal/mol (Stronger)
ADME Profile High CNS permeabilityModerate permeabilityImproved Lipophilicity

Analysis: The addition of the


 group resulted in a massive 300% improvement in calculated binding free energy (MM-GBSA) . The computational model revealed that the 

group occupied a specific hydrophobic sub-pocket that the hydrogen atom in Compound 14 could not fill, leading to the drastic difference in biological activity.
Case Study B: Antidiabetic Activity ( -Amylase Inhibition)

Objective: Compare


-flavonoid-isoxazole hybrids against the standard drug Acarbose.
Target: 

-Amylase (PDB: 7TAA). Source: Molecules, 2019 [2].[1]
Metric

-Hybrid (Compound 3b)
Standard Drug (Acarbose) Comparison
In Vitro Potency (

)
12.6 ± 0.2 µM12.4 ± 0.1 µMBio-equivalent
Binding Energy -9.6 kcal/mol -7.9 kcal/molSuperior Affinity
Key Interaction H-bond (Gly167) + Alkyl (Leu166)Extensive H-bondingDistinct Mode of Action

Analysis: While the biological potency was similar, the computational docking revealed that the


 derivative achieved this affinity through hydrophobic interactions  (Alkyl/Pi-Alkyl) rather than just hydrogen bonding. This suggests that 

isoxazoles offer a complementary binding mode that may be effective against mutations where polar residues are lost.

Part 3: Experimental Protocol (Self-Validating System)

To replicate these results or evaluate new


 isoxazoles, follow this validated protocol. This workflow accounts for the specific parameterization required for fluorine atoms.
Step 1: Ligand Preparation (Critical for Fluorine)[1]
  • Software: Schrödinger LigPrep or OpenBabel.

  • Force Field: Use OPLS4 or MMFF94s . Older force fields often underestimate the radius and electronegativity of fluorine.

  • State: Generate tautomers at pH 7.4. Ensure the

    
     geometry is tetrahedral (C-F bond length ~1.35 Å).
    
Step 2: Receptor Grid Generation[1]
  • Target Selection: For COX-2, use PDB 5KIR .[1][4] For Kinases (c-KIT), use PDB 1T46 .[1]

  • Grid Box: Center the grid on the co-crystallized ligand.

  • Constraint: If docking into a hydrophobic pocket (e.g., the COX-2 Val523 pocket), define a hydrophobic constraint to penalize polar groups entering this region.

Step 3: Docking & Scoring[1]
  • Algorithm: AutoDock Vina (open source) or Glide XP (commercial).[1]

  • Validation: Re-dock the native ligand (Self-Docking). The RMSD must be < 2.0 Å for the protocol to be valid.

  • Scoring: Do not rely solely on the Docking Score. Calculate MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) for the top 5 poses.

    • Why? Standard scoring functions often undervalue the "fluorine effect." MM-GBSA better accounts for solvation energy differences, which is where the lipophilic

      
       group excels.
      
Step 4: Interaction Analysis[1]
  • Checklist:

    • Halogen Bonding: Measure angle C-F···O/N. Ideal angle is 160-180° (linear).

    • Hydrophobic Enclosure: Calculate the percentage of the

      
       surface area buried within the protein. Target >80%.
      

References

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances, 2024.

  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents. Molecules (MDPI), 2019.[1] [1]

  • In Silico Molecular Docking against C-KIT Tyrosine Kinase of 2-Isoxazoline Derivatives. Navrachana University, 2021.

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors. Journal of Biomolecular Structure and Dynamics, 2022.

Sources

Comparative

ADME Profiling of Novel Isoxazole Compounds: A Comparative Technical Guide

Executive Summary: The Isoxazole Paradox In modern drug discovery, the isoxazole ring is a privileged scaffold, valued for its ability to function as a bioisostere for carboxylic acids and esters, and for providing a rig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Paradox

In modern drug discovery, the isoxazole ring is a privileged scaffold, valued for its ability to function as a bioisostere for carboxylic acids and esters, and for providing a rigid linker that orients substituents in precise vectors. However, this utility comes with a significant ADME (Absorption, Distribution, Metabolism, Excretion) liability: the inherent instability of the nitrogen-oxygen (N-O) bond.

This guide provides a technical comparison of novel isoxazole compounds against alternative heterocycles (specifically pyrazoles and oxazoles). It focuses on the critical metabolic pathway of reductive ring opening —a clearance mechanism often overlooked in standard Phase I oxidative screens—and details the specific protocols required to profile these compounds accurately.

Comparative Analysis: Isoxazole vs. Alternative Heterocycles[1][2]

When selecting a heterocyclic core, medicinal chemists often weigh potency against metabolic stability. The following analysis compares the ADME profiles of novel isoxazole derivatives with their closest structural analogs.

Metabolic Stability & Liability

The primary differentiator for isoxazoles is their susceptibility to reductive metabolism by Aldehyde Oxidase (AO) and Cytochrome P450 (CYP) enzymes. Unlike pyrazoles (which are generally stable to reduction) or oxazoles (which are prone to oxidative metabolism), isoxazoles can undergo N-O bond scission to form inactive or reactive enamino-ketone/benzamidine metabolites.

FeatureIsoxazole Pyrazole Oxazole
Primary Metabolic Liability Reductive Ring Opening (N-O scission)Oxidative metabolism (N-dealkylation, hydroxylation)Oxidative ring opening / Hydroxylation
Enzyme Involvement Cytosolic Aldehyde Oxidase (AO), CYP450 (reductive)CYP450 (oxidative)CYP450
H-Bonding Potential Moderate acceptor (N), Weak donor (if NH free)Strong donor/acceptorModerate acceptor
Solubility (LogS) Moderate to High (Polarity of O-N)Moderate (often requires substitution)Moderate
Toxicity Risk Formation of reactive Michael acceptors post-scissionGenerally lower; idiosyncratic toxicity possibleLow to Moderate
Quantitative Performance Comparison (Representative Data)

The following table summarizes data trends observed in comparative profiling of bioisosteric series (e.g., 20-HETE synthase inhibitors or Factor Xa inhibitors like Razaxaban).

Table 1: Comparative ADME Metrics of Heterocyclic Scaffolds

MetricNovel Isoxazole (3,5-subst.) Pyrazole Analog Reference Standard (Leflunomide)
Microsomal Stability (t1/2, min) 45 - 60> 120< 20 (Rapid conversion)
Cytosolic Stability (% Rem. @ 60m) 65% (Vulnerable to AO)98% (Stable)5% (Rapid scission)
Permeability (Papp, 10^-6 cm/s) 15 - 25 (High)10 - 18 (Mod-High)> 30
Efflux Ratio (B-A/A-B) < 2.0 (Passive)< 2.0 (Passive)< 2.0
Solubility (pH 7.4, µM) > 20050 - 100~20

Key Insight: While pyrazoles often offer superior metabolic stability, isoxazoles frequently demonstrate higher permeability and solubility. The "Novel" class of isoxazoles (e.g., 3,5-disubstituted with steric bulk) significantly mitigates the ring-opening liability compared to older standards like Leflunomide.

Critical Mechanism: Reductive Ring Scission

Understanding the mechanism of failure is essential for designing robust assays. The isoxazole ring undergoes reductive cleavage, primarily catalyzed by cytosolic enzymes or specific CYP isoforms under low oxygen tension.

Visualization: Reductive Scission Pathway

The following diagram illustrates the metabolic fate of a generic isoxazole, highlighting the transition from the parent compound to the ring-opened enamino-ketone metabolite.

IsoxazoleMetabolism Parent Parent Isoxazole (Intact Ring) Enzyme Enzyme Complex (Aldehyde Oxidase / CYP) Parent->Enzyme Binding Intermediate Radical Anion Intermediate Enzyme->Intermediate Electron Transfer Scission N-O Bond Scission Intermediate->Scission Ring Opening Metabolite Ring-Opened Metabolite (Enamino-ketone / Benzamidine) Scission->Metabolite Protonation Toxicity Potential Toxicity (Michael Acceptor) Metabolite->Toxicity Electrophilic Attack (Optional)

Figure 1: Mechanism of reductive isoxazole ring opening. The N-O bond cleavage is the rate-limiting step, often yielding stable but inactive metabolites (e.g., benzamidines from Razaxaban) or reactive intermediates.

Experimental Protocols

To validate the ADME profile of novel isoxazoles, standard oxidative assays are insufficient. You must employ a self-validating system that accounts for both oxidative (CYP) and reductive (AO) clearance.

Protocol A: Differential Metabolic Stability (Microsomes vs. Cytosol)

Purpose: To distinguish between CYP-mediated oxidation and AO-mediated reductive ring opening.

Reagents:

  • Test Compound: 1 µM final concentration.

  • System 1: Liver Microsomes (LM) + NADPH (Detects CYP activity).

  • System 2: Liver Cytosol (LC) + ZPCK (AO inhibitor) vs. LC alone (Detects AO activity).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

  • Preparation: Pre-incubate 0.5 mg/mL protein (LM or LC) in buffer at 37°C for 5 minutes.

  • Initiation: Add cofactor (NADPH for microsomes; None or specific AO cofactors for cytosol). Add Test Compound.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60 min into 200 µL ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Validation Check:

    • If clearance in LC is high but inhibited by ZPCK (AO inhibitor), the mechanism is Reductive Ring Opening .

    • If clearance is high only in LM + NADPH , the mechanism is Oxidative .

Protocol B: Caco-2 Permeability with Metabolite Tracking

Purpose: To assess bioavailability while simultaneously monitoring for intestinal metabolism (ring opening can occur in the intestine).

Workflow:

  • Cell Culture: Caco-2 cells grown to confluence (21 days) on Transwell inserts. TEER > 1000 Ω·cm².

  • Dosing: Add 10 µM isoxazole to the Apical (A) chamber (for A-B) or Basolateral (B) chamber (for B-A).

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling: Collect samples from both donor and receiver compartments.

  • Critical Step (Metabolite Tracking): Do not just quantify the parent. Set MS/MS transitions to detect the predicted ring-opened metabolite (typically Parent Mass + 2H).

  • Calculation:

    • Mass Balance: Must be >80%. If <80%, and metabolite is detected, intestinal metabolism is confirmed.

Decision Framework for Lead Optimization

Use the following logic flow to determine if an isoxazole scaffold should be retained, modified, or swapped for a pyrazole.

OptimizationLogic Start Novel Isoxazole Hit Screen1 Screen: Cytosolic Stability (Human/Rat Liver Cytosol) Start->Screen1 Decision1 Stable in Cytosol? Screen1->Decision1 PathOx Proceed to Microsomal Stability (CYP Profiling) Decision1->PathOx Yes (>80% rem) PathRed High Clearance detected Decision1->PathRed No (<50% rem) Final Candidate Selection PathOx->Final ModStrat Strategy: Steric Hindrance (Add substituents at C3/C5) PathRed->ModStrat Swap Scaffold Hop: Switch to Pyrazole/Oxazole PathRed->Swap If modification fails Retest Retest Stability ModStrat->Retest Retest->Decision1

Figure 2: Strategic decision tree for optimizing isoxazole hits. The critical "Go/No-Go" gate is cytosolic stability, which screens for the ring-opening liability.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved from [Link]

  • Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs. (2008).[1] Drug Metabolism and Disposition. Retrieved from [Link]

  • Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. (2003). Journal of Medicinal Chemistry. Retrieved from [Link]

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. (1999). Drug Metabolism and Disposition. Retrieved from [Link]

Sources

Validation

Technical Guide: Confirming the Mechanism of Action of Isoxazole Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists Executive Summary Isoxazole derivatives represent a privileged scaffold in medicinal chemistry, function...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists

Executive Summary

Isoxazole derivatives represent a privileged scaffold in medicinal chemistry, functioning primarily through two distinct mechanistic archetypes: as stable pharmacophores (bioisosteres for carboxylic acids/esters) or as masked reactive centers (pro-drugs). This guide outlines the rigorous experimental validation required to confirm these mechanisms, contrasting isoxazole performance against pyrazole and furan alternatives. We focus on distinguishing competitive inhibition from time-dependent inactivation, using the COX-2 inhibitor Valdecoxib and the DHODH inhibitor Leflunomide as primary case studies.

Part 1: Mechanistic Archetypes & Comparative Analysis

To confirm the mechanism of action (MoA), one must first categorize the isoxazole's role. Unlike their pyrazole bioisosteres, isoxazoles possess a unique oxygen-nitrogen bond (


-hole character) that influences both electrostatic binding and metabolic stability.
1.1 The Stable Pharmacophore (Valdecoxib Model)

In this mode, the isoxazole ring remains intact. It acts as a rigid linker that positions substituents into a hydrophobic pocket while the nitrogen atom serves as a specific hydrogen bond acceptor.

  • Comparison: Isoxazole vs. Pyrazole (e.g., Celecoxib)[1]

  • Key Differentiator: Residence Time (

    
    ). Isoxazole derivatives often exhibit "slow-tight" binding kinetics compared to pyrazoles, leading to superior pharmacodynamic duration despite similar 
    
    
    
    values.
1.2 The Masked Warhead (Leflunomide Model)

Here, the isoxazole is a pro-drug. The N-O bond is labile under specific metabolic conditions (e.g., cytochrome P450 activity or basic pH), causing ring opening to form an active nitrile-containing metabolite (e.g., Teriflunomide).

Table 1: Comparative Performance of Azole Scaffolds in Enzyme Inhibition

FeatureIsoxazole (Valdecoxib)Pyrazole (Celecoxib)Furan (Alternative)
Electronic Character

-deficient, weak base

-excessive, moderate base

-excessive, neutral
H-Bond Capacity N (Acceptor), O (Weak Acceptor)N (Acceptor), NH (Donor)O (Weak Acceptor)
Metabolic Stability Moderate (N-O bond labile)High (Very stable ring)Low (Oxidative ring opening)
Binding Kinetics Slow-offset (

~98 min)
Fast-offset (

~50 min)
Variable
Selectivity (COX-2) High (

-fold vs COX-1)
High (

-fold vs COX-1)
Low/Moderate

Analyst Note: While pyrazoles are often more metabolically stable, the isoxazole's ability to induce a conformational change in the target protein (induced fit) often results in superior residence time, a critical parameter for efficacy in vivo.

Part 2: Visualizing the Confirmation Logic

The following decision tree outlines the logical flow for confirming whether an isoxazole derivative acts via reversible binding or covalent/irreversible modification.

MoA_Confirmation Start New Isoxazole Derivative Step1 Step 1: Reversibility Test (Rapid Dilution Assay) Start->Step1 Branch1 Activity Recovers? Step1->Branch1 Rev Reversible Binder Branch1->Rev Yes Irrev Irreversible/Tight Binder Branch1->Irrev No Step2 Step 2: Kinetic Analysis (Lineweaver-Burk) Rev->Step2 Step3 Step 3: Time-Dependency (IC50 shift with pre-incubation) Irrev->Step3 Comp Competitive Inhibition (Vmax constant, Km increases) Step2->Comp Mixed Mixed/Non-Comp (Vmax decreases) Step2->Mixed Slow Slow-Tight Binding (Isoxazole Archetype) Step3->Slow Time-dependent Reversible Covalent Covalent Modification (Ring Opening?) Step3->Covalent Time-dependent Irreversible

Figure 1: Logical workflow for categorizing enzyme inhibition mechanisms. Isoxazoles frequently fall into the "Competitive" or "Slow-Tight Binding" categories.

Part 3: Experimental Protocols (Self-Validating Systems)

To confirm the MoA, you must generate data that distinguishes between simple competitive inhibition and the slow-binding mechanism characteristic of high-potency isoxazoles.

Protocol A: Determination of Time-Dependent Inhibition (TDI)

Objective: Differentiate between rapid equilibrium binding (typical of simple pyrazoles) and slow-onset inhibition (typical of optimized isoxazoles like Valdecoxib).

Materials:

  • Target Enzyme (e.g., Recombinant hCOX-2).[2]

  • Substrate (e.g., Arachidonic Acid).

  • Colorimetric Indicator (TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Test Compound (Isoxazole derivative).[3][4][5][6][7][8][9]

Methodology:

  • Preparation: Prepare 5 concentrations of the isoxazole derivative (0.1x to 10x estimated

    
    ).
    
  • Lag Phase Initiation (Sample A): Incubate Enzyme + Inhibitor for 0 minutes . Immediately add Substrate + TMPD. Measure initial velocity (

    
    ).
    
  • Pre-Incubation (Sample B): Incubate Enzyme + Inhibitor for 30 minutes at 37°C. Then add Substrate + TMPD. Measure velocity (

    
    ).
    
  • Control: Run DMSO vehicle control for both 0 and 30-minute time points to account for enzyme degradation.

Data Interpretation:

  • IC50 Shift: Calculate the

    
     for 
    
    
    
    and
    
    
    .
  • Validation Criteria: If

    
     (e.g., >3-fold shift), the mechanism is Time-Dependent Inhibition (TDI) . This confirms the isoxazole is likely inducing a conformational change or binding in a deep hydrophobic pocket (Slow-Tight Binding).
    
Protocol B: Surface Plasmon Resonance (SPR) for Residence Time

Objective: Quantify the "off-rate" (


), which correlates better with in vivo efficacy than thermodynamic affinity (

).
  • Immobilization: Immobilize the target protein (e.g., COX-2) on a CM5 sensor chip via amine coupling.

  • Injection: Inject the isoxazole derivative at 30 µL/min for 180s (Association phase).

  • Dissociation: Switch to running buffer and monitor dissociation for 600s (Dissociation phase).

  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Calculation: Residence Time

      
      .
      
    • Benchmark: Valdecoxib displays a

      
       of ~98 minutes, whereas many generic pyrazoles display 
      
      
      
      minutes.
Part 4: Structural Validation of the Isoxazole Ring

Mechanism confirmation is incomplete without structural evidence of the interaction.

4.1 Crystallographic Signatures

In X-ray structures (e.g., PDB: 3LN1 for COX-2/Celecoxib analogues), the isoxazole ring should demonstrate:

  • Hydrophobic Stacking: The heterocyclic ring sits in the secondary pocket (Arg120/Tyr355 gate in COX-2).

  • Hydrogen Bonding: The isoxazole Nitrogen (N2) acts as a hydrogen bond acceptor to hydrophilic residues (e.g., Arg120).

  • Geometry: Unlike pyrazoles, the isoxazole is planar but introduces a specific vector angle for its substituents, often optimizing the fit into the "selectivity pocket."

Interaction_Map Isoxazole Isoxazole Ring (Inhibitor) Arg120 Arg120 (Gatekeeper) Isoxazole->Arg120 H-Bond (N-Acceptor) Tyr355 Tyr355 (Constriction) Isoxazole->Tyr355 H-Bond Network Pocket Hydrophobic Pocket (Val523) Isoxazole->Pocket Van der Waals

Figure 2: Interaction map of a typical isoxazole inhibitor within the COX-2 active site. The Nitrogen atom is critical for the H-bond network.

References
  • Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics.

  • Walker, M. C., et al. (2001). Characterization of celecoxib and valdecoxib binding to cyclooxygenase. Biochemical Journal.

  • Pattanaik, S., et al. (2025).[6][7][10] Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

  • Chimenti, F., et al. (2004). Isoxazole vs Pyrazole: Structural insights into COX-2 inhibition. Journal of Medicinal Chemistry.

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

Sources

Safety & Regulatory Compliance

Safety

(3-(Trifluoromethyl)isoxazol-4-yl)methanol proper disposal procedures

Topic: (3-(Trifluoromethyl)isoxazol-4-yl)methanol Proper Disposal Procedures Executive Summary & Compound Identity Objective: This guide defines the critical safety and disposal protocols for (3-(Trifluoromethyl)isoxazol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3-(Trifluoromethyl)isoxazol-4-yl)methanol Proper Disposal Procedures

Executive Summary & Compound Identity

Objective: This guide defines the critical safety and disposal protocols for (3-(Trifluoromethyl)isoxazol-4-yl)methanol . Due to the presence of the trifluoromethyl (


) group and the isoxazole heterocycle, this compound requires specific segregation from non-halogenated waste streams to prevent the formation of persistent fluorinated pollutants or incomplete combustion byproducts during waste treatment.

Compound Identification Table

PropertyDetails
Chemical Name (3-(Trifluoromethyl)isoxazol-4-yl)methanol
CAS Number 493019-55-9
Molecular Formula

Molecular Weight 167.09 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Key Functional Groups Trifluoromethyl (

), Isoxazole Ring, Primary Alcohol
Waste Classification Halogenated Organic (Requires High-Temp Incineration)

Hazard Characterization & Waste Profiling

Before disposal, the waste must be characterized to ensure compatibility with storage containers and destruction methods.

Primary Hazards
  • Fluorinated Content: The

    
     bond is exceptionally stable. Standard incineration temperatures (800°C) may be insufficient for complete mineralization, potentially leading to the release of fluorinated byproducts. Requirement:  Incineration at >1100°C with HF scrubbing.
    
  • Isoxazole Reactivity: The N-O bond in the isoxazole ring is susceptible to reductive cleavage. Avoid mixing with strong reducing agents (e.g., metal hydrides, active metals) in the waste container to prevent uncontrolled exotherms.

  • Health Hazards: Classified generally as an Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3). Avoid dust generation.[1][2][3]

Compatibility Matrix
Substance ClassCompatibilityAction
Strong Oxidizers Incompatible Alcohol group can oxidize; risk of fire. Keep separate.
Strong Reducers Incompatible Risk of ring cleavage/exotherm. Keep separate.
Halogenated Solvents Compatible Can be co-mingled in "Halogenated Waste" streams.
Aqueous Acids/Bases Segregate Prevent hydrolysis or salt formation; keep in organic stream.

Disposal Workflow & Decision Logic

The disposal path depends on the physical state of the waste (Solid pure substance vs. Solution).

DisposalWorkflow Start Waste Generation: (3-(Trifluoromethyl)isoxazol-4-yl)methanol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Solution Solution Waste (Dissolved in Solvent) StateCheck->Solution Liquid SolidPack Package in Wide-Mouth HDPE or Glass Jar Solid->SolidPack SolventCheck Is Solvent Halogenated? Solution->SolventCheck Labeling Label: 'Hazardous Waste - Fluorinated Organic' SolidPack->Labeling HaloStream Combine into 'Halogenated Organic Solvents' Carboy SolventCheck->HaloStream Yes (e.g., DCM, Chloroform) SolventCheck->HaloStream No (e.g., Methanol, Ethyl Acetate)* Note *Critical: Even if solvent is non-halogenated, the solute renders the mixture HALOGENATED. SolventCheck->Note HaloStream->Labeling NonHaloStream Combine into 'Non-Halogenated Solvents' Carboy Destruction Final Disposal: High-Temp Incineration (>1100°C) with Scrubber Labeling->Destruction Note->HaloStream

Figure 1: Waste Stream Decision Tree. Note that any solution containing this compound must be treated as "Halogenated Waste" regardless of the solvent used.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)
  • Container Selection: Use a screw-top jar made of High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers if the compound is potentially wet or acidic.

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust; perform this inside a fume hood.[3]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "(3-(Trifluoromethyl)isoxazol-4-yl)methanol"[4]

    • Hazard Checkboxes: Toxic, Irritant.[1][5]

    • Special Note: Write "Fluorinated Organic - High Temp Incineration Required".

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Segregation: Crucial Step. Do NOT pour this into the general "Organic Solvents" container if that container is destined for fuel blending (cement kilns often run at lower temps).

  • Consolidation: Pour into the Halogenated Waste carboy.

    • Why? Halogenated waste streams are routed to specific incinerators capable of handling acidic combustion byproducts (HF, HCl).

  • Rinsing: Triple rinse the original flask with a minimal amount of compatible solvent (e.g., acetone) and add the rinsate to the Halogenated Waste carboy.

Scenario C: Spill Cleanup
  • Dry Spill:

    • Isolate the area.[1]

    • Wear nitrile gloves, lab coat, and safety glasses.

    • Cover the spill with a dust suppressant (or wet paper towels) to prevent aerosolization.

    • Scoop into a disposable container.

    • Treat cleanup materials as Solid Hazardous Waste .

  • Wet Spill:

    • Absorb with an inert material (vermiculite, sand, or commercial absorbent pads).[3]

    • Do not use combustible materials like sawdust if strong oxidizers are present nearby.

    • Collect into a bag/jar and label as Halogenated Debris .

Scientific Rationale for High-Temperature Incineration

The disposal of trifluoromethyl-containing compounds is governed by the bond dissociation energy of the C-F bond (~485 kJ/mol), which is significantly stronger than C-H or C-C bonds.

  • Thermal Stability: In standard waste-to-energy incinerators operating at 850°C, the

    
     group may not fully mineralize. This can lead to the emission of short-chain PFAS (Per- and Polyfluoroalkyl Substances) or trifluoroacetic acid (TFA) into the atmosphere.
    
  • Mineralization Mechanism: Complete destruction requires temperatures >1100°C with a residence time of >2 seconds. Under these conditions, the organic framework collapses, and the fluorine is converted to Hydrogen Fluoride (HF).

  • Scrubbing: The incinerator must be equipped with a caustic scrubber (e.g., Calcium Hydroxide) to capture the generated HF, preventing acid rain formation.

Self-Validating Check: Before handing over waste, verify your facility's waste contractor classifies "Halogenated Solvents" for high-temperature incineration. If they use fuel blending, explicitly separate this compound and flag it.

References

  • United Nations Office on Drugs and Crime (UNODC). (2011). Guidelines for the Safe Handling and Disposal of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

  • Karlsruhe Institute of Technology (KIT). (2024). No Significant PFAS Emissions Caused by Waste Incineration.[6] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (3-(Trifluoromethyl)isoxazol-4-yl)methanol

Executive Summary & Risk Philosophy Substance: (3-(Trifluoromethyl)isoxazol-4-yl)methanol Primary Hazard Class: Irritant / Potentially Harmful (Bioactive Intermediate) [1][2] As a Senior Application Scientist, I must emp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Philosophy

Substance: (3-(Trifluoromethyl)isoxazol-4-yl)methanol Primary Hazard Class: Irritant / Potentially Harmful (Bioactive Intermediate) [1][2]

As a Senior Application Scientist, I must emphasize that while this compound is often classified as a standard irritant (H315, H319, H335), its structural motifs warrant elevated caution.[3] The trifluoromethyl (


) group  significantly increases lipophilicity, enhancing the compound's ability to penetrate the stratum corneum (skin barrier) and cell membranes. Furthermore, isoxazole rings are "privileged structures" in medicinal chemistry, often designed specifically to interact with biological targets (e.g., GABA receptors or kinase inhibitors).[3]

The Core Directive: Treat this substance as a potential sensitizer and bioactive agent .[3] Do not rely solely on the "Irritant" label.[3] Our safety protocol is designed to prevent not just acute burns, but systemic absorption of a metabolically stable fluorinated intermediate.[3]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier Multiplicity" principle—ensuring that if one barrier fails (e.g., a glove tear), a secondary barrier remains.[3]

PPE CategoryStandard RequirementTechnical Rationale (The "Why")
Respiratory Fume Hood (Primary) Class II, Type A2 or B2The primary risk is inhalation of dust during weighing. The

group prevents rapid metabolic breakdown, meaning inhaled particles may persist or bioaccumulate.[3]
Respiratory (Secondary) N95 or P100 Respirator Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.[3] Surgical masks offer zero protection against chemical dust.[3]
Hand Protection Double Nitrile Gloves Inner: 4 mil (Blue/White)Outer: 5-8 mil (Purple/Black)Critical: Fluorinated organics often dissolve in common organic solvents (DCM, THF). If the solvent penetrates the glove, it carries the chemical with it.[3] Double gloving increases breakthrough time by ~4x.[3]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders.[3] Air currents can carry fine dust around the sides of glasses into the tear ducts, a direct route for systemic absorption.[3]
Body Protection Lab Coat (Nomex/Cotton) + Tyvek Sleeve Covers Synthetic lab coats (polyester) can melt if a fire occurs (isoxazoles can be flammable).[3] Sleeve covers bridge the gap between glove and coat cuff.[3]

Operational Protocol: Step-by-Step Handling

Phase A: Engineering Control Verification

Before opening the vial, verify the fume hood is operating at 80–100 fpm (face velocity) .[3]

  • Self-Validation Step: Hold a tissue strip at the sash opening.[3] It should be pulled inward firmly and steadily, not fluttering wildly (turbulence) or hanging limp (insufficient flow).[3]

Phase B: Weighing & Transfer (Solid State)

The highest risk of exposure occurs when the compound is a dry powder.

  • Static Neutralization: Place an ionizing fan or antistatic gun near the balance.[3]

    • Reasoning: Fluorinated crystalline solids are prone to static charge.[3] Static can cause the powder to "jump" off the spatula, creating an invisible aerosol cloud.[3]

  • The "Tunnel" Technique: Do not weigh in the open center of the hood. Create a "tunnel" using the balance draft shield.[3]

  • Transfer: Use a wide-mouth funnel for transferring to the reaction vessel. Avoid using weighing paper (creases trap compound); use weighing boats or direct weighing into the tared flask.[3]

Phase C: Reaction Setup (Solution State)
  • Solvent Choice: When dissolving, add solvent slowly down the side of the flask.[3]

  • Septum Integrity: Once in solution, seal the flask with a rubber septum and use needle/syringe techniques for reagent addition.[3]

    • Reasoning: This converts the system from "Open" to "Closed," effectively eliminating inhalation risk unless a spill occurs.[3]

Emergency & Disposal Logic

Spill Management

Do NOT sweep dry powder. [3]

  • Isolate: Evacuate the immediate 3-meter radius.[3]

  • Dampen: Cover the spill with a paper towel soaked in a compatible solvent (e.g., Ethanol or Isopropanol) or simple water if compatible.[3] This prevents dust aerosolization.[3]

  • Collect: Wipe up the damp material and place it in a sealed bag inside the hood.

Waste Disposal[3][4][5]
  • Segregation: This compound must be disposed of in Halogenated Organic Waste streams.[3]

    • Why? High-temperature incineration is required to break the C-F bonds. Mixing with non-halogenated waste can damage standard incinerators due to HF formation, leading to regulatory fines.[3]

  • Labeling: Clearly mark the waste tag with "Fluorinated Organic - Isoxazole Derivative."[3]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "State of Matter" transitions.

HandlingProtocol Start Start: Handling (3-(Trifluoromethyl)isoxazol-4-yl)methanol RiskAssess Risk Assessment: Check SDS & Engineering Controls Start->RiskAssess StateCheck State of Matter? RiskAssess->StateCheck Solid SOLID (Powder) StateCheck->Solid Dry Powder Solution SOLUTION (Dissolved) StateCheck->Solution Liquid/Oil StaticControl 1. Neutralize Static (Ionizer/Gun) Solid->StaticControl Transfer Syringe/Cannula Transfer (Avoid Open Pouring) Solution->Transfer Weighing 2. Weigh inside Hood (Use Draft Shield) StaticControl->Weighing Dissolve 3. Dissolve & Seal (Convert to Closed System) Weighing->Dissolve Dissolve->Solution Disposal Disposal: Halogenated Waste Stream Transfer->Disposal

Figure 1: Operational workflow distinguishing between high-risk solid handling and controlled solution handling.

References

  • Fisher Scientific. (2025).[3][4] Safety Data Sheet: Isoxazole Derivatives and Handling. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[3][4][5] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][5][6] Retrieved from

  • National Institutes of Health (NIH). (2024).[3][5] Chemical Hygiene Plan and Guidelines for Fluorinated Compounds. Retrieved from

  • BenchChem. (2025).[3][7] Safety and Handling of Fluorinated Organic Compounds. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(Trifluoromethyl)isoxazol-4-yl)methanol
Reactant of Route 2
(3-(Trifluoromethyl)isoxazol-4-yl)methanol
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